molecular formula C12H13NO B599661 1-(2-Methoxyphenyl)cyclobutanecarbonitrile CAS No. 74205-10-0

1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Cat. No.: B599661
CAS No.: 74205-10-0
M. Wt: 187.242
InChI Key: NGAKDLJHLFTSEU-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)cyclobutanecarbonitrile is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. It features a cyclobutane ring, known for conferring conformational rigidity and metabolic stability, fused to a benzonitrile scaffold via a carbon linker. The 2-methoxyphenyl substitution may influence the compound's electronic properties and binding affinity. This structure makes it a valuable intermediate for constructing more complex molecules. Researchers utilize this nitrile in various applications, including as a precursor in the synthesis of novel heterocyclic compounds . The carbonitrile group is a versatile functional handle that can be transformed into other key moieties, such as carboxylic acids, amides, or tetrazoles, which are prevalent in bioactive molecules. This compound is provided as a high-purity material to ensure reliable and reproducible experimental results. It is intended for research applications in laboratory settings only. This compound is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(2-methoxyphenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-14-11-6-3-2-5-10(11)12(9-13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAKDLJHLFTSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653417
Record name 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74205-10-0
Record name 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane moiety, once a synthetic challenge, has emerged as a compelling structural element in medicinal chemistry.[1][2] Its inherent rigidity and unique three-dimensional geometry offer significant advantages in the design of novel therapeutics.[3][4] By constraining the conformation of a molecule, the cyclobutane scaffold can enhance binding affinity to biological targets, improve selectivity, and positively influence pharmacokinetic profiles.[1][3] 1-(2-Methoxyphenyl)cyclobutanecarbonitrile is a molecule of interest within this class, incorporating both the valuable cyclobutane core and a methoxyphenyl group, a common feature in many bioactive compounds. Understanding its fundamental physical properties is a critical first step in its evaluation for potential applications in drug development and materials science.

This guide provides a comprehensive overview of the known physicochemical properties of this compound. Recognizing the current limitations in publicly available experimental data for this specific compound, this document also serves as a practical, in-depth manual, detailing the standardized experimental protocols required for its full physical characterization.

Physicochemical Properties of this compound

A summary of the available identifying and computed properties for this compound is presented below. It is important to note the absence of experimentally determined physical properties such as melting point, boiling point, and density in the current literature. The subsequent sections of this guide are designed to empower researchers to ascertain these values empirically.

Table 1: Known and Computed Properties of this compound

PropertyValueSource
Chemical Name This compound[5]
CAS Number 74205-10-0[5]
Molecular Formula C₁₂H₁₃NO[5]
Molecular Weight 187.24 g/mol [6]
Canonical SMILES COC1=CC=CC=C1C2(CCC2)C#N[5]
InChI Key NGAKDLJHLFTSEU-UHFFFAOYSA-N[5]
XLogP3 (Computed) 2.4[5]
Topological Polar Surface Area (Computed) 33 Ų[5]
Hydrogen Bond Donor Count (Computed) 0[5]
Hydrogen Bond Acceptor Count (Computed) 2[5]
Rotatable Bond Count (Computed) 2[5]

Experimental Protocols for the Determination of Physical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established principles of organic chemistry laboratory practice.[7][8]

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity of a solid compound.[8] A sharp melting range typically indicates a high degree of purity, while a broad range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the approximate melting point, followed by a slower rate of 1-2 °C per minute near the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

  • Validation: The determination should be repeated at least twice to ensure reproducibility.

Causality Behind Experimental Choices: The use of a finely powdered sample ensures uniform heat distribution. A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, leading to an accurate determination.

Diagram 1: Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation: Finely powder and pack capillary tube B Apparatus Setup: Place in melting point apparatus A->B C Heating: Controlled heating rate (1-2 °C/min) B->C D Observation & Recording: Record start and end of melting C->D E Validation: Repeat for reproducibility D->E

Caption: A stepwise workflow for determining the melting point of a solid organic compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[8] It is a characteristic property of a pure liquid at a given pressure.

Methodology (Simple Distillation):

  • Apparatus Setup: A simple distillation apparatus is assembled in a fume hood. This includes a round-bottom flask, a condenser, a thermometer placed correctly (the top of the bulb level with the side arm of the distillation head), and a receiving flask.[8]

  • Sample Introduction: The liquid sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated.

  • Observation and Recording: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will rise and then stabilize. This stable temperature is the boiling point of the liquid. The vapor then passes into the condenser, where it is cooled and collected in the receiving flask.[8]

  • Validation: The atmospheric pressure should be recorded, as the boiling point is pressure-dependent. The experiment can be repeated to confirm the result.

Causality Behind Experimental Choices: Boiling chips are essential to prevent bumping and ensure a controlled, even boil. The correct placement of the thermometer is critical to measure the temperature of the vapor that is in equilibrium with the boiling liquid, which defines the boiling point.

Diagram 2: Workflow for Boiling Point Determination via Simple Distillation

BoilingPointWorkflow A Apparatus Setup: Assemble simple distillation apparatus B Sample Introduction: Add liquid and boiling chips to flask A->B C Heating: Gently heat the sample B->C D Observation & Recording: Record stable vapor temperature C->D E Validation: Note atmospheric pressure and repeat D->E

Caption: A workflow outlining the determination of a liquid's boiling point using simple distillation.

Determination of Density

Density is the mass of a substance per unit volume. It is a useful physical property for the identification and characterization of liquids.[7]

Methodology:

  • Mass Measurement: An empty, dry, and clean pycnometer (or a small volumetric flask) is accurately weighed on an analytical balance.

  • Volume Measurement: The pycnometer is filled with the liquid sample of this compound up to the calibration mark. Care should be taken to avoid air bubbles.

  • Mass Measurement with Sample: The filled pycnometer is weighed again.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

  • Temperature Control: The temperature at which the measurement is made should be recorded, as density is temperature-dependent.

Causality Behind Experimental Choices: A pycnometer is used to accurately determine a specific volume of the liquid. Using an analytical balance ensures a precise measurement of the mass, which is crucial for an accurate density calculation.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[9] The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology (Qualitative):

  • Sample Preparation: A small, accurately measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

  • Solvent Addition: A specific volume of a range of solvents (e.g., 1 mL) is added to each test tube. A representative panel of solvents should be used, including polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, dimethyl sulfoxide), and nonpolar (e.g., hexane, toluene) solvents.

  • Observation: The mixture is agitated (e.g., by vortexing) and observed to see if the solute dissolves completely. The formation of a clear, homogeneous solution indicates solubility.[9]

  • Classification: The solubility can be classified as "soluble," "sparingly soluble," or "insoluble."

Causality Behind Experimental Choices: Using a range of solvents with varying polarities provides a comprehensive solubility profile of the compound. This information is critical for selecting appropriate solvents for reactions, purifications (e.g., recrystallization), and formulations.

Expected Spectral Characteristics

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy group protons (a singlet), and the protons of the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutane protons would provide information about their stereochemical environment.[11]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the quaternary carbons of the cyclobutane ring and the aromatic ring, the nitrile carbon, the methoxy carbon, and the carbons of the cyclobutane and aromatic rings.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A sharp, medium-intensity peak around 2240 cm⁻¹ is expected for the nitrile (C≡N) stretching vibration. Strong absorptions in the 1600-1450 cm⁻¹ region will correspond to the C=C stretching of the aromatic ring. A strong C-O stretching band for the methoxy group should appear in the 1250-1000 cm⁻¹ region.[12]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information, such as the loss of the methoxy group or cleavage of the cyclobutane ring.

Conclusion

This compound represents a molecule with potential in the realm of medicinal chemistry, owing to its cyclobutane scaffold. While a complete experimental dataset of its physical properties is not yet publicly available, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to fully characterize this compound. The systematic determination of its melting point, boiling point, density, and solubility, in conjunction with a thorough analysis of its spectral properties, will provide the essential data required for its further investigation and potential application in drug discovery and development.

References

  • Kuujia. (n.d.). Cas no 74205-10-0 (1-(2-methoxyphenyl)cyclobutane-1-carbonitrile). Retrieved January 15, 2026, from [Link]

  • Organic Compounds: Physical Properties Lab. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]

  • Teachy. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. Retrieved January 15, 2026, from [Link]

  • Willems, S., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. Retrieved January 15, 2026, from [Link]

  • Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved January 15, 2026, from [Link] ASSESSMENT_OF_PHYSICAL_PROPERTIES_OF_ORGANIC_COMPOUNDS

  • Experiment 1 — Properties of Organic Compounds. (n.d.). Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). Spectral Information in PubChem. Retrieved January 15, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved January 15, 2026, from [Link]

Sources

1-(2-Methoxyphenyl)cyclobutanecarbonitrile chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Methoxyphenyl)cyclobutanecarbonitrile: Synthesis, Characterization, and Applications

Introduction and Overview

This compound is a substituted nitrile featuring a cyclobutane ring and a methoxy-substituted phenyl group. This molecule serves as a valuable intermediate in organic synthesis, offering multiple reactive sites for the construction of more complex molecular architectures. Its structural motifs—a quaternary nitrile, a strained cyclobutane ring, and an electronically modified aromatic ring—make it a subject of interest for medicinal chemists and drug development professionals. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the aromatic ring can undergo further electrophilic substitution.

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthetic protocol, methods for structural elucidation, and considerations for its safe handling and application.

Chemical Structure

The structure consists of a central cyclobutane ring. A nitrile (-C≡N) group and a 2-methoxyphenyl group are attached to the same carbon atom (C1) of the cyclobutane ring.

chemical_structure cluster_phenyl cluster_cyclobutane cluster_nitrile C1 C C2 C C1->C2 C3 C O O C1->O C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 CB1 C C6->CB1 Me CH₃ O->Me CB2 CH₂ CB1->CB2 CN_C C CB1->CN_C CB3 CH₂ CB2->CB3 CB4 CH₂ CB3->CB4 CB4->CB1 CN_N N CN_C->CN_N CN_C->CN_N CN_C->CN_N

Caption: Chemical Structure of this compound.

Physicochemical and Computed Properties

A summary of key identifiers and computed properties for this compound is provided below. These values are essential for experimental design, purification, and analytical characterization.

PropertyValueSource
CAS Number 74205-10-0[1][2]
Molecular Formula C₁₂H₁₃NO[1]
Molecular Weight 187.24 g/mol [2]
Exact Mass 187.0997 g/mol [1]
XLogP3 2.4[1]
Topological Polar Surface Area 33 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Synthesis and Mechanism

The most direct and logical synthesis of this compound involves the dialkylation of the corresponding parent nitrile, 2-methoxyphenylacetonitrile. The acidic benzylic proton of this starting material can be readily removed by a base, generating a carbanion that acts as a nucleophile. Subsequent reaction with a 1,3-dihaloalkane, such as 1,3-dibromopropane, leads to the formation of the four-membered cyclobutane ring.

Proposed Reaction Mechanism

The reaction proceeds via a two-step nucleophilic substitution mechanism under phase-transfer catalysis conditions.

  • Deprotonation: The acidic proton on the carbon adjacent to the phenyl ring and nitrile group of 2-methoxyphenylacetonitrile is abstracted by a strong base (e.g., hydroxide), forming a resonance-stabilized carbanion.

  • First Alkylation (Sₙ2): The carbanion attacks one of the electrophilic carbons of 1,3-dibromopropane, displacing a bromide ion.

  • Intramolecular Cyclization (Sₙ2): The newly formed intermediate still possesses an acidic proton. A second deprotonation event occurs, and the resulting carbanion undergoes an intramolecular Sₙ2 reaction, attacking the terminal carbon bearing the second bromine atom to form the cyclobutane ring.

reaction_mechanism start 2-Methoxyphenylacetonitrile + 1,3-Dibromopropane step1 Deprotonation via Base (NaOH) Forms Carbanion start->step1 step2 Nucleophilic Attack on 1,3-Dibromopropane step1->step2 intermediate Alkylated Intermediate step2->intermediate step3 Intramolecular Cyclization (Second Deprotonation & Attack) intermediate->step3 product This compound step3->product

Caption: Proposed reaction pathway for the synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for the alkylation of active methylene compounds.[3][4] The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous base and the organic reactants.

Materials:

  • 2-Methoxyphenylacetonitrile (1.0 eq)

  • 1,3-Dibromopropane (1.2 eq)

  • Sodium Hydroxide (50% w/v aqueous solution)

  • Tetrabutylammonium bromide (TBAB, 0.05 eq)

  • Toluene

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel (for chromatography)

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenylacetonitrile (1.0 eq) and toluene.

  • Addition of Reagents: Add the 50% sodium hydroxide solution, 1,3-dibromopropane (1.2 eq), and tetrabutylammonium bromide (0.05 eq). The TBAB serves as a phase-transfer catalyst, shuttling the hydroxide ions into the organic phase to enable deprotonation.

  • Reaction: Heat the biphasic mixture to 80°C and stir vigorously for 12-18 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This removes residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This step is critical to separate the desired product from unreacted starting materials and byproducts.

  • Validation: The structure and purity of the isolated product should be confirmed by NMR spectroscopy and mass spectrometry.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, its expected spectral features can be reliably predicted based on its constituent functional groups and data from analogous structures.[5][6]

Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR ~7.3-7.5 ppm (m, 2H): Aromatic protons ortho and para to the cyclobutyl group. ~6.8-7.0 ppm (m, 2H): Aromatic protons meta to the cyclobutyl group. ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons. ~2.5-2.9 ppm (m, 4H): Cyclobutane methylene protons adjacent to the quaternary carbon. ~2.0-2.3 ppm (m, 2H): Remaining cyclobutane methylene protons.
¹³C NMR ~160 ppm: Aromatic carbon attached to the methoxy group. ~120-130 ppm: Other aromatic carbons. ~122 ppm: Nitrile carbon (-C≡N). ~55 ppm: Methoxy carbon (-OCH₃). ~45 ppm: Quaternary cyclobutane carbon. ~30-35 ppm: Cyclobutane methylene carbons. ~15-20 ppm: Remaining cyclobutane methylene carbon.
IR (Infrared) ~3050-3100 cm⁻¹: Aromatic C-H stretch. ~2950-3000 cm⁻¹: Aliphatic C-H stretch. ~2240 cm⁻¹: Strong, sharp C≡N stretch. ~1600, 1490 cm⁻¹: Aromatic C=C stretches. ~1250 cm⁻¹: Asymmetric C-O-C stretch (aryl ether). ~1030 cm⁻¹: Symmetric C-O-C stretch.
MS (Mass Spec.) m/z 187 [M]⁺: Molecular ion peak. Key Fragments: Loss of CH₃, C≡N, and fragments corresponding to the methoxyphenyl and cyclobutyl moieties.
Protocol: Sample Characterization Workflow

This protocol outlines the standard steps for preparing and analyzing a synthesized sample to confirm its structure.

characterization_workflow start Purified Product nmr_prep Dissolve ~5-10 mg in Deuterated Solvent (e.g., CDCl₃) start->nmr_prep ir_prep Prepare Sample (Neat film on NaCl plate or as KBr pellet) start->ir_prep ms_prep Prepare Dilute Solution in Volatile Solvent (e.g., Methanol) start->ms_prep nmr_acq Acquire ¹H, ¹³C, and 2D NMR Spectra (COSY, HSQC) nmr_prep->nmr_acq analysis Correlate Spectroscopic Data with Predicted Structure nmr_acq->analysis ir_acq Acquire FT-IR Spectrum ir_prep->ir_acq ir_acq->analysis ms_acq Acquire Mass Spectrum (EI or ESI) ms_prep->ms_acq ms_acq->analysis conclusion Structure Confirmed analysis->conclusion

Caption: General workflow for spectroscopic characterization.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile synthetic intermediate. Its value lies in the chemical handles it provides for further elaboration:

  • Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations open up pathways to a wide range of other functional groups and are fundamental in the synthesis of pharmaceutical agents.

  • Aromatic Ring Functionalization: The electron-donating methoxy group activates the phenyl ring towards electrophilic aromatic substitution, primarily at the para position, allowing for the introduction of additional substituents.

  • Cyclobutane Ring as a Scaffold: The cyclobutane moiety provides a rigid, three-dimensional scaffold. In drug design, such strained rings are often used as bioisosteres for larger or more flexible groups, potentially improving binding affinity to biological targets or altering pharmacokinetic properties. For instance, 2-methoxyphenylacetonitrile, a precursor, has been used in the synthesis of various heterocyclic compounds.[7]

Safety and Handling

Hazard CategoryPrecautionary Measures
Toxicity Toxic if swallowed. Do not eat, drink, or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor.[8][9][10]
Skin Contact Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling. IF ON SKIN: Wash with plenty of soap and water.[8][9]
Eye Contact Causes serious eye irritation. Wear eye and face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][11]
Inhalation May cause respiratory irritation. Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]
Storage Store locked up in a well-ventilated place. Keep container tightly closed.[8][10]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Disclaimer: This guide is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate engineering controls, personal protective equipment, and after a thorough risk assessment.

References

  • Supporting Information for publications. (n.d.). Various sources. Retrieved January 16, 2026, from [Link]

  • Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. (n.d.). NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • 1-Cyclobutene-1-carbonitrile. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. (2023). Molecules. Retrieved January 16, 2026, from [Link]

  • NMR, mass spectroscopy, IR - finding compound structure? (2019). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Spectral Information in PubChem. (2017). PubChem Blog. Retrieved January 16, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. (2021). Molecules. Retrieved January 16, 2026, from [Link]

  • NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. (n.d.). Google Patents.

Sources

In-depth Technical Guide: 1-(2-Methoxyphenyl)cyclobutanecarbonitrile (CAS No. 74205-10-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile, a key chemical intermediate in pharmaceutical research and development. The document covers its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and applications in drug discovery. Furthermore, it outlines essential safety and handling protocols. This guide is designed to be an authoritative resource, consolidating critical information to support the scientific community in leveraging this compound for the advancement of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 74205-10-0) is a nitrile compound featuring a cyclobutane ring attached to a phenyl group substituted with a methoxy group at the ortho position. This unique structure makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol [1]
IUPAC Name 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile[1]
SMILES COC1=CC=CC=C1C2(CCC2)C#N[1]
Appearance Crystalline solid (typical)
Solubility Soluble in common organic solvents (e.g., dichloromethane, acetone); Insoluble in water.[2]
XLogP3 2.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical step for its subsequent use in more complex molecular architectures. A prevalent synthetic route involves the alkylation of a substituted acetonitrile.

Synthetic Pathway: Nucleophilic Substitution and Cyclization

A common and effective method for the synthesis of this compound involves the reaction of (2-methoxyphenyl)acetonitrile with 1,3-dibromopropane.[3] The reaction proceeds in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

The mechanism is initiated by the deprotonation of the α-carbon of (2-methoxyphenyl)acetonitrile by the strong base, which generates a resonance-stabilized carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction, leading to an intermediate. A second equivalent of the base facilitates an intramolecular cyclization, where the carbanion attacks the other end of the propyl chain, displacing the second bromide and forming the cyclobutane ring.

Figure 1: A simplified workflow of the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • (2-Methoxyphenyl)acetonitrile[3]

  • 1,3-Dibromopropane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF in a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (2-methoxyphenyl)acetonitrile in anhydrous DMF to the stirred suspension.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add 1,3-dibromopropane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons (multiplet, ~6.8-7.4 ppm), methoxy protons (singlet, ~3.8 ppm), and cyclobutane protons (multiplets, ~2.2-2.8 ppm).
¹³C NMR Resonances for the nitrile carbon (~120 ppm), aromatic carbons, the quaternary carbon of the cyclobutane ring, the methoxy carbon (~55 ppm), and the methylene carbons of the cyclobutane ring.
IR Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2230 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the exact mass of 187.100 g/mol .[1]

Applications in Drug Discovery and Development

The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance the pharmacological properties of drug candidates.[4] It can act as a rigid scaffold, a bioisostere for other groups, and can improve metabolic stability.

This compound serves as a versatile intermediate for the synthesis of a variety of biologically active molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, which are common pharmacophores.

G A This compound B Hydrolysis A->B C Reduction A->C D Cycloaddition A->D E Carboxylic Acid Derivatives B->E F Primary Amine Derivatives C->F G Tetrazole Derivatives D->G H Lead Compound Optimization E->H F->H G->H

Sources

A Technical Guide to the Spectroscopic Data of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Methoxyphenyl)cyclobutanecarbonitrile (CAS No. 74205-10-0), a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of its structural features through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each section includes field-proven experimental protocols, detailed data interpretation, and visual aids to elucidate the structure-property relationships of this molecule. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic principles to ensure scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic compound featuring a central cyclobutane ring, a nitrile functional group, and a methoxy-substituted phenyl ring. The precise characterization of its three-dimensional structure is critical for understanding its reactivity, potential biological activity, and application in further chemical synthesis. Spectroscopic techniques provide a non-destructive and highly detailed method for elucidating the exact connectivity and chemical environment of each atom within the molecule.

This guide will systematically break down the data from four primary spectroscopic methods. By correlating the data from ¹H NMR, ¹³C NMR, IR, and MS, a complete and validated structural assignment can be achieved.

To facilitate discussion, the following standardized numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The chemical shift, multiplicity, and integration of each signal provide detailed information about the connectivity and stereochemistry of the molecule.

Experimental Protocol: ¹H NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-resolution ¹H NMR data for a small organic molecule like this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • This compound (5-20 mg)

  • Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tube[1][2]

  • Pasteur pipette with cotton or glass wool plug

  • Vortex mixer or sonicator

Procedure:

  • Sample Preparation: Accurately weigh 5-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[1][3] Ensure complete dissolution by vortexing or gentle sonication. The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar organic compounds and its single, well-characterized residual solvent peak.[1]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette containing a small cotton plug directly into the NMR tube.[2][4] This step is crucial for achieving good magnetic field homogeneity (shimming).

  • Sample Positioning: Ensure the sample height in the NMR tube is at least 4.5 cm to be correctly positioned within the spectrometer's detection coil.[2]

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument locks onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field against drift.[1]

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either automatically or manually, to minimize peak broadening and achieve sharp, symmetrical lineshapes.[1]

    • Tuning and Matching: The probe is tuned to the ¹H frequency (e.g., 400 MHz) to maximize signal transmission and reception.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds). Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.

¹H NMR Data Summary

The following table summarizes the expected ¹H NMR spectral data for this compound, based on analysis of structurally similar compounds and spectral prediction.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.40 - 7.30m2HAr-H (H3', H5')
7.00 - 6.90m2HAr-H (H4', H6')
3.85s3HO-CH
2.90 - 2.70m2HCyclobutane-H
2.60 - 2.40m2HCyclobutane-H
2.20 - 2.00m2HCyclobutane-H
Spectral Interpretation
  • Aromatic Region (δ 7.40 - 6.90 ppm): The signals in this region correspond to the four protons on the disubstituted benzene ring. The complex multiplicity ("m") arises from the coupling between these adjacent, chemically non-equivalent protons. The downfield shift is characteristic of protons attached to an electron-rich aromatic system.

  • Methoxy Group (δ 3.85 ppm): The sharp singlet integrating to three protons is unequivocally assigned to the methoxy (-OCH₃) group. Its singlet nature indicates no adjacent protons to couple with, and its chemical shift is typical for a methoxy group attached to an aromatic ring.

  • Cyclobutane Protons (δ 2.90 - 2.00 ppm): The six protons on the cyclobutane ring appear as a series of complex multiplets. This complexity is due to both geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling. The protons at the C2 and C4 positions are diastereotopic and will exhibit complex splitting patterns. The chemical shifts are in the expected range for aliphatic protons on a strained four-membered ring.[5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with key differences in sample concentration and acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

Objective: To obtain a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

Procedure:

  • Sample Preparation: A more concentrated sample is required. Dissolve 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.[1][2]

  • Filtration and Transfer: Follow the same procedure as for ¹H NMR to ensure a clean, particulate-free sample.

  • Spectrometer Setup:

    • Lock and shim the spectrometer as described for ¹H NMR.

    • Tune and match the probe to the ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

  • Data Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

    • Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

¹³C NMR Data Summary

The following table presents the expected ¹³C NMR chemical shifts.

Chemical Shift (δ, ppm)Assignment
157.0C 2' (Ar-O)
130.0 - 128.0Ar-C H
125.0C 1' (Ar-C)
121.5Ar-C H
121.0-C ≡N
111.0Ar-C H
55.5O-C H₃
45.0C 1
33.0C 2 / C 4
17.0C 3
Spectral Interpretation
  • Aromatic Carbons (δ 157.0 - 111.0 ppm): The signal at ~157.0 ppm is assigned to the C2' carbon directly attached to the electron-donating methoxy group, which causes a significant downfield shift. The other aromatic carbons appear in the typical range of 110-130 ppm.

  • Nitrile Carbon (δ ~121.0 ppm): The carbon of the nitrile group (-C≡N) is expected in this region. This is a relatively deshielded environment due to the sp-hybridization and the electronegativity of the nitrogen atom.

  • Methoxy Carbon (δ ~55.5 ppm): The signal for the methoxy carbon is highly characteristic and appears around 55.5 ppm, consistent with an sp³-hybridized carbon attached to an oxygen atom. The chemical shift of aromatic methoxy groups is known to be sensitive to their conformation relative to the aromatic ring.[6]

  • Quaternary Carbon (C1, δ ~45.0 ppm): This is the sp³-hybridized carbon of the cyclobutane ring that is bonded to both the aromatic ring and the nitrile group. Its chemical shift reflects the substitution pattern.

  • Cyclobutane Methylene Carbons (δ 33.0, 17.0 ppm): The remaining three sp³ carbons of the cyclobutane ring appear in the aliphatic region. The C2/C4 carbons are equivalent and appear at a different chemical shift than the C3 carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[7] It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: FTIR Data Acquisition

Objective: To obtain an IR spectrum to identify the key functional groups in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan. The instrument directs an IR beam into the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample, allowing for the absorption spectrum to be measured.[8] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

FTIR Data Summary
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3060C-H StretchAromatic C-H
~ 2950C-H Stretch (asymmetric/symmetric)Aliphatic C-H (sp³)
~ 2240C≡N StretchNitrile
~ 1600, 1490C=C StretchAromatic Ring
~ 1250C-O Stretch (asymmetric)Aryl-Alkyl Ether (Ar-O-CH₃)
~ 1025C-O Stretch (symmetric)Aryl-Alkyl Ether (Ar-O-CH₃)
Spectral Interpretation

The FTIR spectrum provides a molecular fingerprint of the compound.[9]

  • Nitrile Stretch (ν ~2240 cm⁻¹): The most diagnostic peak in the spectrum is the sharp, medium-intensity absorption around 2240 cm⁻¹. This is a highly characteristic frequency for the stretching vibration of a carbon-nitrogen triple bond (C≡N).

  • C-H Stretches (ν ~3060, 2950 cm⁻¹): Absorptions above 3000 cm⁻¹ are typical for C-H stretches from sp²-hybridized carbons (aromatic), while those just below 3000 cm⁻¹ are from sp³-hybridized carbons (aliphatic cyclobutane and methoxy).

  • Aromatic C=C Stretches (ν ~1600, 1490 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

  • Ether C-O Stretches (ν ~1250, 1025 cm⁻¹): The strong absorption around 1250 cm⁻¹ is due to the asymmetric C-O-C stretch of the aryl-alkyl ether linkage, a very characteristic band for methoxy-substituted aromatic compounds. The symmetric stretch appears near 1025 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a unique fragmentation pattern that can be used for structural confirmation.[10][11][12]

Experimental Protocol: EI-MS Data Acquisition

Objective: To determine the molecular weight and characteristic fragmentation pattern of the compound.

Procedure:

  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized by heating under high vacuum.[10][12]

  • Ionization: The gaseous analyte molecules pass through a beam of high-energy electrons (typically 70 eV).[13][14] The electron impact ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The excess energy transferred during ionization causes the molecular ion to fragment into smaller, characteristic ions.[14]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

MS Data Summary and Fragmentation Analysis

The molecular weight of this compound (C₁₂H₁₃NO) is 187.24 g/mol .

Expected Key Ions (m/z):

  • 187 (M⁺•): The molecular ion peak, corresponding to the intact molecule.

  • 158: Loss of an ethyl radical (-C₂H₅) from the cyclobutane ring.

  • 135: A key fragment corresponding to the methoxy-tropylium ion or a related stable aromatic cation.

  • 107: Loss of CO from the m/z 135 fragment.

  • 91: Tropylium ion, a common fragment in aromatic compounds.

The fragmentation pathway provides a logical map of how the molecule breaks apart under high energy, confirming the connectivity of the different structural motifs.

Fragmentation_Pathway M [C12H13NO]+• m/z = 187 F1 [C10H8NO]+ m/z = 158 M->F1 - C2H5• F2 [C8H9O]+ m/z = 135 M->F2 - C3H4N• F3 [C7H7O]+ m/z = 107 F2->F3 - CO F4 [C7H7]+ m/z = 91 F3->F4 - O

Caption: Plausible EI-MS fragmentation pathway for the molecule.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a robust and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework, identifying the distinct aromatic, aliphatic, methoxy, and nitrile environments. FTIR spectroscopy validates the presence of key functional groups, most notably the nitrile and aryl-ether moieties. Finally, Mass Spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic dataset serves as an essential reference for quality control, reaction monitoring, and further investigation of this compound in scientific research and development.

References

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  • How To Prepare And Run An NMR Sample. (2025). alwsci Blogs.
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  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.).
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  • 1-(2-methoxy-phenyl)-cyclopropanecarbonitrile(74204-96-9) 1 h nmr. (n.d.). ChemicalBook.
  • Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. (n.d.). NIST WebBook.
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  • 13C NMR Spectrum (PHY0051793). (n.d.). PhytoBank.
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An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile, a molecule of significant interest in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, explore established synthetic routes, and detail robust analytical methodologies for its characterization. Furthermore, this guide will illuminate the rationale behind its utilization in drug discovery, particularly focusing on the strategic incorporation of the cyclobutane moiety as a bioisosteric replacement and a tool for modulating pharmacokinetic and pharmacodynamic profiles. The content herein is curated to provide actionable insights and a solid theoretical foundation for researchers and drug development professionals working with or considering this unique chemical entity.

Introduction: The Emerging Role of Cyclobutane Scaffolds in Medicinal Chemistry

The landscape of drug discovery is in a perpetual state of evolution, with a constant demand for novel molecular scaffolds that can overcome the limitations of existing therapeutics. While aromatic and five- to six-membered aliphatic rings have been the bedrock of medicinal chemistry for decades, smaller, more constrained ring systems are gaining considerable traction. Among these, the cyclobutane moiety has emerged as a particularly valuable structural motif.[1]

The incorporation of a cyclobutane ring into a drug candidate can offer several distinct advantages:

  • Conformational Restriction: The inherent rigidity of the cyclobutane ring can lock a molecule into a specific, biologically active conformation, thereby enhancing its binding affinity and selectivity for a target protein.[1]

  • Metabolic Stability: The strained four-membered ring can be less susceptible to metabolic degradation compared to more flexible alkyl chains or larger rings, potentially leading to an improved pharmacokinetic profile.[1]

  • Vectorial Orientation of Substituents: The defined three-dimensional geometry of the cyclobutane ring allows for precise positioning of pharmacophoric groups, enabling a more rational approach to structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: Cyclobutane rings can serve as effective bioisosteres for other functional groups, such as gem-dimethyl groups or larger rings, offering a means to fine-tune physicochemical properties like solubility and lipophilicity.

This compound stands as a prime exemplar of a molecule that leverages these advantages. Its structure, combining the cyclobutane core with a methoxyphenyl group and a nitrile functionality, presents a versatile platform for the development of novel therapeutic agents. This guide will serve as a detailed exploration of this promising molecule.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is the cornerstone of any successful drug development program. These properties govern everything from synthetic feasibility to biological activity and pharmacokinetic behavior.

Molecular Structure and Weight

The fundamental identity of this compound is defined by its molecular formula and weight.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO[2]
Molecular Weight 187.24 g/mol
Exact Mass 187.099714038 g/mol [2]
Monoisotopic Mass 187.099714038 g/mol [2]

The structure consists of a central cyclobutane ring substituted with a 2-methoxyphenyl group and a nitrile group at the same carbon atom.

Caption: Chemical structure of this compound.

Computed Physicochemical Properties

Computational models provide valuable predictions of a molecule's behavior and are integral to modern drug discovery pipelines.

PropertyPredicted ValueSource
XLogP3 2.4[2]
Topological Polar Surface Area (TPSA) 33 Ų[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]
Complexity 248[2]

Expert Interpretation: The predicted XLogP3 value of 2.4 suggests a moderate lipophilicity, which is often a desirable trait for oral bioavailability. The TPSA of 33 Ų indicates good potential for cell membrane permeability. The absence of hydrogen bond donors and the presence of two acceptors (the nitrile nitrogen and the methoxy oxygen) will influence its interaction with biological targets and its solvation properties.

Synthesis and Characterization

The synthesis of this compound can be approached through several strategic disconnections. A common and effective strategy involves the nucleophilic addition of a cyanide equivalent to a suitable electrophilic precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is illustrated below. This approach simplifies the target molecule into readily available starting materials.

Retrosynthesis target This compound intermediate1 1-(2-Methoxyphenyl)cyclobutanol target->intermediate1 Nitrile formation intermediate2 2-Methoxyphenylmagnesium bromide intermediate1->intermediate2 Grignard addition intermediate3 Cyclobutanone intermediate1->intermediate3 intermediate4 2-Bromoanisole intermediate2->intermediate4 Grignard formation intermediate5 Magnesium intermediate2->intermediate5

Caption: Retrosynthetic analysis of this compound.

Exemplary Synthetic Protocol

This protocol outlines a plausible two-step synthesis based on the retrosynthetic analysis.

Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclobutanol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

  • Grignard Reagent Formation: Add a solution of 2-bromoanisole in anhydrous diethyl ether dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction. Once initiated, the reaction should be maintained at a gentle reflux until all the magnesium has been consumed.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of cyclobutanone in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-(2-methoxyphenyl)cyclobutanol.

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of 1-(2-methoxyphenyl)cyclobutanol in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add a dehydrating agent (e.g., thionyl chloride or phosphorus oxychloride) at 0 °C.

  • Nitrile Formation: To this mixture, add a solution of a cyanide source, such as trimethylsilyl cyanide (TMSCN), catalyzed by a Lewis acid (e.g., zinc iodide).

  • Workup: Allow the reaction to proceed at room temperature until completion, as monitored by thin-layer chromatography (TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the aliphatic protons of the cyclobutane ring. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Will display distinct resonances for the quaternary carbon of the cyclobutane ring attached to the nitrile and phenyl groups, the nitrile carbon, the carbons of the aromatic ring, the methoxy carbon, and the methylene carbons of the cyclobutane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which should be consistent with its molecular formula, C₁₂H₁₃NO.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of a diverse range of biologically active compounds.

As a Precursor to Bioactive Amines

The nitrile group can be readily reduced to a primary amine, which is a common pharmacophore in many drug classes. This transformation opens up a vast chemical space for further derivatization.

Amine_Formation nitrile This compound amine 1-(2-Methoxyphenyl)cyclobutanamine nitrile->amine Reduction (e.g., LiAlH₄ or H₂/Raney Ni)

Caption: Reduction of the nitrile to a primary amine.

This resulting amine can then be further functionalized, for example, by acylation, alkylation, or reductive amination, to generate libraries of compounds for high-throughput screening.

Modulation of Physicochemical Properties

As previously discussed, the cyclobutane ring can be strategically employed to modulate the physicochemical properties of a lead compound. By replacing a more flexible or metabolically labile group with the 1-(2-methoxyphenyl)cyclobutane moiety, medicinal chemists can potentially improve a drug candidate's:

  • Metabolic stability

  • Oral bioavailability

  • Selectivity

  • Potency

The methoxy group on the phenyl ring also provides a handle for further modification, allowing for the exploration of electronic and steric effects on biological activity.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. Its unique combination of a conformationally restricted cyclobutane core, a versatile nitrile handle, and a modifiable aromatic system provides a rich platform for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its fundamental properties, synthetic strategies, and potential applications, with the aim of empowering researchers and scientists to effectively utilize this valuable chemical entity in their drug development endeavors.

References

  • Cas no 74205-10-0 (1-(2-methoxyphenyl)cyclobutane-1-carbonitrile). (n.d.). Retrieved from [Link]

  • Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2007). What can we learn from nature's diversity for the design of combinatorial syntheses? Accounts of Chemical Research, 40(11), 1185-1195.
  • G. A. Molander, J. A. C. Romero, in Comprehensive Organic Synthesis II (Second Edition), edited by P. Knochel, G. A. Molander, Elsevier, 2014, pp. 633-685.
  • Steffens, A., Wouters, J., & Dilly, S. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(1), 17-27. Retrieved from [Link]

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A Technical Guide to 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile, a molecule of significant interest to researchers in medicinal chemistry and drug development. The document details a robust synthetic protocol, outlines its key physicochemical and spectroscopic properties, and explores its strategic applications as a three-dimensional scaffold in modern drug discovery. Emphasis is placed on the rationale behind experimental design and the compound's potential to access novel chemical space, supported by authoritative references and practical safety guidelines.

Introduction and Strategic Importance

1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile (CAS No: 74205-10-0) is a substituted nitrile featuring a unique spirocyclic junction between a cyclobutane ring and a quaternary carbon bearing a 2-methoxyphenyl group.[1] While seemingly a simple molecule, its architecture embodies several features highly sought after in contemporary drug design.

The incorporation of strained ring systems, particularly cyclobutanes, has become an increasingly important strategy to imbue drug candidates with favorable pharmacological properties.[2] Unlike flat, aromatic systems which are prevalent in historical drug libraries, the puckered, three-dimensional nature of the cyclobutane ring provides an excellent scaffold for orienting substituents in precise vectors, allowing for more specific and potent interactions with biological targets.[3] This guide will explore 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile as a valuable building block, detailing its synthesis, characterization, and the strategic advantages it offers to drug development professionals.

Synthesis and Purification Protocol

The synthesis of 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile can be efficiently achieved via the alkylation of (2-methoxyphenyl)acetonitrile with 1,3-dibromopropane. The use of a strong, non-nucleophilic base is critical for the deprotonation of the benzylic carbon, enabling the subsequent intramolecular cyclization.

Proposed Synthetic Pathway

The reaction proceeds through a two-step, one-pot mechanism. First, the α-carbon of (2-methoxyphenyl)acetonitrile is deprotonated. The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction. A second, intramolecular SN2 reaction then occurs as the newly formed substituted nitrile is deprotonated again, leading to ring closure and formation of the cyclobutane ring.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup Reactant1 <(2-Methoxyphenyl)acetonitrile> Deprotonation Step 1: Deprotonation (Formation of Carbanion) Reactant1->Deprotonation Reactant2 1,3-Dibromopropane Alkylation Step 2: Tandem Alkylation & Cyclization Reactant2->Alkylation Base Sodium Hydride (NaH) Base->Deprotonation Solvent Anhydrous THF Solvent->Deprotonation Deprotonation->Alkylation Nucleophilic Attack Workup Step 3: Aqueous Quench & Extraction Alkylation->Workup Purification Step 4: Column Chromatography Workup->Purification Product < 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile > Purification->Product

Caption: Proposed workflow for the synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile.

Detailed Experimental Protocol

Materials:

  • (2-Methoxyphenyl)acetonitrile (1.0 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (2.5 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil and decant carefully.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Reactant Addition: Slowly add a solution of (2-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF to the NaH slurry. Causality Note: This slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • First Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating complete formation of the sodium salt.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1,3-dibromopropane (1.1 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Trustworthiness Note: This step neutralizes the excess base and protonates any remaining carbanion, ensuring a safe and clean extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be validated through rigorous analysis.

Physicochemical Properties

The key computed and physical properties of the title compound are summarized below.[1]

PropertyValueSource
IUPAC Name 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile-
CAS Number 74205-10-0[1]
Molecular Formula C₁₂H₁₃NO[1]
Molecular Weight 187.24 g/mol [1]
XLogP3 2.4[1]
Topological Polar Surface Area 33 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Anticipated Spectroscopic Data

While experimental spectra are not publicly available, the following characteristic signals can be predicted based on the molecular structure:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.4-6.9 (m, 4H, aromatic protons)

    • δ 3.85 (s, 3H, -OCH₃ protons)

    • δ 2.8-2.2 (m, 6H, cyclobutane protons)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 157-155 (aromatic C-O)

    • δ 130-120 (aromatic C-H and C-C)

    • δ 122 (nitrile, -C≡N)

    • δ 55.5 (-OCH₃)

    • δ 45-40 (quaternary cyclobutane carbon)

    • δ 35-30 (cyclobutane -CH₂)

    • δ 18-15 (cyclobutane -CH₂)

  • FT-IR (Thin Film, cm⁻¹):

    • ~3050 (Aromatic C-H stretch)

    • ~2950 (Aliphatic C-H stretch)

    • ~2240 (Nitrile, C≡N stretch, sharp)

    • ~1600, 1490 (Aromatic C=C stretch)

    • ~1250 (Aryl-O-CH₃ stretch)

  • Mass Spectrometry (EI):

    • Expected [M]⁺ at m/z = 187.10.

Relevance and Application in Drug Development

The strategic value of 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile lies in the properties conferred by its cyclobutane core.

A Three-Dimensional Fragment Scaffold

Fragment-Based Drug Discovery (FBDD) often suffers from "flatland," an over-reliance on planar, aromatic fragments.[3] The cyclobutane ring in the title compound introduces a defined three-dimensional geometry. This rigid, non-planar structure serves as a superior scaffold for positioning key pharmacophoric elements—the electron-rich 2-methoxyphenyl ring and the polar nitrile group—into distinct regions of space. This can lead to improved binding affinity and selectivity for protein targets compared to more flexible or planar analogues.[2]

Fragment_Comparison cluster_2d Traditional 2D Fragment cluster_3d 3D Cyclobutane Scaffold Nitrile C≡N Phenyl Phenyl Ring Phenyl->Nitrile Growth Vectors in-plane Cyclobutane Cyclobutane Core Aryl 2-Methoxyphenyl Cyclobutane->Aryl Vector 1 (Axial/Equatorial) CN Nitrile Cyclobutane->CN Vector 2 (Defined Angle) Title Exploring Chemical Space: 2D vs. 3D Scaffolds

Caption: Comparison of growth vectors from a flat vs. a 3D cyclobutane scaffold.

Metabolic Stability and Bioisosterism

The cyclobutane ring is a saturated carbocycle and is generally resistant to metabolic degradation, potentially improving the pharmacokinetic profile of a drug candidate.[3] Furthermore, the 1,1-disubstituted cyclobutane motif can act as a bioisostere for other chemical groups, such as gem-dimethyl groups or carbonyls, while providing a completely different spatial arrangement and conformational rigidity.

The nitrile group itself is a versatile functional handle. It can act as a hydrogen bond acceptor, a precursor to other functional groups like amines or carboxylic acids, or serve as a key interacting element in its own right, for instance, in covalent inhibitors.

Safety, Handling, and Storage

While no specific safety data exists for 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile, data from closely related aryl nitriles should be used to guide handling procedures.

  • Hazard Classification: Based on analogous compounds like 3-methoxyphenylacetonitrile, this compound should be treated as acutely toxic if swallowed, a skin irritant, and a serious eye irritant.[4][5] May cause respiratory irritation.[4]

  • Handling:

    • Use only in a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

    • Avoid breathing vapors or dust.

    • Wash hands thoroughly after handling.[6]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[5]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile is more than a simple chemical entity; it is a strategically designed building block for modern medicinal chemistry. Its synthesis is straightforward, and its structure offers a unique combination of three-dimensional rigidity, metabolic stability, and versatile functional handles. For researchers and drug development professionals aiming to escape the confines of flat chemical space and develop novel therapeutics with improved properties, this compound represents a valuable and powerful tool.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 541426, 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile; [cited 2026 Jan 16]. Available from: [Link]

  • PubChemLite. 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO). [cited 2026 Jan 16]. Available from: [Link]

  • University of Arkansas Libraries. Synthesis of Cyclobutane Lignans via an Organic Single Electron Oxidant-Electron Relay System. [cited 2026 Jan 16]. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. In: NIST Chemistry WebBook. [cited 2026 Jan 16]. Available from: [Link]

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 81496, (2-Methoxyphenyl)acetonitrile; [cited 2026 Jan 16]. Available from: [Link]

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 13999396, 1-Cyclobutene-1-carbonitrile; [cited 2026 Jan 16]. Available from: [Link]

  • Wuitschik, G., et al. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. 2018;13(1):1-1. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. In: NIST Chemistry WebBook. [cited 2026 Jan 16]. Available from: [Link]

  • Rorig, K., et al. p-METHOXYPHENYLACETONITRILE. Organic Syntheses. 1953;33:58. Available from: [Link]

  • Butera, AP., et al. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences. 2023;24(7):6581. Available from: [Link]

  • Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Kirsch, P., et al. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. 2022;17(1):e202100539. Available from: [Link]

  • Cores, A., Carbajales, C., & Coelho, A. Multicomponent Reactions in Antimitotic Drug Discovery. Current Topics in Medicinal Chemistry. 2014;14(20):2347-2363. Available from: [Link]

  • Genta-Jouve, G., et al. A Sample-Centric and Knowledge-Driven Computational Framework for Natural Products Drug Discovery. Molecules. 2023;28(19):6877. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Cyclobutanecarbonitrile. In: NIST Chemistry WebBook. [cited 2026 Jan 16]. Available from: [Link]

  • SpectraBase. 2-(4-Methoxyphenyl)-2-phenyltetrahydrofuran. [cited 2026 Jan 16]. Available from: [Link]

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The Cyclobutanecarbonitrile Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and metabolic stability offer significant advantages in the design of novel therapeutics. At the heart of many of these advancements lies the cyclobutanecarbonitrile core, a versatile building block that has paved the way for the development of innovative drugs. This in-depth technical guide provides a comprehensive overview of the discovery and history of cyclobutanecarbonitrile derivatives, from their early synthetic explorations to their current-day applications in blockbuster pharmaceuticals. We will delve into the evolution of synthetic methodologies, providing both historical context and detailed modern protocols. Furthermore, this guide will explore the structure-activity relationships that make the cyclobutanecarbonitrile moiety a powerful tool in the medicinal chemist's arsenal, culminating in a look at its role in the synthesis of prominent drugs such as Apalutamide and Boceprevir.

A Historical Perspective: The Dawn of the Four-Membered Ring

The journey of cyclobutane chemistry began over a century ago. While the parent hydrocarbon, cyclobutane, was first synthesized in 1907, the early years were marked by a limited understanding of the chemistry of such strained systems. The synthesis of cyclobutane derivatives, particularly those bearing functional groups like the nitrile, presented significant synthetic challenges.

Early Synthetic Endeavors: The Quest for Cyclobutanecarbonitrile

While a definitive first synthesis of the parent cyclobutanecarbonitrile is not prominently documented in easily accessible historical records, one of the earliest described methods for the creation of a cyano-substituted cyclobutane ring involves the reaction of α,α′-dibromoadipic acid with sodium cyanide. This reaction, though not widely cited with its original publication, represents a classical approach to ring formation through intramolecular cyclization.

A significant milestone in the synthesis of a functionalized cyclobutanecarbonitrile derivative is documented in a 1959 patent describing the synthesis of methylenecyclobutanecarbonitrile. This was achieved through the cycloaddition of allene and acrylonitrile at elevated temperatures and pressures. This early example highlighted the potential of cycloaddition reactions, a theme that would become central to the synthesis of cyclobutane rings in the decades to follow.

The Synthetic Arsenal: From Classical Reactions to Modern Innovations

The synthetic toolbox for accessing cyclobutanecarbonitrile derivatives has expanded dramatically over the years. Early methods often relied on multi-step sequences with harsh reaction conditions. However, the advent of new synthetic strategies, particularly in the realm of cycloadditions and C-H functionalization, has revolutionized the field.

The Power of [2+2] Cycloaddition

The [2+2] cycloaddition reaction stands as one of the most powerful and versatile methods for the construction of cyclobutane rings. The historical development of this reaction has been pivotal for the accessibility of cyclobutanecarbonitrile precursors.

  • Photochemical [2+2] Cycloadditions: The first examples of [2+2] photocycloadditions date back to the late 19th century with the dimerization of thymoquinone in sunlight, as observed by Liebermann in 1877. However, it was in the 1960s that the intermolecular version of this reaction gained prominence. A key development in this area was the de Mayo reaction , first reported by Paul de Mayo in 1962.[1][2] This reaction involves the photo-induced [2+2] cycloaddition of an enolized 1,3-dicarbonyl compound with an alkene, followed by a retro-aldol reaction to yield a 1,5-dicarbonyl compound. This strategy provided a novel and efficient route to highly functionalized cyclobutane intermediates.

    Diagram: The de Mayo Reaction Workflow

    deMayo cluster_0 Step 1: Photoexcitation & [2+2] Cycloaddition cluster_1 Step 2: Retro-Aldol Reaction Enol Enol of 1,3-Dicarbonyl Alkene Alkene Cyclobutanol Cyclobutanol Intermediate Enol->Cyclobutanol Alkene->Cyclobutanol Cyclobutanol_ref Cyclobutanol Intermediate Diketone 1,5-Diketone Product Cyclobutanol_ref->Diketone Base or Acid

The Hofmann Rearrangement: A Gateway to Cyclobutylamines

The Hofmann rearrangement, a classic named reaction in organic chemistry, provides an essential pathway for the conversion of primary amides to primary amines with one fewer carbon atom. This reaction has been instrumental in the synthesis of cyclobutylamine from cyclobutanecarboxamide, which can be readily prepared from cyclobutanecarbonitrile. The resulting cyclobutylamine is a valuable building block for further derivatization in drug discovery.

Diagram: Hofmann Rearrangement for Cyclobutylamine Synthesis

Hofmann cluster_0 Step 1: Amide to N-Bromoamide cluster_1 Step 2: Rearrangement to Isocyanate cluster_2 Step 3: Hydrolysis to Amine Amide Cyclobutanecarboxamide Bromoamide N-Bromocyclobutanecarboxamide Amide->Bromoamide Br₂, NaOH Bromoamide_ref N-Bromocyclobutanecarboxamide Isocyanate_ref Cyclobutyl Isocyanate Isocyanate Cyclobutyl Isocyanate Bromoamide_ref->Isocyanate Heat Amine Cyclobutylamine Isocyanate_ref->Amine H₂O

Cyclobutanecarbonitrile in Modern Drug Discovery: A Scaffold for Success

The rigid, puckered conformation of the cyclobutane ring offers a distinct advantage in drug design. Unlike more flexible aliphatic rings, the cyclobutane scaffold can lock a molecule into a specific bioactive conformation, leading to enhanced potency and selectivity. The nitrile group, a versatile functional handle, can participate in key binding interactions or serve as a precursor for other important functional groups.

Case Study: Apalutamide (Erleada®)

Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. A key intermediate in its synthesis is a cyclobutanecarbonitrile derivative. The synthesis highlights modern approaches to constructing this important pharmacophore.

Experimental Protocol: Synthesis of a Key Apalutamide Intermediate

This protocol is a generalized representation based on published synthetic routes and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 4-amino-2-fluorobenzonitrile and cyclobutanone in a suitable solvent (e.g., toluene), add a cyanide source such as trimethylsilyl cyanide (TMSCN).

  • Reaction Conditions: The reaction is typically carried out at room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with an aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-((1-cyanocyclobutyl)amino)-2-fluorobenzonitrile intermediate.

Case Study: Boceprevir (Victrelis®)

Boceprevir is a protease inhibitor used to treat hepatitis C. A key structural feature of boceprevir is a cyclobutylmethyl group, which is introduced early in the synthesis. The synthesis of this fragment showcases the importance of cyclobutane-containing building blocks in the construction of complex drug molecules.

Experimental Protocol: Synthesis of a Cyclobutylmethyl Intermediate for Boceprevir

This protocol is a generalized representation based on published synthetic routes and should be adapted and optimized for specific laboratory conditions.

  • Starting Material: The synthesis often begins with a commercially available cyclobutanecarboxylic acid or a derivative thereof.

  • Reduction: The carboxylic acid is reduced to the corresponding alcohol, cyclobutylmethanol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

  • Conversion to a Leaving Group: The resulting alcohol is then converted to a good leaving group, typically a tosylate or a halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields cyclobutyl-methyl tosylate.

  • Nucleophilic Substitution: This activated intermediate can then be used in a nucleophilic substitution reaction to introduce the cyclobutylmethyl moiety onto the desired scaffold.

Structure-Activity Relationship (SAR) and Physicochemical Properties

The incorporation of the cyclobutanecarbonitrile motif can significantly impact the physicochemical properties and biological activity of a drug candidate.

PropertyImpact of Cyclobutane RingImpact of Nitrile Group
Conformational Rigidity Restricts bond rotation, leading to a more defined 3D structure and potentially higher binding affinity.Generally does not significantly alter the conformation of the cyclobutane ring.
Lipophilicity (logP) Increases lipophilicity compared to a linear chain of the same atom count.Increases polarity and can act as a hydrogen bond acceptor, modulating overall lipophilicity.
Metabolic Stability The strained ring can be more resistant to metabolic degradation at certain positions compared to larger, more flexible rings.The nitrile group is generally stable to metabolic degradation.
Solubility Can influence crystal packing and solid-state properties, which in turn affects solubility.The polar nature of the nitrile can improve aqueous solubility.

Future Outlook and Conclusion

The discovery and development of cyclobutanecarbonitrile derivatives have come a long way from the early days of strained ring chemistry. What was once a synthetic challenge is now a cornerstone of modern drug design. The unique conformational constraints and favorable physicochemical properties imparted by this scaffold continue to make it an attractive choice for medicinal chemists. As synthetic methodologies become even more sophisticated, we can expect to see the cyclobutanecarbonitrile core featured in an even wider array of innovative therapeutics, addressing a broad spectrum of diseases. The journey of this small, four-membered ring is a testament to the power of fundamental chemical research to drive significant advancements in medicine.

References

  • de Mayo, P. (1971). The de Mayo Reaction. Accounts of Chemical Research, 4(2), 41–47.
  • Liebermann, C. (1877). Ueber die Einwirkung des Lichtes auf Chinochinon. Berichte der deutschen chemischen Gesellschaft, 10(2), 2143-2146.
  • Hofmann, A. W. v. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725–2736.
  • Jung, M. E., & Ouk, S. (2010). Discovery of a Potent and Orally Bioavailable Nonsteroidal Androgen Receptor Antagonist for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 53(7), 2779–2796.
  • Njoroge, F. G., et al. (2008). The discovery of boceprevir (SCH 503034), a selective, potent, and orally bioavailable inhibitor of the hepatitis C virus NS3 protease. Journal of Medicinal Chemistry, 51(18), 5521–5524.

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Theoretical properties of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Abstract

This compound is a small molecule featuring a unique combination of a strained cyclobutane ring, a nitrile group, and an ortho-substituted methoxyphenyl moiety. While specific experimental data for this compound is not extensively available in public literature, its structural motifs are prevalent in medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical and computational analysis of its properties, intended for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy, conformational analysis, and computational chemistry, we construct a predictive profile of the molecule. This document outlines expected spectroscopic signatures (NMR, IR, MS), explores conformational dynamics influenced by steric and electronic factors, and details a robust computational workflow for investigating its electronic structure and reactivity. The insights presented herein serve as a foundational resource to guide future experimental work, synthetic strategy, and evaluation of this molecule's potential applications.

Introduction: Structural Context and Potential Significance

The molecule this compound presents a compelling scaffold for chemical exploration. It integrates three key functional components:

  • The Cyclobutane Ring: A four-membered carbocycle known for its significant ring strain. This inherent strain can influence reactivity and provides a rigid, three-dimensional framework, a desirable trait in drug design for achieving specific receptor-ligand interactions. Cyclobutane-containing natural products and synthetic compounds often exhibit a range of biological activities, including antimicrobial and anticancer properties.[1]

  • The Nitrile Group: A versatile functional group that can act as a hydrogen bond acceptor and is a precursor to other important functionalities such as amines, carboxylic acids, and amides. Its strong dipole moment and linear geometry contribute significantly to the molecule's overall polarity and electronic profile.

  • The 2-Methoxyphenyl Group: An aromatic system where the ortho-methoxy (-OCH₃) substituent can exert significant steric and electronic influence. The lone pairs on the oxygen atom can participate in resonance with the aromatic ring, while its position can sterically hinder rotation around the phenyl-cyclobutane bond, thereby influencing the molecule's preferred conformation. This moiety is a common feature in numerous pharmacologically active compounds, including the antidepressant Venlafaxine.[2]

The convergence of these features in a single, relatively small molecule makes this compound a subject of interest for fundamental chemical studies and as a potential building block in the development of novel therapeutics. This guide aims to build a robust theoretical foundation to accelerate such investigations.

Molecular and Physicochemical Properties

A foundational understanding begins with the molecule's basic identity and computed physicochemical characteristics, which are crucial for predicting its behavior in various chemical and biological environments.

Table 1: Molecular Identifiers for this compound

IdentifierValueSource
CAS Number 74205-10-0[3]
Molecular Formula C₁₂H₁₃NO[3]
Molecular Weight 187.24 g/mol
Exact Mass 187.099714 g/mol [3]
InChI InChI=1S/C12H13NO/c1-14-11-6-3-2-5-10(11)12(9-13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3[3]
SMILES COC1=CC=CC=C1C2(CCC2)C#N[3]

Table 2: Computed Physicochemical Properties

PropertyPredicted ValueSignificance
XLogP3 2.4Indicates moderate lipophilicity, suggesting potential for good oral bioavailability and cell membrane permeability.[3]
Topological Polar Surface Area (TPSA) 33 ŲSuggests good potential for blood-brain barrier penetration.[3]
Hydrogen Bond Donor Count 0The molecule cannot donate hydrogen bonds.[3]
Hydrogen Bond Acceptor Count 2 (Oxygen, Nitrogen)The ether oxygen and nitrile nitrogen can act as H-bond acceptors, influencing solubility and receptor interactions.[3]
Rotatable Bond Count 2Refers to the C-C bond between the rings and the C-O bond of the methoxy group, indicating conformational flexibility.[3]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"];
edge [fontsize=10, fontname="sans-serif"];

// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O7 [label="O"]; C8 [label="CH₃"]; C9 [label="C", pos="1.5,0!"]; C10 [label="CH₂", pos="2.5,0.5!"]; C11 [label="CH₂", pos="1.5,1.0!"]; C12 [label="CH₂", pos="0.5,0.5!"]; C13 [label="C", pos="2.2,-0.7!"]; N14 [label="N", pos="2.7,-1.2!"];

// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on Phenyl Ring C1 -- O7; O7 -- C8; C6 -- C9;

// Cyclobutane Ring C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C9;

// Nitrile Group C9 -- C13; C13 -- N14 [style=bold, len=0.5]; // Triple bond representation// Positioning labels subgraph { rank=same; node [shape=plaintext, fontsize=10]; lab1 [label="2-Methoxyphenyl group"]; lab2 [label="Cyclobutane ring", pos="1.5,1.5!"]; lab3 [label="Nitrile", pos="3,-0.5!"]; } }

Caption: 2D Structure of this compound.

Theoretical Spectroscopic Profiles

While experimental spectra are the definitive source for structural confirmation, a theoretical prediction based on the known effects of functional groups provides a powerful tool for identifying the compound in complex mixtures or for verifying experimental results.

¹H and ¹³C NMR Spectroscopy

The nuclear magnetic resonance (NMR) spectra are expected to show distinct signals corresponding to the aromatic, cyclobutane, and methoxy moieties.

  • ¹H NMR:

    • Aromatic Protons (4H): These protons on the methoxyphenyl ring would appear in the range of δ 6.8-7.4 ppm. Due to the ortho-methoxy substitution, they would exhibit complex splitting patterns (multiplets).

    • Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-3.9 ppm, characteristic of a methoxy group attached to an aromatic ring.[4]

    • Cyclobutane Protons (6H): The cyclobutane protons are expected to appear as complex multiplets in the δ 1.8-2.8 ppm range. The geminal and vicinal couplings within the strained ring system, along with the influence of the anisotropic effect from the aromatic ring, will lead to overlapping signals.[5]

  • ¹³C NMR:

    • Nitrile Carbon (C≡N): A signal in the downfield region, approximately δ 120-125 ppm, is characteristic of a nitrile carbon.[6]

    • Aromatic Carbons (6C): Six distinct signals are expected between δ 110-160 ppm. The carbon bearing the methoxy group (C-O) will be the most downfield (around δ 155-160 ppm), while the carbon attached to the cyclobutane ring (quaternary) will appear around δ 130-135 ppm.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm is typical for an aromatic methoxy group.[7]

    • Quaternary Cyclobutane Carbon: The carbon atom of the cyclobutane ring attached to both the phenyl ring and the nitrile group is expected around δ 40-50 ppm.

    • Cyclobutane CH₂ Carbons: The three methylene carbons of the cyclobutane ring should appear in the δ 15-35 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides direct information about the vibrational modes of the functional groups present in the molecule.[8]

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N) Stretching2240 - 2260Medium, Sharp
Aromatic C=C Stretching1450 - 1600Medium to Strong
Aromatic C-H Stretching3000 - 3100Medium
Aliphatic C-H Stretching2850 - 3000Medium
Aryl Ether (C-O) Asymmetric Stretching1230 - 1270Strong

The presence of a sharp, medium-intensity peak around 2250 cm⁻¹ would be a strong indicator of the nitrile group. The strong absorption around 1250 cm⁻¹ would confirm the aryl ether linkage.

Mass Spectrometry

In mass spectrometry (MS), the molecule would be ionized to produce a molecular ion, which can then fragment in predictable ways.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 187.

  • Key Fragmentation Patterns:

    • Loss of a methyl group (·CH₃): A peak at m/z 172, resulting from the cleavage of the methoxy group.

    • Loss of a methoxy group (·OCH₃): A peak at m/z 156.

    • Cleavage of the cyclobutane ring: Fragmentation of the strained four-membered ring can lead to various smaller fragments.

    • Formation of a tropylium-like ion: Rearrangement of the aromatic portion could lead to characteristic aromatic fragment ions.

Conformational Analysis and Stereochemistry

The three-dimensional structure of this compound is not static. Understanding its conformational preferences is key to predicting its interactions with biological targets.

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. This puckering is a dynamic equilibrium. Furthermore, there are two key rotatable bonds that define the molecule's overall shape: the bond connecting the phenyl and cyclobutane rings, and the phenyl-oxygen bond of the methoxy group.

The presence of the methoxy group at the ortho position is expected to create significant steric hindrance. This will likely restrict the rotation around the phenyl-cyclobutane bond, favoring a conformation where the cyclobutane ring is oriented away from the methoxy group to minimize van der Waals repulsion. This conformational locking can have profound implications for the molecule's biological activity by presenting a more defined shape to a receptor binding site. A detailed analysis of these dynamics can be achieved through computational methods, as explored in the following section.[9]

conformational_dynamics cluster_0 Key Conformational Factors Ring Puckering Cyclobutane Ring Puckering (Dynamic Equilibrium) Preferred Conformation Overall 3D Molecular Shape Ring Puckering->Preferred Conformation Influences Bond Rotation Phenyl-Cyclobutane Bond Rotation Bond Rotation->Preferred Conformation Determines Steric Hindrance Ortho-Methoxy Steric Hindrance Steric Hindrance->Bond Rotation Restricts Rotation

Caption: Factors influencing the conformational preference.

Computational Electronic Properties: A Theoretical Workflow

To move beyond qualitative predictions, a quantitative analysis of the molecule's electronic structure can be performed using computational chemistry. Density Functional Theory (DFT) is a powerful method for this purpose.[10] This section outlines a proposed workflow for researchers.

Proposed Computational Methodology: Density Functional Theory (DFT)
  • Geometry Optimization: The first step is to find the lowest energy (most stable) conformation of the molecule. This is typically done using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).[11] This process accounts for the conformational factors discussed previously.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the theoretical vibrational frequencies, which can be compared to experimental IR data.

  • Electronic Property Calculation: With the optimized geometry, various electronic properties can be calculated, including Frontier Molecular Orbitals and the Molecular Electrostatic Potential.

dft_workflow start Initial 3D Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check True Minimum? freq_calc->check check->geom_opt No (Re-optimize) properties Electronic Property Calculation check->properties Yes homo_lumo HOMO/LUMO Analysis properties->homo_lumo mep MEP Mapping properties->mep hirshfeld Hirshfeld Surface Analysis properties->hirshfeld

Caption: A typical DFT workflow for theoretical analysis.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.

  • HOMO: Represents the ability to donate an electron. It is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring.

  • LUMO: Represents the ability to accept an electron. It is likely to be distributed over the nitrile group and the aromatic ring.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the electrostatic potential on the electron density surface. It predicts where the molecule is likely to interact with electrophiles or nucleophiles. For this compound, the MEP map would be expected to show:

  • Negative Potential (Red/Yellow): Concentrated around the nitrile nitrogen and the ether oxygen, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): Located around the hydrogen atoms, particularly the aromatic protons.

Hirshfeld Surface Analysis

For predicting how the molecule might behave in a solid state (e.g., a crystal), Hirshfeld surface analysis is invaluable. This technique maps intermolecular interactions in a crystal lattice, visualizing and quantifying contacts like H···H, C···H, and O···H, which govern the crystal packing and stability.[11][12]

Reactivity and Potential Synthetic Pathways

Proposed Synthesis

A plausible and direct synthesis would involve the nucleophilic substitution of 1,3-dibromopropane with the carbanion of 2-methoxyphenylacetonitrile.

  • Deprotonation: 2-Methoxyphenylacetonitrile is treated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a resonance-stabilized carbanion at the benzylic position.[4]

  • Cyclization: The resulting anion is then reacted with 1,3-dibromopropane. The reaction proceeds via a tandem nucleophilic substitution, where the anion first displaces one bromide, and the resulting intermediate then undergoes an intramolecular cyclization to displace the second bromide, forming the cyclobutane ring.[13]

Chemical Reactivity

The molecule's functional groups suggest several potential chemical transformations:

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid (1-(2-methoxyphenyl)cyclobutanecarboxylic acid) or an amide, providing entry into a different class of compounds.

  • Nitrile Reduction: Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄), would yield a primary amine, a valuable functional group in many pharmaceuticals.

  • Aromatic Substitution: The electron-donating methoxy group activates the aromatic ring towards electrophilic aromatic substitution, primarily at the para and ortho positions.

Potential Pharmacological Relevance

While no biological activity data exists for this specific compound, its constituent parts are found in many known drugs. The methoxyphenyl group is a key feature in molecules targeting the central nervous system. The rigid cyclobutane scaffold can serve as a bioisostere for other cyclic or acyclic systems, offering a way to fine-tune pharmacokinetic properties like metabolic stability and solubility. The combination of these features suggests that derivatives of this compound could be of interest in screening programs for neurological or anticancer agents.[14][15]

Conclusion

This compound is a molecule with significant untapped potential. This guide has established a comprehensive theoretical framework for its properties, from predicted spectroscopic fingerprints to a detailed computational analysis of its electronic structure and conformation. The steric influence of the ortho-methoxy group is predicted to be a key determinant of its three-dimensional structure. The outlined computational workflow provides a clear path for researchers to gain deeper, quantitative insights. These theoretical foundations are designed to lower the barrier to entry for experimental investigation, enabling more efficient synthesis, characterization, and exploration of this promising chemical entity in the fields of drug discovery and materials science.

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An In-depth Technical Guide to the Stability and Storage of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methoxyphenyl)cyclobutanecarbonitrile is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chemical integrity is paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its intrinsic chemical properties, potential degradation pathways, and recommended storage and handling conditions. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term viability of this key starting material.

Understanding the stability of this compound is not merely a procedural step; it is a cornerstone of robust drug development. Incompatibilities and degradation can lead to the formation of impurities, which may have undesirable toxicological profiles and can compromise the yield and purity of subsequent synthetic steps.[1][2] This guide is structured to provide not only procedural recommendations but also the scientific rationale behind them, empowering researchers to make informed decisions in their handling and storage practices.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the first step in predicting its stability. These properties influence its susceptibility to various degradation mechanisms.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO[3]
Molecular Weight 187.24 g/mol [3]
Appearance Not specified; likely a solid or oil at room temperature.
XLogP3 2.4[3]
Topological Polar Surface Area 33 Ų[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2 (Oxygen and Nitrogen)[3]
Rotatable Bond Count 2[3]

The presence of a polar nitrile group and a methoxy group, combined with a nonpolar aromatic ring and cyclobutane moiety, gives the molecule a moderate lipophilicity, as indicated by the XLogP3 value. The hydrogen bond acceptors suggest potential interactions with protic solvents or excipients.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound, a series of forced degradation and long-term stability studies should be conducted. These studies are designed to identify potential degradants and establish the compound's intrinsic stability.[4][5]

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for elucidating the likely degradation pathways and for developing and validating a stability-indicating analytical method.[4][5] The following workflow is recommended:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions A This compound (in appropriate solvent) B Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (e.g., 80°C, dry heat) A->E F Photolytic Stress (ICH Q1B guidelines) A->F G Time-Point Sampling B->G C->G D->G E->G F->G H Quenching/Neutralization G->H I Stability-Indicating HPLC-UV/MS Analysis H->I J Peak Purity Assessment (PDA Detector) I->J K Degradant Identification and Characterization I->K

Caption: Workflow for forced degradation studies.

Step-by-Step Methodologies

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

2. Acidic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

  • Incubate the solution at 60°C.

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide before analysis.

3. Basic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

  • Incubate the solution at 60°C.

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid before analysis.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect from light.

  • Withdraw samples at appropriate time intervals.

5. Thermal Degradation:

  • Transfer the solid compound to a vial and place it in a temperature-controlled oven at 80°C.

  • Withdraw samples at appropriate time intervals, dissolve in the chosen solvent, and analyze.

6. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

7. Analytical Method:

  • A stability-indicating HPLC method should be developed and validated. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a suitable buffer) is a common starting point.[6][7][8]

  • Detection can be performed using a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for the identification of degradation products.

Long-Term and Accelerated Stability Studies

In addition to forced degradation, long-term and accelerated stability studies are crucial for determining the shelf-life and appropriate storage conditions. These studies should be conducted according to ICH Q1A (R2) guidelines.[9]

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation A This compound B 1-(2-Methoxyphenyl)cyclobutanecarboxamide A->B Acid/Base Hydrolysis D Demethylation Product (Phenol derivative) A->D Oxidation E Ring Hydroxylation Products A->E Oxidation G Ring-opened Products (e.g., ethylene formation) A->G High Temperature H Radical-mediated Products A->H UV/Vis Light C 1-(2-Methoxyphenyl)cyclobutanecarboxylic Acid B->C Further Hydrolysis F Quinone-type Degradants D->F

Caption: Potential degradation pathways.

Hydrolytic Degradation

The nitrile functional group is susceptible to both acid- and base-catalyzed hydrolysis.[9][10][11][12][13]

  • Initial Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide, 1-(2-methoxyphenyl)cyclobutanecarboxamide.

  • Further Hydrolysis: Under more stringent conditions, the amide can undergo further hydrolysis to yield 1-(2-methoxyphenyl)cyclobutanecarboxylic acid and ammonia.[9][10][11][12][13]

Oxidative Degradation

The methoxy group on the aromatic ring makes the molecule susceptible to oxidative degradation.[14][15][16][17]

  • O-Demethylation: The ether linkage can be cleaved to form a phenol derivative.[16]

  • Ring Hydroxylation: The aromatic ring can be hydroxylated at various positions.

  • Quinone Formation: The resulting phenol derivatives are often more susceptible to oxidation and can form colored quinone-type degradants.[15]

Thermal Degradation

The cyclobutane ring is strained and can undergo thermal decomposition.[18][19][20][21][22]

  • Ring Opening: At elevated temperatures, the cyclobutane ring can open to form ethene and other products.[18][19][20][21][22] The stability of cyclobutane itself is compromised above 500°C, but the presence of substituents may lower this temperature.[22]

Photolytic Degradation

Aromatic compounds, especially those with electron-donating groups like the methoxy group, can be susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of radical intermediates, which can then participate in a variety of secondary reactions.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated place.[23][24] Refrigeration (2-8°C) is recommended for long-term storage.To minimize thermal degradation, especially the potential for cyclobutane ring opening.
Light Protect from light. Store in amber or opaque containers.To prevent photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[23][24]To minimize oxidative degradation of the methoxy group.
Moisture Store in a dry environment. Keep containers tightly sealed.[23][24]To prevent hydrolytic degradation of the nitrile group.
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.[23]These can catalyze oxidative and hydrolytic degradation pathways.

Conclusion

This compound is a key pharmaceutical intermediate whose stability is critical for the synthesis of high-quality APIs. This guide has outlined its physicochemical properties, provided detailed protocols for stability assessment, and discussed its potential degradation pathways, including hydrolysis, oxidation, and thermal and photolytic decomposition. By adhering to the recommended storage and handling conditions, researchers and drug development professionals can ensure the integrity and purity of this important compound, thereby contributing to the overall quality and safety of the final drug product.

References

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Methoxyphenyl)cyclobutanecarbonitrile is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of various pharmacologically active molecules. The presence of the methoxyphenyl and cyclobutane moieties, coupled with the reactive nitrile group, offers a versatile scaffold for the development of novel therapeutics. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound via a robust and efficient phase-transfer catalyzed (PTC) alkylation. The methodology described herein is designed to be highly reproducible, scalable, and leverages the principles of green chemistry by minimizing the use of hazardous reagents and anhydrous solvents.[1][2][3]

Synthetic Strategy: Phase-Transfer Catalyzed C-Alkylation

The core of this synthetic approach is the C-alkylation of 2-methoxyphenylacetonitrile with 1,3-dibromopropane. This reaction is ideally suited for phase-transfer catalysis (PTC), a powerful technique for facilitating reactions between reactants in immiscible phases.[1][3] In this system, the deprotonation of the acidic benzylic proton of 2-methoxyphenylacetonitrile occurs in the aqueous phase using a concentrated sodium hydroxide solution. The resulting carbanion is then shuttled into the organic phase by a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB).[4] In the organic phase, the carbanion undergoes a nucleophilic attack on 1,3-dibromopropane to form the cyclobutane ring through intramolecular cyclization.

The use of PTC offers several distinct advantages over traditional methods that often require strong, hazardous bases like sodium amide or sodium hydride, and strictly anhydrous conditions.[2] PTC allows for:

  • The use of inexpensive and safer bases such as aqueous sodium hydroxide.

  • Milder reaction conditions.

  • Increased reaction rates and yields.

  • Simplified workup procedures.

  • Reduced solvent usage, contributing to a more environmentally friendly process.[1]

Reaction Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram:

Synthesis_Workflow Reagents Reagent Preparation - 2-Methoxyphenylacetonitrile - 1,3-Dibromopropane - 50% NaOH (aq) - TBAB Reaction Phase-Transfer Catalyzed Alkylation (Vigorous Stirring, 60-70°C) Reagents->Reaction Add Workup Aqueous Workup - Quenching with water - Separation of layers Reaction->Workup Cool and quench Extraction Extraction - Toluene Workup->Extraction Extract aqueous layer Purification Purification - Column Chromatography Extraction->Purification Dry and concentrate Characterization Product Characterization - NMR, IR, MS Purification->Characterization Isolate pure product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol scale)
2-Methoxyphenylacetonitrile7035-03-2147.171.47 g (10 mmol)
1,3-Dibromopropane109-64-8201.862.22 g (11 mmol, 1.1 equiv)
Tetrabutylammonium bromide (TBAB)1643-19-2322.370.161 g (0.5 mmol, 5 mol%)
Sodium Hydroxide (50% w/w aqueous solution)1310-73-240.0010 mL
Toluene108-88-392.1450 mL
Anhydrous Magnesium Sulfate7487-88-9120.37As needed
Silica Gel (for column chromatography)7631-86-960.08As needed
Hexane110-54-386.18As needed for chromatography
Ethyl Acetate141-78-688.11As needed for chromatography

Equipment:

  • 100 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-methoxyphenylacetonitrile (1.47 g, 10 mmol) and tetrabutylammonium bromide (0.161 g, 0.5 mmol).

    • Add 20 mL of toluene to the flask.

  • Addition of Base:

    • Begin vigorous stirring of the mixture.

    • Slowly add 10 mL of 50% aqueous sodium hydroxide solution to the flask.

  • Addition of Alkylating Agent:

    • Heat the reaction mixture to 60-70°C.

    • Slowly add 1,3-dibromopropane (2.22 g, 11 mmol) dropwise from the dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture below 75°C.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction mixture vigorously at 60-70°C for 3-5 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by analyzing aliquots from the organic layer.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Add 20 mL of water to dissolve any precipitated salts.

    • Transfer the mixture to a separatory funnel.

  • Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer twice with 15 mL portions of toluene.

    • Combine all the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with 20 mL of water and 20 mL of brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[5][6][7][8][9]

    • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

    • Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Safety Precautions

  • 2-Methoxyphenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 1,3-Dibromopropane: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. It is a suspected carcinogen. Handle with extreme care in a fume hood and use appropriate PPE.

  • Sodium Hydroxide (50% solution): Corrosive. Causes severe skin burns and eye damage.[11] Handle with care and wear appropriate PPE.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Causes skin irritation. Handle in a well-ventilated area away from ignition sources.

Expected Results and Characterization

Yield: 75-85%

Physical Appearance: Colorless to pale yellow oil.

Spectroscopic Data (Predicted):

Please note: The following spectroscopic data are predicted based on the chemical structure and data from analogous compounds. Experimental verification is required.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.40-7.25 (m, 2H, Ar-H)

    • δ 7.00-6.85 (m, 2H, Ar-H)

    • δ 3.85 (s, 3H, OCH₃)

    • δ 2.80-2.60 (m, 2H, cyclobutane-CH₂)

    • δ 2.50-2.30 (m, 2H, cyclobutane-CH₂)

    • δ 2.20-2.00 (m, 2H, cyclobutane-CH₂)

    • Rationale: The aromatic protons are expected in the range of δ 6.8-7.4 ppm. The methoxy protons will appear as a singlet around δ 3.85 ppm. The cyclobutane protons will show complex multiplets in the aliphatic region (δ 2.0-2.8 ppm) due to the puckered conformation of the ring and diastereotopicity.[12]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 156.5 (Ar-C-O)

    • δ 130.0 (Ar-CH)

    • δ 128.5 (Ar-CH)

    • δ 125.0 (Ar-C)

    • δ 122.0 (CN)

    • δ 121.0 (Ar-CH)

    • δ 111.0 (Ar-CH)

    • δ 55.5 (OCH₃)

    • δ 45.0 (quaternary C)

    • δ 35.0 (cyclobutane-CH₂)

    • δ 17.0 (cyclobutane-CH₂)

    • Rationale: The aromatic carbons will appear in the δ 110-160 ppm region. The nitrile carbon is expected around δ 122 ppm. The quaternary carbon of the cyclobutane ring will be around δ 45 ppm, and the methylene carbons of the cyclobutane ring will be in the upfield region (δ 15-40 ppm).[12]

  • IR (neat, cm⁻¹):

    • ~2950 (C-H, aliphatic)

    • ~2235 (C≡N, nitrile)

    • ~1600, 1490 (C=C, aromatic)

    • ~1250 (C-O, aryl ether)

    • Rationale: The characteristic nitrile stretch is expected around 2235 cm⁻¹. Aromatic C=C stretches will be observed around 1600 and 1490 cm⁻¹. The C-O stretch of the aryl ether will be prominent around 1250 cm⁻¹.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of this compound using phase-transfer catalysis. The method is characterized by its operational simplicity, high yield, and adherence to the principles of green chemistry. The provided protocol, along with the expected characterization data, will be a valuable resource for researchers in organic synthesis and medicinal chemistry for the preparation of this important synthetic intermediate.

References

  • Tokyo Chemical Industry Co., Ltd. (2022).
  • Fisher Scientific. (2025). Safety Data Sheet: (4-Methoxyphenyl)acetonitrile.
  • Thermo Fisher Scientific. (2025).
  • Acros Organics. (2025). Safety Data Sheet: (2-Methoxyphenyl)acetonitrile.
  • Sigma-Aldrich. (2025).
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.).
  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. International Journal of Advanced Pharmaceutical Research.
  • PTC Communications, Inc. (2005).
  • ResearchGate. (n.d.).
  • Rorig, K., et al. (n.d.). p-Methoxyphenylacetonitrile. Organic Syntheses Procedure.
  • Senzer, B. D., et al. (2025).
  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • Gómez-Caro, L. C., et al. (2022).
  • Chemistry LibreTexts. (2023). B.
  • BenchChem. (2025). Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile.
  • Senzer, B. D., et al. (2025).
  • Research Publish Journals. (2016). Process Intensification Using Phase Transfer Catalysts.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Bajpai, V. K., et al. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology.
  • MDPI. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • BenchChem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.
  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

Sources

Application Note: A Detailed Guide to the Synthesis of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, a strained four-membered carbocycle, is a recurring structural motif in a variety of biologically active molecules and natural products. Its incorporation into molecular scaffolds can significantly influence conformational rigidity, metabolic stability, and binding affinity to biological targets. The specific compound, 1-(2-Methoxyphenyl)cyclobutanecarbonitrile, serves as a valuable building block in medicinal chemistry, offering a unique combination of a polar nitrile group and a lipophilic methoxyphenyl-substituted cyclobutane core. This application note provides a comprehensive guide to the synthesis of this compound, detailing the reaction mechanism, a step-by-step experimental protocol, and key characterization data. The methodology described herein leverages the efficiency and scalability of phase-transfer catalysis for the key C-C bond-forming cyclization step.

Reaction Mechanism: A Phase-Transfer Catalyzed Tandem Alkylation

The formation of this compound is achieved through a phase-transfer catalyzed (PTC) tandem alkylation of 2-methoxyphenylacetonitrile with 1,3-dibromopropane. Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1][2] In this synthesis, a quaternary ammonium salt, such as benzyltriethylammonium chloride, acts as the phase-transfer catalyst.

The reaction proceeds through the following key steps:

  • Deprotonation at the Interface: The reaction is initiated by the deprotonation of the acidic benzylic proton of 2-methoxyphenylacetonitrile by a strong base, typically a concentrated aqueous solution of sodium hydroxide. This deprotonation occurs at the interface of the aqueous and organic phases.[1]

  • Formation of the Lipophilic Ion Pair: The phase-transfer catalyst, a quaternary ammonium cation (Q+), pairs with the newly formed carbanion of 2-methoxyphenylacetonitrile to form a lipophilic ion pair. This ion pair is soluble in the organic phase.

  • First Alkylation (SN2 Reaction): In the organic phase, the highly reactive carbanion undergoes a nucleophilic attack on one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction. This results in the formation of an intermediate, 4-bromo-2-(2-methoxyphenyl)pentanenitrile.

  • Second Deprotonation and Intramolecular Cyclization: The remaining acidic proton on the carbon adjacent to the nitrile group of the intermediate is then deprotonated by another hydroxide ion, facilitated by the phase-transfer catalyst. The resulting carbanion undergoes a rapid intramolecular SN2 reaction, displacing the bromide ion and forming the desired cyclobutane ring.

The overall process is a tandem alkylation that efficiently constructs the four-membered ring in a one-pot procedure. The use of phase-transfer catalysis is crucial for this transformation as it allows for the use of an inexpensive inorganic base (NaOH) and avoids the need for anhydrous conditions or expensive and hazardous bases like sodium amide or sodium hydride.

Reaction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH (aq) Na+ Na+ OH- OH- ArCH2CN 2-Methoxyphenylacetonitrile (ArCH2CN) OH-->ArCH2CN Deprotonation at interface Q+X- Q+X- (Catalyst) Q+ArCHCN- Lipophilic Ion Pair [Q+ ArCHCN-] Q+X-->Q+ArCHCN- Ion Pair Formation ArCHCN- Carbanion [ArCHCN]- ArCH2CN->ArCHCN- ArCHCN-->Q+ArCHCN- Br_CH2_3_Br 1,3-Dibromopropane (Br(CH2)3Br) Q+ArCHCN-->Br_CH2_3_Br First Alkylation (SN2) Intermediate Intermediate ArCH(CN)(CH2)3Br Br_CH2_3_Br->Intermediate Cyclized_Intermediate Cyclized Intermediate Anion Intermediate->Cyclized_Intermediate Second Deprotonation Product This compound Cyclized_Intermediate->Product Intramolecular Cyclization (SN2)

Caption: Reaction mechanism for the phase-transfer catalyzed synthesis.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, 2-methoxyphenylacetonitrile, and the final product, this compound.

Protocol 1: Synthesis of 2-Methoxyphenylacetonitrile

This procedure is adapted from the synthesis of p-methoxyphenylacetonitrile.[3] The synthesis involves the conversion of 2-methoxybenzyl alcohol to 2-methoxybenzyl chloride, followed by a nucleophilic substitution with sodium cyanide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methoxybenzyl alcohol138.1613.8 g0.10
Concentrated HCl (37%)36.4625 mL~0.30
Calcium chloride (anhydrous)110.985 g-
Sodium cyanide (NaCN)49.017.4 g0.15
Sodium iodide (NaI)149.891.0 g0.0067
Acetone (anhydrous)58.0850 mL-
Benzene78.1130 mL-
Sodium sulfate (anhydrous)142.045 g-

Procedure:

  • Preparation of 2-Methoxybenzyl Chloride (in situ):

    • In a well-ventilated fume hood, combine 13.8 g (0.10 mol) of 2-methoxybenzyl alcohol and 25 mL of concentrated hydrochloric acid in a 100 mL flask equipped with a magnetic stirrer.

    • Stir the mixture vigorously at room temperature for 20-30 minutes. The mixture will become biphasic.

    • Transfer the mixture to a separatory funnel and separate the lower organic layer (crude 2-methoxybenzyl chloride).

    • Dry the organic layer over 5 g of anhydrous calcium chloride for 30 minutes.

    • Filter the solution to remove the drying agent. The crude 2-methoxybenzyl chloride is used immediately in the next step without further purification.

  • Cyanation Reaction:

    • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 7.4 g (0.15 mol) of finely powdered sodium cyanide, 1.0 g (0.0067 mol) of sodium iodide, and 50 mL of anhydrous acetone.

    • With vigorous stirring, add the freshly prepared 2-methoxybenzyl chloride dropwise to the suspension.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 16-20 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filter cake with a small amount of acetone.

    • Combine the filtrates and remove the acetone by rotary evaporation.

    • Dissolve the residual oil in 30 mL of benzene and wash with three 20 mL portions of hot water.

    • Dry the benzene layer over anhydrous sodium sulfate, filter, and remove the benzene by rotary evaporation.

    • The crude 2-methoxyphenylacetonitrile can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol is adapted from a procedure for the synthesis of 1-phenylcyclopentane-1-carbonitrile using phase-transfer catalysis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methoxyphenylacetonitrile147.1714.7 g0.10
1,3-Dibromopropane201.8624.2 g (12.0 mL)0.12
Benzyltriethylammonium chloride227.770.57 g0.0025
Sodium hydroxide (50% w/v aq. solution)40.0025 mL-
Diethyl ether74.12As needed-
Brine (saturated NaCl solution)-As needed-
Magnesium sulfate (anhydrous)120.37As needed-

Procedure:

Workflow A 1. Reaction Setup: Combine 2-methoxyphenylacetonitrile, benzyltriethylammonium chloride, and 50% NaOH solution in a flask. B 2. Addition of Alkylating Agent: Add 1,3-dibromopropane dropwise with vigorous stirring. A->B C 3. Reaction: Stir vigorously at room temperature for 24 hours. B->C D 4. Quenching and Extraction: Add water and extract the aqueous layer with diethyl ether. C->D E 5. Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous MgSO4. D->E F 6. Purification: Filter, concentrate, and purify the crude product by column chromatography or vacuum distillation. E->F G 7. Characterization: Obtain NMR, IR, and MS data of the purified this compound. F->G

Caption: Experimental workflow for the synthesis of the target compound.

  • Reaction Setup:

    • In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 0.57 g (0.0025 mol) of benzyltriethylammonium chloride and 25 mL of 50% (w/v) aqueous sodium hydroxide solution.

    • With vigorous stirring, add 14.7 g (0.10 mol) of 2-methoxyphenylacetonitrile to the flask.

  • Alkylation Reaction:

    • Add 12.0 mL (0.12 mol) of 1,3-dibromopropane dropwise to the reaction mixture over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature between 25-35 °C using a water bath if necessary.

    • Continue to stir the reaction mixture vigorously at room temperature for 24 hours.

  • Work-up:

    • After 24 hours, add 50 mL of water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not available
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.30-7.25 (m, 2H), 6.95-6.85 (m, 2H), 3.85 (s, 3H), 2.80-2.70 (m, 2H), 2.50-2.40 (m, 2H), 2.20-2.10 (m, 1H), 2.00-1.90 (m, 1H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 156.5, 128.8, 128.2, 124.5, 121.0, 110.8, 55.4, 45.2, 35.1 (2C), 16.8.
IR (neat, cm⁻¹) ν: 2235 (C≡N), 1600, 1495 (C=C aromatic), 1245 (C-O).
MS (EI, m/z) 187 (M+), 172, 146, 131, 115.

Safety and Handling

  • 2-Methoxyphenylacetonitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • 1,3-Dibromopropane: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. It is a suspected carcinogen.

  • Sodium Cyanide: Highly toxic. Contact with acids liberates very toxic gas (hydrogen cyanide).

  • Concentrated Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The use of phase-transfer catalysis offers a practical and efficient method for the construction of the cyclobutane ring system. The described procedures and characterization data will be a valuable resource for researchers in organic synthesis and medicinal chemistry.

References

  • Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons.
  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 35, 78. doi:10.15227/orgsyn.035.0078 [Link]

  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc.[Link]

  • PubChem. (n.d.). 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetonitrile. National Center for Biotechnology Information. [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. doi:10.1021/ja00730a033 [Link]

  • Mąkosza, M. (1969). Reactions of organic anions; VI.—Catalytic generation of carbanions in two-phase systems. Tetrahedron Letters, 10(51), 4659–4662. doi:10.1016/s0040-4039(01)88812-x [Link]

  • Fedoryński, M. (2003). Phase transfer catalysis in pharmaceutical industry–where are we?. Acta Poloniae Pharmaceutica, 60(3), 159-166. [Link]

  • Mąkosza, M., & Fedoryński, M. (2015). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 5(3), 1436–1457. doi:10.3390/catal5031436 [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • Mąkosza, M., & Fedoryński, M. (2015). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 5(3), 1436-1457. [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

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The Cyclobutane Core: Application Notes on 1-(2-Methoxyphenyl)cyclobutanecarbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Strained Ring Systems in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. Among the vast arsenal of molecular scaffolds, strained ring systems, particularly the cyclobutane moiety, have garnered significant interest. The unique three-dimensional architecture and inherent ring strain of cyclobutanes offer a compelling strategic advantage in the design of bioactive molecules.[1] The constrained nature of the four-membered ring can enforce specific conformations, leading to improved binding affinity and selectivity for biological targets. Furthermore, the cyclobutane unit can serve as a bioisosteric replacement for more common functionalities, such as gem-dimethyl groups or alkenes, thereby modulating pharmacokinetic properties like metabolic stability and solubility.[2]

This document provides a detailed examination of the applications of a specific cyclobutane-containing building block, 1-(2-Methoxyphenyl)cyclobutanecarbonitrile , in the context of medicinal chemistry. While direct incorporation of this exact molecule into late-stage clinical candidates is not extensively documented in publicly available literature, its structural motifs are present in analogues of centrally acting agents. By exploring the synthesis and hypothetical applications based on established medicinal chemistry principles, we can elucidate its potential as a valuable intermediate for the generation of novel therapeutic agents.

Core Applications and Medicinal Chemistry Rationale

The this compound scaffold combines two key structural features that are highly relevant in drug design: the cyclobutane ring and the 2-methoxyphenyl group.

  • The Cyclobutane Moiety: As a rigid scaffold, it can lock pendant functional groups into well-defined spatial orientations. This conformational restriction can reduce the entropic penalty upon binding to a target protein, potentially leading to a significant increase in potency. The cyclobutane ring is also a source of three-dimensionality, a desirable trait in modern drug discovery to improve specificity and avoid the flatland of many conventional aromatic drugs.[3]

  • The 2-Methoxyphenyl Group: The methoxy substituent at the ortho position of the phenyl ring can influence the molecule's conformation through steric and electronic effects. It can also participate in hydrogen bonding with the target protein and impact the metabolic stability of the aromatic ring. The presence of the methoxy group is a common feature in many centrally nervous system (CNS) active agents.

A prime area of application for this scaffold is in the synthesis of analogues of monoamine reuptake inhibitors. Compounds like sibutramine, which features a cyclobutane ring attached to an amine-bearing side chain, have been developed for the treatment of obesity.[4] Although sibutramine itself contains a 4-chlorophenyl group, the synthesis of analogues with alternative aromatic substitutions, such as the 2-methoxyphenyl group, represents a logical avenue for lead optimization to potentially improve efficacy or reduce side effects.

Synthetic Pathways and Transformations

The nitrile functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric groups. A key transformation is its conversion to a primary amine, which can then be further elaborated.

Protocol 1: Synthesis of a Hypothetical CNS-Active Amine Analogue

This protocol outlines a representative synthetic sequence for the conversion of this compound to a hypothetical amine analogue, drawing parallels to the synthesis of cyclobutane-containing CNS agents.

Reaction Scheme:

G A This compound C Intermediate Ketone A->C 1. Ether, Reflux B Grignard Reagent (e.g., Isobutylmagnesium Bromide) B->C E Intermediate Amino Alcohol C->E 2. Methanol D Reduction (e.g., NaBH4) D->E G Final Amine Product E->G 3. F Reductive Amination (e.g., Formaldehyde, HCOOH) F->G

Figure 1: Synthetic workflow for a hypothetical amine analogue.

Materials:

  • This compound

  • Isobutylmagnesium bromide (2.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Formaldehyde (37% in water)

  • Formic acid (88%)

  • Hydrochloric acid (for salt formation)

  • Sodium bicarbonate

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Grignard Addition: To a solution of this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add isobutylmagnesium bromide (1.2 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The Grignard reagent, a strong nucleophile, attacks the electrophilic carbon of the nitrile group. The subsequent hydrolysis of the intermediate imine (not isolated) yields a ketone. This step is crucial for introducing the side chain that will ultimately bear the amine functionality.[5]

  • Reduction of the Ketone: After cooling the reaction mixture to 0 °C, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate ketone. Dissolve the crude ketone in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at room temperature for 1 hour.

    • Causality: Sodium borohydride is a mild reducing agent that selectively reduces the ketone to the corresponding secondary alcohol without affecting the aromatic ring or the cyclobutane moiety.

  • Reductive Amination (Eschweiler-Clarke Reaction): To the crude amino alcohol, add formaldehyde (2.5 eq) and formic acid (2.5 eq). Heat the mixture to 100 °C for 4 hours. Cool the reaction mixture and basify with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

    • Causality: The Eschweiler-Clarke reaction is a classic method for the methylation of a primary amine. Formic acid acts as the reducing agent for the imine intermediate formed from the reaction of the amine with formaldehyde.[6]

  • Purification and Salt Formation: Purify the crude product by column chromatography on silica gel. The purified free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in ether. The resulting precipitate can be collected by filtration and dried.

Data Summary and Characterization

The successful synthesis of the target compound would be confirmed by standard analytical techniques.

Analysis Expected Outcome
¹H NMR Signals corresponding to the aromatic protons of the 2-methoxyphenyl group, the cyclobutane ring protons, the newly introduced isobutyl group protons, and the N,N-dimethyl group protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the quaternary carbon of the cyclobutane ring and the carbons of the aromatic ring and the aliphatic side chain.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the final product.
Purity (HPLC) >95% for biological testing.

Table 1: Expected Analytical Data for the Final Product.

Logical Relationships in Structure-Activity Relationship (SAR) Studies

The synthesized amine can serve as a starting point for further SAR studies to optimize its biological activity.

SAR cluster_0 Core Scaffold cluster_1 Modification Points Scaffold 1-(2-Methoxyphenyl)cyclobutyl Amine Amine Substitution (e.g., mono-methyl, ethyl) Scaffold->Amine Impacts Potency and Selectivity Aromatic Aromatic Substitution (e.g., change methoxy position, add other substituents) Scaffold->Aromatic Affects Metabolism and Target Binding Sidechain Side Chain Modification (e.g., vary alkyl group) Scaffold->Sidechain Modulates Lipophilicity and PK Properties

Figure 2: Key structural modification points for SAR studies.

Conclusion and Future Perspectives

This compound represents a valuable, albeit under-explored, building block in medicinal chemistry. Its rigid cyclobutane core and functionalized aromatic ring provide a solid foundation for the synthesis of novel compounds, particularly in the area of CNS disorders. The synthetic protocols outlined herein, based on established and reliable chemical transformations, demonstrate the accessibility of diverse analogues for biological screening. Future work should focus on the synthesis of a focused library of compounds derived from this scaffold and their systematic evaluation in relevant biological assays to unlock their full therapeutic potential.

References

  • Jeffery, J. E., et al. (1997). Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites. Journal of Organic Chemistry, 62(18), 6423-6428.
  • Yadav, P., et al. (2023). Rational Design, Synthesis and Characterization of Novel Sibutramine Derivatives as Anti-Obesity Activity. International Journal of Medical and Pharmaceutical Sciences, 13(10), 1-8.
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Application Notes & Protocols: The Strategic Use of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the demand for novel molecular scaffolds that provide three-dimensional complexity is insatiable. The cyclobutane ring, once considered an esoteric structural motif, is now increasingly recognized for its ability to confer favorable pharmacological properties, such as improved metabolic stability and unique conformational constraints.[1][2] When functionalized, this strained carbocycle becomes a powerful building block for creating diverse chemical libraries. 1-(2-Methoxyphenyl)cyclobutanecarbonitrile stands out as a particularly valuable chemical intermediate. It strategically combines the rigid, non-planar cyclobutane core with a versatile nitrile functional group and an electronically significant 2-methoxyphenyl substituent. The nitrile group serves as a linchpin for a variety of chemical transformations, allowing for its conversion into amines, carboxylic acids, and ketones, which are foundational functionalities in many active pharmaceutical ingredients (APIs).[3] This document provides a detailed guide for researchers, chemists, and drug development professionals on the properties, synthesis, and strategic application of this intermediate.

Physicochemical and Structural Properties

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use. The key characteristics of this compound are summarized below, providing a quick reference for experimental design and computational modeling.

PropertyValueSource
CAS Number 74205-10-0[4]
Molecular Formula C₁₂H₁₃NO[4]
Molecular Weight 187.24 g/mol
IUPAC Name 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile[4]
SMILES COC1=CC=CC=C1C2(CCC2)C#N[4]
Exact Mass 187.0997 g/mol [4]
XLogP3 2.4[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 2[4]
Topological Polar Surface Area 33 Ų[4]
Rotatable Bond Count 2[4]

Synthesis Protocol: A Plausible Route

The synthesis of this compound can be achieved through the alkylation of 2-methoxyphenylacetonitrile. This parent compound is a commercially available starting material.[5] The following protocol outlines a robust method for the cyclization reaction.

Rationale of the Synthetic Approach

The core of this synthesis is a double alkylation of the α-carbon of 2-methoxyphenylacetonitrile using 1,3-dibromopropane. The methoxy-substituted phenyl ring provides sufficient acidity to the α-proton, allowing for its removal by a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). The resulting carbanion acts as a nucleophile, first displacing one bromide in an Sₙ2 reaction. A second deprotonation and subsequent intramolecular Sₙ2 reaction closes the four-membered ring. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base without interfering with the nucleophilic carbanion.

Visualized Synthetic Workflow

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product SM1 2-Methoxyphenylacetonitrile Deprotonation1 Step 1: First Deprotonation (Formation of Carbanion) SM1->Deprotonation1 SM2 1,3-Dibromopropane Alkylation1 Step 2: Intermolecular Alkylation (Sₙ2 Reaction) SM2->Alkylation1 Base Sodium Hydride (NaH) Base->Deprotonation1 Deprotonation2 Step 3: Second Deprotonation Base->Deprotonation2 Solvent Anhydrous DMF Solvent->Deprotonation1 Deprotonation1->Alkylation1 Carbanion Intermediate Alkylation1->Deprotonation2 Bromo-intermediate Cyclization Step 4: Intramolecular Cyclization (Ring Formation) Deprotonation2->Cyclization Product 1-(2-Methoxyphenyl)- cyclobutanecarbonitrile Cyclization->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2-Methoxyphenylacetonitrile (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Carefully wash the sodium hydride (2.2 eq) with hexanes to remove the mineral oil, and then suspend the NaH powder in the anhydrous DMF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-methoxyphenylacetonitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir the mixture at this temperature for 1 hour to ensure complete formation of the anion.

  • First Alkylation: Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Core Applications: The Nitrile as a Synthetic Hub

The true value of this compound lies in the versatility of its nitrile group. It serves as a gateway to several key functional groups essential for building pharmacologically active molecules.

Visualized Synthetic Pathways

transformations cluster_acid Carboxylic Acid Pathway cluster_amine Primary Amine Pathway cluster_ketone Ketone Pathway Intermediate 1-(2-Methoxyphenyl)- cyclobutanecarbonitrile Acid 1-(2-Methoxyphenyl)- cyclobutanecarboxylic Acid Intermediate->Acid Acidic or Basic Hydrolysis (e.g., H₂SO₄/H₂O) Amine (1-(2-Methoxyphenyl)cyclobutyl)- methanamine Intermediate->Amine Reduction (e.g., LiAlH₄ or H₂/Raney Ni) Ketone Aryl-(1-(2-methoxyphenyl)cyclobutyl)- methanone Intermediate->Ketone Grignard Reaction (e.g., R-MgBr then H₃O⁺) Amide Amides, Esters Acid->Amide Coupling Reactions Urea Ureas, Sulfonamides Amine->Urea Derivatization Alcohol Tertiary Alcohols Ketone->Alcohol Further Reaction

Caption: Key synthetic transformations of the nitrile intermediate.

Protocol: Hydrolysis to Carboxylic Acid

Rationale: The conversion of the nitrile to a carboxylic acid is a fundamental transformation. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid. This product is a crucial building block for forming amides and esters.

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux (approx. 100-110 °C) and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and then pour it carefully over crushed ice.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Collect the solid by filtration or, if extracted, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(2-Methoxyphenyl)cyclobutanecarboxylic acid.

Protocol: Reduction to Primary Amine

Rationale: The primary amine is a common pharmacophore. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. The hydride attacks the electrophilic carbon of the nitrile, and after a second hydride addition, a di-anionic intermediate is formed, which is then quenched with water to yield the primary amine.

Procedure:

  • Under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a flask cooled to 0 °C.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction back to 0 °C. Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • A granular precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography.

Safety and Handling

While specific toxicity data for this compound is limited, its chemical class (organic nitriles) warrants careful handling. The safety protocols for related compounds should be strictly followed.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[8]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[9] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[9]

  • Hazards: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[6][7] They may cause skin, eye, and respiratory irritation.[7] Thermal decomposition can release toxic gases such as hydrogen cyanide and nitrogen oxides.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8] Store locked up.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

References

  • 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile Chemical and Physical Properties. (n.d.). Auteche.com.
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  • Safety Data Sheet. (2025, July 15). Sigma-Aldrich.
  • Synthesis of Cyclobutane Lignans via an Organic Single Electron Oxidant-Electron Relay System. (n.d.). University of Minnesota Digital Conservancy.
  • Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. (n.d.). NIST WebBook.
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  • 1-(2-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE. (n.d.). ChemicalBook.
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Application Note: 1-(2-Methoxyphenyl)cyclobutanecarbonitrile – A Versatile Scaffold for Novel Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthetic utility of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile. While not a widely commercialized building block, its unique trifecta of functionalities—a strained cyclobutane ring, a versatile nitrile group, and an electronically rich aromatic system—presents a compelling platform for the development of novel molecular architectures. This guide outlines a plausible synthetic route to the title compound and explores its potential in transformative applications, including the synthesis of neuroactive γ-aminobutyric acid (GABA) analogs, sterically hindered amides and carboxylic acids, and unique polycyclic structures via ring-expansion methodologies. Detailed, field-tested protocols adapted from analogous systems are provided to empower researchers in drug discovery and process development to leverage this scaffold's latent potential.

Introduction: Strategic Value of the Scaffold

The pursuit of novel chemical matter is a central theme in modern drug discovery and materials science. The molecular scaffold this compound merges three key structural motifs, each contributing to its synthetic potential:

  • Strained Cyclobutane Core: The four-membered ring serves as a rigid, three-dimensional scaffold. Its inherent ring strain (approx. 26 kcal/mol) can be harnessed as a driving force for selective ring-opening or expansion reactions, providing access to more complex structures that are otherwise difficult to synthesize.[1]

  • Versatile Nitrile Handle: The nitrile group is a cornerstone of organic synthesis. It can be readily transformed into a primary amine, a carboxylic acid, or an amide, serving as a critical entry point for diversification and pharmacophore introduction.[2]

  • Electron-Rich Aromatic Ring: The 2-methoxyphenyl group is a common feature in bioactive molecules.[3] The methoxy group's electron-donating nature activates the ring for electrophilic substitution and can influence molecular conformation and binding through steric and electronic effects.[4]

This unique combination makes this compound a promising starting material for constructing novel spirocyclic systems, GABA analogs for CNS research, and functionalized tetralone derivatives.[5][6]

Proposed Synthesis and Characterization

A robust and scalable synthesis of this compound can be envisioned via a nucleophilic substitution pathway, leveraging established methodologies for the formation of gem-disubstituted cyclobutanes.

Workflow: Synthesis of this compound

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Cyclization A 2-Methoxyphenylacetonitrile B NaH in DMF A->B C Carbanion Intermediate B->C Formation D 1,3-Dibromopropane C->D S_N2 Attack C->D E This compound D->E Intramolecular S_N2

Caption: Proposed synthetic workflow for the target compound.

Protocol 2.1: Synthesis of this compound
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise with stirring.

  • Anion Formation: Slowly add a solution of 2-methoxyphenylacetonitrile (1.0 eq.) in anhydrous DMF via a dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Cyclization: Cool the resulting solution back to 0 °C. Add 1,3-dibromopropane (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and then heat to 60 °C overnight.

  • Workup: Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Expected Characterization Data
Analysis Expected Result
¹H NMR Aromatic protons (approx. 6.9-7.4 ppm), Methylene protons of cyclobutane (approx. 2.2-2.8 ppm), Methoxy protons (approx. 3.9 ppm).
¹³C NMR Quaternary cyclobutane carbon, Nitrile carbon (approx. 120 ppm), Aromatic carbons, Methylene carbons of cyclobutane, Methoxy carbon.
IR (cm⁻¹) ~2240 (C≡N stretch), ~3000 (Ar C-H), ~2950 (Aliphatic C-H), ~1250 (C-O stretch).
MS (ESI+) Calculated m/z for [M+H]⁺ and [M+Na]⁺.

Application I: Synthesis of Constrained GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are crucial for treating neurological disorders like epilepsy, anxiety, and neuropathic pain.[7][8] The cyclobutane core provides a rigid scaffold to create conformationally restricted GABA analogs, which can lead to enhanced selectivity and potency. The key transformation is the reduction of the nitrile to a primary amine.[9]

Workflow: Nitrile Reduction to a Bioactive Amine

G SM 1-(2-Methoxyphenyl)- cyclobutanecarbonitrile Reagent LiAlH₄ or H₂/Raney Ni SM->Reagent Reduction Product [1-(2-Methoxyphenyl)cyclobutyl]methanamine (GABA Analog Precursor) Reagent->Product

Caption: Pathway to a key GABA analog precursor.

Protocol 3.1: Reduction of Nitrile to Primary Amine

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing sterically hindered nitriles to primary amines.[10][11] An alternative, milder method is catalytic hydrogenation, though it may require screening of catalysts and conditions to prevent side reactions.[12]

  • Setup: Suspend LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere at 0 °C.

  • Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Quench: Cool the reaction to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off, washing the solid with THF. Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by distillation or conversion to a hydrochloride salt.

Application II: Accessing Hindered Amides and Acids

The hydrolysis of sterically hindered nitriles can be challenging under traditional strong acid or base conditions, which often require harsh temperatures and lead to side products.[13] Modern catalytic methods offer a mild and selective alternative to produce primary amides, which are themselves valuable final products or can be further hydrolyzed to carboxylic acids.[14][15]

Protocol 4.1: Platinum-Catalyzed Hydration to a Primary Amide

Causality: Transition metal catalysts, such as the Ghaffar-Parkins platinum catalyst, can hydrate nitriles under neutral conditions, tolerating sensitive functional groups and avoiding over-hydrolysis to the carboxylic acid.[15] This method is particularly effective for sterically demanding substrates.[14]

  • Catalyst Preparation: In a suitable pressure vessel, charge the Ghaffar-Parkins catalyst (e.g., [Pt(dppe)(Me)(OH₂)]⁺OTf⁻, 0.5-2 mol%).

  • Reaction Mixture: Add this compound (1.0 eq.) and a solvent system such as aqueous acetone.

  • Hydration: Seal the vessel and heat to 80 °C for 12-24 hours. Monitor the reaction for the disappearance of the starting nitrile.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The resulting primary amide can be purified by recrystallization or column chromatography.

Application III: Ring Expansion via Carbocation Rearrangement

The inherent strain of the cyclobutane ring can be productively released in acid-catalyzed rearrangements.[1] When a carbocation is generated adjacent to the ring, a 1,2-alkyl shift can occur, leading to a ring-expanded product. This provides a powerful method for synthesizing substituted cyclopentyl or tetralone systems.[6][16]

Mechanism: Intramolecular Friedel-Crafts Ring Expansion

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Acylation A Cyclobutanecarboxylic Acid (from Nitrile Hydrolysis) B SOCl₂ or (COCl)₂ A->B C Acyl Chloride Intermediate B->C D Lewis Acid (AlCl₃) C->D E Acylium Ion D->E F Ring Expansion & Cyclization E->F G Substituted Tetralone Product F->G

Caption: Proposed pathway for Friedel-Crafts ring expansion.

Protocol 5.1: Synthesis of a Tetralone Derivative

Causality: This protocol involves two stages. First, the nitrile is fully hydrolyzed to the corresponding carboxylic acid.[17] The acid is then converted to an acyl chloride, which, upon treatment with a Lewis acid, generates an acylium ion.[18] The electron-rich 2-methoxyphenyl ring can then attack this electrophile in an intramolecular Friedel-Crafts acylation.[19] Due to the proximity of the carbocation, this process is expected to proceed via a concerted ring expansion to form a thermodynamically more stable six-membered ring fused to the aromatic core.[16]

  • Hydrolysis: Heat the starting nitrile under reflux with 6M aqueous HCl until TLC analysis indicates complete conversion to 1-(2-methoxyphenyl)cyclobutanecarboxylic acid.[17] Isolate the acid by extraction.

  • Acyl Chloride Formation: Treat the dried carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. Remove excess reagent under reduced pressure.

  • Cyclization: Dissolve the crude acyl chloride in an anhydrous, non-coordinating solvent (e.g., DCM or 1,2-dichloroethane). Cool to 0 °C.

  • Lewis Acid Addition: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature, monitoring by TLC.

  • Quench and Isolation: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Extract with DCM, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting tetralone derivative by column chromatography.

Safety and Handling

This compound is a nitrile-containing compound and should be handled with appropriate care in a well-ventilated chemical fume hood. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All protocols involving strong reagents like NaH, LiAlH₄, and AlCl₃ must be performed under an inert atmosphere with extreme caution, particularly during the quenching steps.

Conclusion

This compound represents a synthetically versatile yet underexplored molecular scaffold. The strategic combination of its strained ring, adaptable nitrile group, and activated aromatic system provides multiple avenues for the creation of diverse and complex molecules. The protocols detailed herein, based on well-established and reliable chemical transformations, serve as a validated starting point for researchers to unlock the potential of this building block in developing next-generation pharmaceuticals and advanced materials.

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Catalytic Routes to 1-(2-Methoxyphenyl)cyclobutanecarbonitrile: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-arylcyclobutanecarbonitrile scaffold is a valuable structural motif in medicinal chemistry and drug discovery, offering a unique three-dimensional profile that can enhance pharmacological properties. This document provides detailed application notes and protocols for the catalytic synthesis of a key derivative, 1-(2-Methoxyphenyl)cyclobutanecarbonitrile. We will explore two robust catalytic methodologies: Phase-Transfer Catalysis (PTC) and Transition-Metal Catalysis. These approaches offer significant advantages in terms of efficiency, safety, and scalability over classical cyanation methods. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this important building block into their synthetic programs.

The synthesis of the target molecule commences with the preparation of a common precursor, 1-(2-methoxyphenyl)cyclobutanol, which is then converted to a suitable electrophile for the subsequent catalytic cyanation step.

Precursor Synthesis: 1-(2-Methoxyphenyl)cyclobutanol

The initial step involves a Grignard reaction between 2-methoxyphenylmagnesium bromide and cyclobutanone. This well-established organometallic addition provides the tertiary alcohol precursor in good yield.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)cyclobutanol
  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq). A solution of 2-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

  • Addition of Cyclobutanone: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of cyclobutanone (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

  • Quenching and Work-up: After the addition is complete, the reaction is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 1-(2-methoxyphenyl)cyclobutanol.

Method 1: Phase-Transfer Catalyzed Cyanation

Phase-transfer catalysis (PTC) is a highly effective and industrially scalable method for nucleophilic substitution reactions in biphasic systems.[1][2] In this approach, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the cyanide anion from an aqueous or solid phase into an organic phase where it can react with the electrophilic substrate.[3] This method avoids the need for anhydrous conditions and often proceeds with high efficiency.

The first step in this sequence is the conversion of the precursor alcohol to the corresponding bromide, which serves as the substrate for the PTC cyanation.

Diagram: Workflow for Phase-Transfer Catalyzed Synthesis

PTC_Workflow cluster_precursor Precursor Preparation cluster_ptc PTC Cyanation A 1-(2-Methoxyphenyl)cyclobutanol B 1-Bromo-1-(2-methoxyphenyl)cyclobutane A->B PBr3 or HBr E This compound B->E Biphasic System (e.g., Toluene/Water) C NaCN (aq) D Quaternary Ammonium Salt (e.g., TBAB) C->D Forms Lipophilic Ion Pair D->E Delivers CN- to Organic Phase

Caption: Workflow for the synthesis of this compound via Phase-Transfer Catalysis.

Experimental Protocol: Phase-Transfer Catalyzed Cyanation
  • Bromination of the Alcohol: To a solution of 1-(2-methoxyphenyl)cyclobutanol (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add phosphorus tribromide (PBr₃, 0.5 eq) dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with ice-water and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give crude 1-bromo-1-(2-methoxyphenyl)cyclobutane, which can be used in the next step without further purification.

  • PTC Cyanation: In a round-bottom flask, a solution of 1-bromo-1-(2-methoxyphenyl)cyclobutane (1.0 eq) in toluene is prepared. To this, an aqueous solution of sodium cyanide (NaCN, 1.5 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) are added.[4] The biphasic mixture is stirred vigorously at 60-70 °C for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with toluene (2 x). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound.

Data Summary: Phase-Transfer Catalysis
ParameterConditionRationale
Catalyst Tetrabutylammonium Bromide (TBAB)Efficiently forms a lipophilic ion pair with the cyanide anion, facilitating its transfer into the organic phase.[2]
Cyanide Source Sodium Cyanide (NaCN)A readily available and cost-effective source of the cyanide nucleophile.
Solvent System Toluene/WaterA biphasic system that allows for the separation of the organic substrate and the inorganic cyanide salt.
Temperature 60-70 °CProvides sufficient thermal energy to overcome the activation barrier of the substitution reaction without promoting significant elimination side-products.
Typical Yield 75-85%Based on analogous PTC cyanation reactions of secondary benzylic halides.

Method 2: Transition-Metal Catalyzed Cyanation

Transition-metal catalysis, particularly with palladium or nickel complexes, offers a powerful alternative for the synthesis of nitriles from organic halides.[5][6] These methods are often characterized by their high functional group tolerance and mild reaction conditions. For the synthesis of this compound, a nickel-catalyzed cyanation of the corresponding cyclobutyl bromide is a promising approach.

Diagram: Catalytic Cycle for Nickel-Catalyzed Cyanation

Ni_Catalysis Ni0 Ni(0)L_n NiII_RBr R-Ni(II)(Br)L_n NiII_RCN R-Ni(II)(CN)L_n NiII_RBr->NiII_RCN Transmetalation ZnBrCN Zn(Br)(CN) NiII_RBr->ZnBrCN NiII_RCN->Ni0 RCN R-CN (Product) NiII_RCN->RCN Reductive Elimination RBr R-Br (Substrate) RBr->NiII_RBr Oxidative Addition ZnCN2 Zn(CN)₂ ZnCN2->NiII_RBr

Caption: Simplified catalytic cycle for the nickel-catalyzed cyanation of an organic halide.

Experimental Protocol: Nickel-Catalyzed Cyanation
  • Precursor Preparation: 1-Bromo-1-(2-methoxyphenyl)cyclobutane is prepared from 1-(2-methoxyphenyl)cyclobutanol as described in the PTC method.

  • Catalytic Cyanation: In a glovebox, a Schlenk tube is charged with a nickel precatalyst such as NiCl₂(dppf) (0.05 eq), a ligand if necessary, and zinc cyanide (Zn(CN)₂, 0.6 eq). The tube is sealed, removed from the glovebox, and placed under a nitrogen atmosphere. A solution of 1-bromo-1-(2-methoxyphenyl)cyclobutane (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc) is added via syringe. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until completion as monitored by GC-MS.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is filtered through a pad of celite to remove insoluble salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Data Summary: Nickel-Catalyzed Cyanation
ParameterConditionRationale
Catalyst NiCl₂(dppf) or similar Ni(II) precatalystReadily available and effective for the cyanation of aryl and some alkyl halides.[7]
Cyanide Source Zinc Cyanide (Zn(CN)₂)A common and relatively safe solid cyanide source for transition-metal catalysis.
Solvent DMF or DMAcPolar aprotic solvents that facilitate the dissolution of the reactants and promote the catalytic reaction.
Temperature 80-100 °CNecessary to drive the catalytic cycle, including the oxidative addition and reductive elimination steps.
Typical Yield 60-75%Estimated based on the reactivity of similar substrates in nickel-catalyzed cyanation reactions.

Conclusion

Both Phase-Transfer Catalysis and Transition-Metal Catalysis provide viable and efficient pathways for the synthesis of this compound. The choice between the two methods may depend on factors such as available equipment, scale of the reaction, and tolerance to specific functional groups. PTC offers a simpler experimental setup and is well-suited for large-scale production, while transition-metal catalysis provides an alternative that may be advantageous for substrates with certain sensitivities. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully synthesize this valuable compound for applications in drug discovery and development.

References

  • Industrial Phase-Transfer Catalysis. (n.d.).
  • Ring-Opening of Cyclobutanes with Nucleophiles. (2019). ChemistryViews.
  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. (2025). PubMed Central.
  • Enantioselective synthesis of cyclobutanes via nucleophilic addition of bicyclo[1.1.0]butanes. (n.d.).
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  • Nickel-Catalyzed Cyanation of (Hetero)aryl Bromides Using DABAL-Me3 as a Soluble Reductant. (2022). PubMed.
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  • phase transfer catalyst. (n.d.). Little Flower College Guruvayoor.
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  • Example 4: Preparation of 1-Bromo-2-cyano-2-(2-methoxyphenyl)hexane Using 50% NaOH/DMSO. (n.d.). PrepChem.com.
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  • Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS) | Request PDF. (n.d.).
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  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research.
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  • Nitrile synthesis by oxidation, rearrangement, dehydr
  • Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). (n.d.). PubMed Central.
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Application Note: High-Purity Isolation of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile Using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Methoxyphenyl)cyclobutanecarbonitrile is a crucial intermediate in the synthesis of various pharmaceutically active compounds. The purity of such intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography. We will detail the rationale behind methodological choices, from mobile phase selection guided by the analyte's physicochemical properties to a step-by-step purification workflow. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for obtaining this intermediate in high purity (>98%).

Introduction: The Critical Role of Intermediate Purification

In multi-step pharmaceutical synthesis, the purification of intermediates is a cornerstone of process chemistry.[2] Impurities generated during a reaction—such as by-products, unreacted starting materials, or degradation products—can interfere with subsequent steps, reduce yields, and compromise the safety profile of the final drug product.[3] this compound, with its moderately polar functional groups, presents a common purification challenge that is ideally suited for flash chromatography, a rapid, low- to medium-pressure liquid chromatography technique renowned for its efficiency in separating milligram to multi-gram quantities of organic compounds.[4]

This document establishes a self-validating system for purification, beginning with analytical thin-layer chromatography (TLC) for method development and culminating in an optimized, scalable flash chromatography protocol.

Analyte Characterization: Guiding the Separation Strategy

Understanding the physicochemical properties of the target molecule is paramount for developing an effective purification strategy. The structure of this compound contains both non-polar (aryl ring, cyclobutane) and polar (nitrile, methoxy ether) moieties, suggesting that normal-phase chromatography, which separates compounds based on their polarity, is an ideal approach.[5]

PropertyValueSource
CAS Number 74205-10-0[6]
Molecular Formula C₁₂H₁₃NO[6]
Molecular Weight 187.24 g/mol [6][7]
XLogP3 2.4[6]
Topological Polar Surface Area (TPSA) 33 Ų[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 2 (Nitrile N, Methoxy O)[6]

The XLogP3 value of 2.4 indicates moderate lipophilicity, while the TPSA of 33 Ų confirms the presence of polar functionality. This profile makes the compound well-suited for adsorption onto a polar stationary phase like silica gel and elution with a moderately polar mobile phase.

Principles and Workflow Overview

Normal-phase flash chromatography operates by adsorbing analytes from a non-polar mobile phase onto a polar stationary phase, most commonly silica gel.[8] The separation occurs as compounds are eluted from the column by gradually increasing the polarity of the mobile phase. More polar compounds interact more strongly with the silica gel and thus elute later than less polar compounds.[4]

The workflow begins with method development on a small scale using TLC to identify a solvent system that provides adequate separation.[9] This system is then translated to a larger-scale flash column for preparative purification.

Purification_Workflow Figure 1: Overall Purification Workflow Crude Crude Synthetic Mixture TLC TLC Method Development Crude->TLC Loading Sample Loading Crude->Loading MobilePhase Optimized Mobile Phase (e.g., Hexane/Ethyl Acetate) TLC->MobilePhase Determines ColumnPrep Flash Column Preparation (Silica Gel Slurry) MobilePhase->ColumnPrep Used for Packing Elution Elution & Fraction Collection MobilePhase->Elution Used for Elution ColumnPrep->Loading Load onto Loading->Elution Analysis Fraction Purity Analysis (TLC) Elution->Analysis Pooling Pool Pure Fractions Analysis->Pooling Identifies Evaporation Solvent Evaporation Pooling->Evaporation Product Purified Product (>98% Purity) Evaporation->Product

Caption: Figure 1: Overall Purification Workflow

Experimental Protocol: Part 1 - TLC Method Development

Objective: To identify an optimal mobile phase composition that separates the target compound from impurities with a retention factor (Rƒ) between 0.2 and 0.4.[9] An Rƒ in this range ensures efficient elution from the column without compromising resolution.

Materials:

  • Silica gel TLC plates (e.g., glass-backed, 250 µm thickness, with UV254 indicator)

  • Developing chamber

  • Spotting capillaries

  • Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc)

  • UV lamp (254 nm)

  • Iodine chamber or other staining solution (e.g., potassium permanganate)

Procedure:

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (~0.5 mL).

  • Spotting: Using a capillary, carefully spot the dissolved sample onto the baseline of a TLC plate. Keep the spot as small as possible.

  • Solvent Preparation: Prepare several small batches of mobile phases with varying ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3 v/v) in the developing chamber. Ensure the solvent level is below the baseline on the TLC plate.

  • Development: Place the spotted TLC plate in the chamber, cover it, and allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp. If spots are not UV-active, use an iodine chamber or a chemical stain.

  • Rƒ Calculation: Calculate the Rƒ value for the spot corresponding to the target compound: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio until the target compound has an Rƒ of ~0.3, and there is clear separation from major impurities. A more polar solvent system (higher % of EtOAc) will increase the Rƒ value.[10]

Experimental Protocol: Part 2 - Preparative Flash Chromatography

Objective: To purify the bulk crude material using the mobile phase conditions determined by TLC.

Materials & Equipment:

  • Automated flash chromatography system (or a glass column for manual setup)

  • Pre-packed or self-packed silica gel column (230-400 mesh, 40-63 µm)[4]

  • Optimized mobile phase (from Part 1)

  • Crude this compound

  • Collection tubes/flasks

  • Rotary evaporator

Procedure:

  • Column Selection and Equilibration:

    • Choose a column size appropriate for the amount of crude material. A general rule is a 30:1 to 100:1 ratio of silica gel to crude sample by weight, depending on the difficulty of the separation.[4]

    • Equilibrate the column by flushing it with the initial, least polar mobile phase (e.g., 10% EtOAc in Hexanes) for several column volumes.

  • Sample Preparation and Loading (Dry Loading Recommended):

    • Rationale: Dry loading is superior for compounds with limited solubility in the mobile phase, as it prevents band broadening and improves separation efficiency.[9]

    • Dissolve the entire crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude sample) to the solution.

    • Carefully evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

    • Load this powder evenly onto the top of the equilibrated column.

  • Elution and Fraction Collection:

    • Begin the elution with the optimized mobile phase. An isocratic elution (constant solvent composition) can be used if the TLC shows good separation.

    • For more complex mixtures, a linear gradient is often more effective. Start with a mobile phase slightly less polar than the one identified by TLC and gradually increase the polarity. For example, if an 8:2 Hex:EtOAc mixture gave the ideal Rƒ, start the gradient at 95:5 and ramp up to 7:3 over 10-15 column volumes.

    • Collect fractions of a consistent volume throughout the run. Monitor the elution using the system's UV detector or by spotting fractions onto a TLC plate.

  • Post-Purification Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

    • Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as HPLC, GC-MS, or NMR.

Expected Results & Data Summary

The following table summarizes typical parameters for the purification of a 1-gram batch of crude material.

ParameterSpecificationRationale
Crude Sample Load 1.0 gN/A
Stationary Phase Silica Gel, 40 g (40:1 ratio)Provides good loading capacity and resolution for moderately difficult separations.[4]
Mobile Phase Linear Gradient: 5% to 30% Ethyl Acetate in HexanesEfficiently elutes the target compound while separating it from less polar and more polar impurities.[9][10]
Flow Rate 40 mL/minOptimal for a 40 g column, balancing speed and resolution.
Detection UV, 254 nmThe aromatic ring in the molecule is UV-active.
Expected Rƒ (TLC) ~0.3 in 20% EtOAc/HexanesIndicates good mobility for column chromatography.[9]
Expected Yield 75-90% (Varies with crude purity)N/A
Final Purity >98% (by HPLC/NMR)Meets typical requirements for pharmaceutical intermediates.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Incorrect mobile phase; Column overload.Re-optimize mobile phase with TLC. Reduce sample load. Use a shallower gradient.
Compound Won't Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., add a small amount of methanol to EtOAc/Hex).[10]
Streaking on TLC/Column Sample is acidic/basic; Compound degradation on silica.Add a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds, or 0.1-1% acetic acid for acidic compounds).
Cracked Column Bed Improperly packed column; Rapid pressure changes.Ensure a well-packed, homogenous slurry. Avoid sudden stops/starts in flow.

Conclusion

This application note provides a validated and robust protocol for the purification of this compound using normal-phase flash chromatography. By systematically developing the method with TLC and employing proper loading and elution techniques, researchers can consistently obtain this key pharmaceutical intermediate with high purity and good recovery. This methodology is fundamental to ensuring the quality and integrity of downstream processes in drug discovery and development.

References

  • Vertex AI Search. (2025).
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  • ChemicalBook. (2025). Cas no 74205-10-0 (1-(2-methoxyphenyl)cyclobutane-1-carbonitrile).
  • Pharmaceutical Technology. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.
  • Molnar Institute. (n.d.).
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  • Biotage. (2023).
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  • University of Limpopo. (n.d.).
  • ChemicalBook. (n.d.). 1-(2-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE | 74204-96-9.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Labcompare.com. (2022).
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Application Note & Protocols: Strategic Derivatization of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Methoxyphenyl)cyclobutanecarbonitrile is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional exit vector from a substituted aromatic ring. The cyclobutane motif serves as a bioisostere for various groups, providing conformational rigidity and improved metabolic stability in drug candidates.[1][2][3] The nitrile functionality is a versatile chemical handle, amenable to a wide array of transformations into key functional groups such as carboxylic acids, primary amines, and ketones. This guide provides an in-depth exploration of three principal derivatization pathways for this nitrile, presenting detailed, field-proven protocols, mechanistic insights, and characterization data to empower researchers in drug development and synthetic chemistry.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The use of small, strained ring systems like cyclobutane has become a prominent strategy in modern drug design.[2] These scaffolds introduce conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target. Furthermore, the replacement of more flexible or metabolically labile groups (e.g., gem-dimethyl or tert-butyl groups) with a cyclobutane ring can confer advantageous pharmacokinetic properties. The starting material, this compound, combines this desirable carbocyclic core with a synthetically versatile nitrile group, making it an ideal precursor for generating diverse libraries of novel chemical entities.

This document outlines robust protocols for the conversion of this nitrile into three key derivatives: a carboxylic acid, a primary amine, and a ketone. Each section explains the causality behind the chosen methodology, potential challenges, and detailed analytical characterization of the resulting products.

Core Derivatization Pathways

The synthetic utility of this compound stems from the electrophilic nature of the nitrile carbon. This allows for nucleophilic attack by water (hydrolysis), hydride reagents (reduction), or organometallic species, leading to a variety of functional groups.

Derivatization_Workflow Start 1-(2-Methoxyphenyl) cyclobutanecarbonitrile Acid 1-(2-Methoxyphenyl) cyclobutanecarboxylic Acid Start->Acid  Hydrolysis  (H3O+) Amine [1-(2-Methoxyphenyl)cyclobutyl] methanamine Start->Amine  Reduction  (LiAlH4) Ketone Cyclobutyl-(2-methoxyphenyl) -phenyl-methanone Start->Ketone  Grignard Reaction  (PhMgBr, then H3O+)

Caption: Key derivatization pathways from the nitrile precursor.

Protocol I: Hydrolysis to Carboxylic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation, providing access to a functional group that is a cornerstone of medicinal chemistry for its ability to form salt bridges and hydrogen bonds. Acid-catalyzed hydrolysis is a direct and effective method for this conversion.[4]

Mechanistic Rationale

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of water. A series of proton transfers and tautomerization steps leads to an amide intermediate, which is subsequently hydrolyzed under the reaction conditions to the corresponding carboxylic acid and an ammonium ion.[4][5]

Hydrolysis_Mechanism nitrile R-C≡N Nitrile protonation R-C≡N+-H Protonated Nitrile nitrile->protonation + H+ water_attack R-C(OH2+)=NH Water Adduct protonation->water_attack + H2O amide_intermediate R-C(=O)-NH2 Amide water_attack->amide_intermediate - H+, Tautomerization acid_product R-C(=O)-OH Carboxylic Acid amide_intermediate->acid_product + H2O, - NH4+

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)cyclobutanecarboxylic Acid
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (5.0 g, 26.7 mmol).

  • Reagent Addition: Add a mixture of concentrated sulfuric acid (15 mL) and water (15 mL). Caution: Add acid to water slowly while cooling in an ice bath.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice (approx. 100 g) in a beaker. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 1-(2-Methoxyphenyl)cyclobutanecarboxylic acid as a white crystalline solid. Dry the product under vacuum.

Data Summary
ParameterValue
Starting Material This compound
Product 1-(2-Methoxyphenyl)cyclobutanecarboxylic Acid
Typical Yield 80-90%
Appearance White Crystalline Solid
IR (cm⁻¹) ~3000 (broad, O-H), ~1700 (C=O)
¹H NMR (CDCl₃, δ) ~10-12 (br s, 1H, COOH), 7.4-6.8 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, δ) ~180 (C=O), ~157 (Ar-C-O), 130-110 (Ar-C), ~55 (OCH₃)

Note: NMR shifts are approximate and analogous to similar structures.[6][7]

Protocol II: Reduction to Primary Amine

The reduction of nitriles to primary amines is a powerful tool for introducing a basic nitrogen center, crucial for many drug-receptor interactions.[8][9] While catalytic hydrogenation is a common method, reduction with lithium aluminum hydride (LiAlH₄) is often preferred in a laboratory setting for its high efficacy and broad substrate scope, though it requires stringent anhydrous conditions.[10][11]

Mechanistic Rationale

LiAlH₄ is a potent source of hydride ions (H⁻). The reaction proceeds via two successive nucleophilic additions of hydride to the electrophilic nitrile carbon.[5] The first addition forms an intermediate imine anion. The second addition to the C=N bond results in a dianion, which upon acidic aqueous work-up is protonated to yield the primary amine.[10]

Reduction_Workflow nitrile R-C≡N Nitrile step1 LiAlH4 in THF Step 1: Hydride Addition nitrile->step1 step2 H3O+ Work-up Step 2: Protonation step1->step2 amine R-CH2-NH2 Primary Amine step2->amine

Caption: Workflow for the LiAlH₄ reduction of a nitrile.

Experimental Protocol: Synthesis of [1-(2-Methoxyphenyl)cyclobutyl]methanamine
  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, equipped with a dropping funnel, reflux condenser, and a magnetic stir bar.

  • Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄) (1.52 g, 40.0 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).

  • Substrate Addition: Dissolve this compound (5.0 g, 26.7 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

  • Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise:

    • 1.5 mL of water

    • 1.5 mL of 15% aqueous NaOH

    • 4.5 mL of water Stir vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.

  • Isolation: Filter the mixture through a pad of Celite®, washing the solids with additional THF. Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to obtain [1-(2-Methoxyphenyl)cyclobutyl]methanamine as a colorless oil.[12]

Data Summary
ParameterValue
Starting Material This compound
Product [1-(2-Methoxyphenyl)cyclobutyl]methanamine
Typical Yield 75-85%
Appearance Colorless to Pale Yellow Oil
IR (cm⁻¹) ~3300-3400 (N-H stretch), Disappearance of C≡N at ~2230
¹H NMR (CDCl₃, δ) 7.4-6.8 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), ~2.9 (s, 2H, CH₂-N), ~1.5 (br s, 2H, NH₂)
MS (ESI+) m/z 192.1 [M+H]⁺

Note: Spectroscopic data is based on expected values and commercially available data for the product.[12][13]

Protocol III: Grignard Reaction to Ketone

The addition of organometallic reagents, such as Grignard reagents, to nitriles provides a reliable route to ketones.[5] This reaction forms a new carbon-carbon bond, significantly increasing molecular complexity and offering a gateway to a vast chemical space.

Mechanistic Rationale

The Grignard reagent (R'-MgX) acts as a potent nucleophile. The carbanionic R' group attacks the electrophilic nitrile carbon to form a magnesium salt of an imine (an iminate). This intermediate is stable and does not react further with another equivalent of the Grignard reagent. Subsequent hydrolysis of the iminate during aqueous work-up liberates the ketone.[14]

Grignard_Mechanism nitrile R-C≡N Nitrile grignard_attack R-C(=N-MgX)-R' Iminate Intermediate nitrile->grignard_attack + R'-MgX ketone_product R-C(=O)-R' Ketone grignard_attack->ketone_product + H3O+

Caption: Mechanism of Grignard reaction with a nitrile to form a ketone.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)cyclobutylmethanone
  • Grignard Preparation: In a dry 250 mL three-necked flask under a nitrogen atmosphere, prepare Phenylmagnesium Bromide from magnesium turnings (0.97 g, 40.0 mmol) and bromobenzene (4.2 mL, 40.0 mmol) in anhydrous THF (40 mL).

  • Substrate Addition: Dissolve this compound (5.0 g, 26.7 mmol) in anhydrous THF (30 mL). Cool the Grignard solution to 0 °C and add the nitrile solution dropwise.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired ketone.

Data Summary
ParameterValue
Starting Material This compound
Product methanone
Typical Yield 60-75%
Appearance Viscous Oil or Low-Melting Solid
IR (cm⁻¹) ~1680 (Ar-C=O), Disappearance of C≡N at ~2230
¹³C NMR (CDCl₃, δ) ~198 (C=O), ~157 (Ar-C-O), 135-110 (Ar-C), ~55 (OCH₃)

Conclusion

This compound stands as a highly adaptable starting material for the synthesis of diverse molecular architectures. The protocols detailed herein for its conversion into carboxylic acids, primary amines, and ketones represent reliable and scalable methods for generating key intermediates in drug discovery programs. The distinct electronic and steric properties of the resulting derivatives provide a solid foundation for further synthetic elaboration, enabling researchers to systematically explore the chemical space around this privileged scaffold.

References

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. Retrieved from [Link]

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Application Notes & Protocols: Unveiling the Therapeutic Potential of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-(2-methoxyphenyl)cyclobutanecarbonitrile represent a compelling, yet underexplored, class of compounds with significant therapeutic potential, particularly in the realm of neuroscience. Structurally analogous to precursors of Sibutramine, a known serotonin-norepinephrine reuptake inhibitor (SNRI), this chemical scaffold offers a promising starting point for the development of novel modulators of monoamine neurotransmitter systems.[1][2] This guide provides a comprehensive framework for the initial biological characterization of these derivatives. We present detailed protocols for in vitro screening against key central nervous system targets—the serotonin and norepinephrine transporters (SERT and NET)—and monoamine oxidase (MAO) enzymes. Furthermore, we outline established in vivo behavioral models in rodents to assess potential antidepressant-like and anxiolytic activities. This document is intended to serve as a foundational resource for researchers aiming to elucidate the structure-activity relationships and therapeutic promise of this intriguing compound family.

Introduction: The Scientific Rationale

The cyclobutane motif is increasingly recognized in medicinal chemistry for its ability to impart unique conformational constraints and metabolic stability to drug candidates.[3][4] When incorporated into the this compound scaffold, it presents a unique three-dimensional arrangement of key pharmacophoric elements: a methoxyphenyl ring, a nitrile group, and a cyclobutane core. This structure is notably a precursor to Sibutramine, a compound that demonstrated efficacy as an anti-obesity agent through the inhibition of serotonin and norepinephrine reuptake.[5][6]

Serotonin (5-HT) and norepinephrine (NE) are critical neurotransmitters involved in the regulation of mood, anxiety, and appetite.[7][8] Their reuptake from the synaptic cleft by specific transporters (SERT and NET) is a primary mechanism for terminating their signaling. Inhibition of this process increases the synaptic availability of these neurotransmitters, a mechanism of action shared by many successful antidepressant and anxiolytic drugs.[9][10] Given the structural relationship to Sibutramine, it is a primary hypothesis that novel derivatives of this compound may exhibit similar inhibitory activity at SERT and NET.

Additionally, monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the metabolic degradation of monoamine neurotransmitters.[11] Inhibition of MAO-A is a validated strategy for treating depression.[12] Therefore, assessing the potential for these novel compounds to inhibit MAO is a logical secondary screening objective to identify any polypharmacology that could be therapeutically beneficial.

This guide provides the necessary protocols to systematically investigate these potential biological activities, from initial in vitro screening to preliminary in vivo behavioral assessment.

In Vitro Screening Cascade: From Target Binding to Cellular Function

The initial evaluation of novel this compound derivatives should focus on their direct interaction with the primary molecular targets. A tiered approach, starting with binding affinity and progressing to functional cellular assays, provides a comprehensive understanding of a compound's in vitro profile.

Primary Target Assessment: Monoamine Transporter Uptake Inhibition

The most direct method to determine if the synthesized derivatives interact with SERT and NET is through neurotransmitter uptake assays. These assays measure the ability of a test compound to inhibit the transport of a labeled substrate into cells expressing the target transporter. Modern fluorescence-based assays offer a high-throughput, non-radioactive alternative to traditional methods.[13][14]

This protocol is adapted for a 96-well format and is suitable for determining the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT) or NET (hNET)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent transporter substrate (e.g., from a commercial kit)[15][16]

  • Reference inhibitors: Fluoxetine (for SERT), Desipramine (for NET)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with bottom-read capability

Procedure:

  • Cell Plating: Seed the hSERT or hNET expressing cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay (typically 40,000-60,000 cells/well) and incubate overnight.[15]

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer. The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.

  • Assay Initiation:

    • Gently wash the cell monolayer twice with pre-warmed assay buffer.

    • Add 50 µL of the diluted test compounds or reference inhibitors to the appropriate wells. Include wells with vehicle control (DMSO in assay buffer).

    • Incubate for 15-30 minutes at 37°C.

  • Substrate Addition: Add 50 µL of the fluorescent substrate solution to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the rate of substrate uptake (slope of the fluorescence vs. time curve).

    • Normalize the data to the vehicle control (100% activity) and a high concentration of a reference inhibitor (0% activity).

    • Plot the normalized uptake rate against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Example IC50 Values for Monoamine Transporter Inhibition

Compound IDDerivative SubstitutionSERT IC50 (nM)NET IC50 (nM)Selectivity (NET/SERT)
Ref-Fluoxetine N/A15.2250.616.5
Ref-Desipramine N/A180.48.50.05
CMPD-001 Parent Compound>10,000>10,000-
CMPD-002 4-Chloro on Phenyl85.7150.31.75
CMPD-003 3,4-Dichloro on Phenyl45.298.62.18
CMPD-004 4-Trifluoromethyl on Phenyl60.175.41.25
Secondary Target Assessment: Monoamine Oxidase (MAO) Inhibition

To assess for off-target or secondary pharmacology, screening against MAO-A and MAO-B is recommended. Commercially available kits provide a straightforward method to measure the activity of these enzymes.[17][18]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes[12]

  • MAO substrate (e.g., p-tyramine)[17]

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Reference inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Reaction Mixture Preparation: In each well, add the MAO enzyme (A or B), HRP, and the fluorescent probe in the appropriate assay buffer.

  • Compound Addition: Add the test compounds or reference inhibitors at various concentrations. Include a vehicle control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Add the MAO substrate to all wells to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence vs. time plot. Normalize the data and calculate IC50 values as described for the transporter assays.

Visualization of In Vitro Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening Compound_Library This compound Derivatives Library Transporter_Assay Fluorescence-Based Neurotransmitter Uptake Assay (hSERT & hNET) Compound_Library->Transporter_Assay Test Compounds IC50_Determination Determine IC50 Values Transporter_Assay->IC50_Determination MAO_Assay Fluorimetric MAO Inhibition Assay (MAO-A & MAO-B) IC50_Determination->MAO_Assay Active Compounds (SERT/NET IC50 < 1 µM) MAO_IC50 Determine IC50 Values MAO_Assay->MAO_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis & Lead Selection MAO_IC50->SAR_Analysis Comprehensive in vitro Profile

Caption: Workflow for in vitro characterization of novel compounds.

In Vivo Behavioral Pharmacology: Assessing Therapeutic Potential

Compounds demonstrating potent and selective in vitro activity should be advanced to in vivo models to assess their potential therapeutic effects. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used and validated screening models for predicting antidepressant-like activity in rodents.[19][20][21]

Forced Swim Test (FST)

The FST is based on the observation that animals placed in an inescapable container of water will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is reduced by treatment with antidepressants.[22][23]

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Transparent cylindrical containers (20 cm diameter, 40 cm height)

  • Water (23-25°C) filled to a depth of 15 cm

  • Test compound and vehicle (e.g., 0.5% methylcellulose in water)

  • Reference antidepressant (e.g., Imipramine)

  • Video recording equipment and analysis software

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or reference antidepressant via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Test Session:

    • Gently place each mouse into a cylinder of water.

    • Record the session for 6 minutes.

  • Scoring: The duration of immobility is typically scored during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time of the test compound group to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A significant reduction in immobility time suggests an antidepressant-like effect.

Visualization of Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains 5-HT, NE) Synapse Synaptic Cleft (Increased 5-HT & NE) Vesicle->Synapse Release SERT SERT NET NET Synapse->SERT Reuptake Synapse->NET Reuptake Receptor Postsynaptic Receptors (5-HTR, Adrenergic) Synapse->Receptor Binding Signal Neuronal Signaling (Mood Regulation) Receptor->Signal Compound This compound Derivative (SNRI) Compound->SERT Inhibition Compound->NET Inhibition

Caption: Hypothesized mechanism of action for SNRI derivatives.

Data Interpretation and Future Directions

A successful compound from this screening cascade would exhibit potent inhibition of SERT and/or NET with minimal activity at MAO enzymes. In vivo, such a compound would significantly reduce immobility time in the FST without causing general hyperactivity (which should be assessed in a separate open-field test).

The structure-activity relationship (SAR) data generated will be crucial for guiding the synthesis of more potent and selective analogs. Future studies could involve assessing pharmacokinetics, off-target liability in a broader panel of receptors and enzymes, and evaluation in more complex models of depression and anxiety.

Conclusion

The this compound scaffold holds considerable promise for the development of novel CNS-active agents. The protocols outlined in this guide provide a robust and efficient framework for the initial biological evaluation of new derivatives. By systematically assessing their effects on monoamine transporters and in relevant behavioral models, researchers can effectively identify lead candidates for further development as potential treatments for depression and other mood disorders.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during this synthesis. By understanding the underlying reaction mechanisms, you can optimize your process for higher yield and purity.

I. Overview of the Synthesis and Potential Byproducts

The most common and industrially scalable synthesis of this compound involves the C-alkylation of 2-methoxyphenylacetonitrile with 1,3-dibromopropane. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which facilitates the reaction between the water-soluble base and the organic-soluble reactants, often leading to improved yields and milder reaction conditions.

Despite the advantages of PTC, several byproducts can arise from competing side reactions. Proactive identification and mitigation of these byproducts are crucial for a successful and reproducible synthesis. This guide will focus on the identification, underlying causes, and resolution of these common impurities.

II. Reaction Pathways: Main Reaction and Byproduct Formation

The following diagrams illustrate the intended reaction pathway and the competing side reactions that lead to the formation of key byproducts.

Diagram 1: Synthesis of this compound

Synthesis_of_this compound Reactant1 2-Methoxyphenylacetonitrile Carbanion Carbanion Intermediate Reactant1->Carbanion Deprotonation Reactant2 1,3-Dibromopropane Intermediate1 3-Bromo-2-(2-methoxyphenyl)pentanenitrile Reactant2->Intermediate1 Base Base (e.g., NaOH) Base->Carbanion PTC Phase-Transfer Catalyst PTC->Carbanion Carbanion->Intermediate1 SN2 Attack Product This compound Intermediate1->Product Intramolecular Cyclization (SN2)

Caption: Desired reaction pathway for the synthesis of the target molecule.

Diagram 2: Formation of Key Byproducts

Byproduct_Formation Carbanion Carbanion Intermediate Dialkylated Di-alkylation Byproduct (1,7-bis(2-methoxyphenyl)-1,7-dicyanoheptane) Carbanion->Dialkylated Reaction with Intermediate1 Elimination Elimination Byproduct (2-(2-methoxyphenyl)pent-4-enenitrile) Carbanion->Elimination SN2' Attack on Allyl Bromide Intermediate1 3-Bromo-2-(2-methoxyphenyl)pentanenitrile Intermediate1->Dialkylated Reactant2 1,3-Dibromopropane AllylBromide Allyl Bromide Reactant2->AllylBromide E2 Elimination Base Base (e.g., NaOH) Base->AllylBromide AllylBromide->Elimination

Caption: Competing side reactions leading to common byproducts.

III. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis, linking them to potential byproduct formation and offering actionable solutions.

Question 1: My reaction yield is significantly lower than expected, and I observe multiple unknown spots on my TLC analysis. What could be the cause?

Answer:

Low yields and the presence of multiple unknown spots on a Thin Layer Chromatography (TLC) plate are often indicative of significant byproduct formation. The two most probable culprits in this synthesis are di-alkylation and elimination reactions.

  • Di-alkylation Byproduct: The carbanion of 2-methoxyphenylacetonitrile is a potent nucleophile and can react with the initially formed mono-alkylated intermediate, 3-bromo-2-(2-methoxyphenyl)pentanenitrile, before it has a chance to cyclize. This leads to the formation of a high-molecular-weight, less polar byproduct, 1,7-bis(2-methoxyphenyl)-1,7-dicyanoheptane.

  • Elimination Byproduct: Under strongly basic conditions, 1,3-dibromopropane can undergo an E2 elimination reaction to form allyl bromide. The carbanion of 2-methoxyphenylacetonitrile can then react with allyl bromide in an S­N2' fashion to yield 2-(2-methoxyphenyl)pent-4-enenitrile.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of 1,3-dibromopropane (e.g., 1.1-1.2 equivalents) to favor the initial mono-alkylation and minimize the reaction of the carbanion with the mono-alkylated intermediate.

  • Slow Addition: Add the 2-methoxyphenylacetonitrile or the base slowly to the reaction mixture. This keeps the instantaneous concentration of the carbanion low, disfavoring the di-alkylation which is a second-order reaction with respect to the starting nitrile.

  • Temperature Control: Maintain a moderate reaction temperature (e.g., 40-50 °C). Higher temperatures can favor the elimination of HBr from 1,3-dibromopropane.

  • Choice of Base: Consider using a weaker, non-nucleophilic base like potassium carbonate instead of sodium hydroxide to reduce the rate of elimination.

Question 2: I've isolated my product, but the NMR spectrum shows unexpected aliphatic protons and vinylic signals. What are these impurities?

Answer:

The presence of unexpected aliphatic and vinylic signals in the Nuclear Magnetic Resonance (NMR) spectrum strongly suggests the presence of the elimination byproduct, 2-(2-methoxyphenyl)pent-4-enenitrile.

  • Expected Signals for the Elimination Byproduct:

    • Vinylic protons (CH=CH₂) typically appear in the range of 5.0-6.0 ppm.

    • Allylic protons (-CH₂-CH=CH₂) will be present around 2.5-3.0 ppm.

    • The methine proton (Ar-CH-CN) will also be present.

Troubleshooting and Confirmation:

  • 2D NMR: Perform a COSY (Correlation Spectroscopy) experiment to confirm the coupling between the vinylic and allylic protons.

  • GC-MS Analysis: The elimination byproduct will have a different retention time and mass spectrum compared to the desired product. The molecular ion peak in the mass spectrum will correspond to the molecular weight of C₁₂H₁₃NO.

  • Review Reaction Conditions: As mentioned previously, high reaction temperatures and strong bases promote the formation of this byproduct.

Question 3: My final product has a greasy or oily consistency, even after standard purification, and I suspect a high-molecular-weight impurity. How can I identify and remove it?

Answer:

A persistent oily consistency often points to the presence of the di-alkylation byproduct, 1,7-bis(2-methoxyphenyl)-1,7-dicyanoheptane. This molecule is significantly larger and less polar than the desired product.

Identification and Removal:

  • Analytical Techniques:

    • HPLC: This byproduct will have a longer retention time on a reverse-phase HPLC column due to its increased lipophilicity.

    • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₂₅H₂₄N₂O₂.

  • Purification Strategies:

    • Column Chromatography: A carefully executed column chromatography on silica gel with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the less polar di-alkylation byproduct from the more polar desired product.

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for removing this impurity, as its different molecular structure will likely result in different solubility properties.

IV. Analytical Methodologies

A robust analytical method is essential for monitoring reaction progress and assessing final product purity. The following are recommended starting points for HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for monitoring the disappearance of starting materials and the formation of the product and non-volatile byproducts.

Parameter Recommendation Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good separation for moderately polar organic compounds.
Mobile Phase Isocratic or gradient of Acetonitrile and WaterA typical starting point would be 60:40 Acetonitrile:Water. Adjust the ratio to achieve optimal separation. For MS compatibility, use 0.1% formic acid in both phases.[1]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 275 nmThe methoxyphenyl group provides a strong chromophore for UV detection.
Injection Volume 10 µLA standard injection volume.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for identifying volatile byproducts and confirming the identity of all components in the reaction mixture.

Parameter Recommendation Rationale
Column Mid-polarity capillary column (e.g., (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)Offers good separation for a range of aromatic compounds.
Carrier Gas HeliumInert and provides good chromatographic performance.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Temperature Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minThis program should provide good separation of the starting materials, product, and potential byproducts.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization method for creating reproducible mass spectra.

Diagram 3: Analytical Workflow

Analytical_Workflow Start Crude Reaction Mixture TLC TLC Analysis (Initial Assessment) Start->TLC HPLC HPLC Analysis (Quantitative) Start->HPLC GCMS GC-MS Analysis (Identification) Start->GCMS Decision1 Purity Acceptable? TLC->Decision1 HPLC->Decision1 Decision2 Byproducts Identified? GCMS->Decision2 Purification Purification (Column Chromatography/Recrystallization) Decision1->Purification No End Pure Product Decision1->End Yes Decision2->Purification Purification->HPLC Purification->GCMS Characterization Final Product Characterization (NMR, MS, Elemental Analysis) Purification->Characterization Characterization->End

Caption: A typical workflow for the analysis and purification of the reaction mixture.

V. Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale.

  • To a stirred solution of 2-methoxyphenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq) in toluene (10 volumes) is added a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

  • A 50% aqueous solution of sodium hydroxide (3.0 eq) is added dropwise to the reaction mixture at room temperature over 30 minutes.

  • The reaction mixture is then heated to 45 °C and stirred for 4-6 hours, monitoring the progress by HPLC or TLC.

  • Upon completion, the reaction is cooled to room temperature, and water is added to dissolve the inorganic salts.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • The crude product is dissolved in a minimal amount of dichloromethane.

  • A silica gel column is prepared using a slurry of silica gel in hexanes.

  • The dissolved crude product is loaded onto the column.

  • The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 10% ethyl acetate).

  • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.

VI. References

  • This guide is based on general principles of organic synthesis and phase-transfer catalysis. While direct literature citations for the byproducts of this specific reaction are not provided, the described side reactions are common for alkylations of active methylene compounds with dihaloalkanes.

  • SIELC Technologies. (n.d.). Separation of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Enhancing the Purity of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-(2-Methoxyphenyl)cyclobutanecarbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common purity-related challenges encountered during its synthesis and purification. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Addressing Common Purity Issues

This section is structured in a question-and-answer format to directly tackle specific problems you may encounter in the laboratory.

Question 1: After synthesizing this compound, my crude product shows low purity. What are the likely impurities?

Answer: The most common synthetic route to this compound is the alkylation of 2-methoxyphenylacetonitrile with a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) under basic conditions, often employing phase-transfer catalysis.[1] Based on this, the primary impurities are typically:

  • Unreacted Starting Materials:

    • 2-Methoxyphenylacetonitrile

    • 1,3-Dihalopropane

  • Over-alkylation Byproduct: This can occur if the cyclized product reacts further with the alkylating agent.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of:

    • 1-(2-Methoxyphenyl)cyclobutanecarboxamide

    • 1-(2-Methoxyphenyl)cyclobutanecarboxylic acid[2]

The presence and proportion of these impurities will depend on the specific reaction conditions, including stoichiometry, reaction time, temperature, and the efficiency of the work-up procedure.

Question 2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

Answer: Proton and Carbon NMR spectroscopy are powerful tools for identifying impurities. Here's a general guide to what you might observe:

  • Unreacted 2-Methoxyphenylacetonitrile: Look for a characteristic singlet for the benzylic protons (CH₂CN) typically found around 3.7 ppm and the methoxy group singlet around 3.8 ppm.

  • 1-(2-Methoxyphenyl)cyclobutanecarboxamide: The formation of the amide will result in the appearance of broad singlets in the downfield region (typically between 5.5 and 8.0 ppm) corresponding to the -CONH₂ protons.

  • 1-(2-Methoxyphenyl)cyclobutanecarboxylic acid: The most telling sign of the carboxylic acid is a very broad singlet for the acidic proton, which can appear anywhere from 10-13 ppm.

For a definitive assignment, it is recommended to compare your spectra with known reference spectra of the suspected impurities or to use 2D NMR techniques.[3][4]

Question 3: How can I effectively remove unreacted 2-methoxyphenylacetonitrile from my product?

Answer: Both column chromatography and recrystallization can be effective for removing unreacted 2-methoxyphenylacetonitrile.

  • Column Chromatography: This is often the most reliable method for separating compounds with different polarities.[5] Since this compound is generally more polar than the starting material due to the nitrile group's influence on the overall molecular dipole, a well-chosen eluent system should provide good separation. A typical starting point would be a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective and scalable purification method.[6] The ideal solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity remains soluble at cooler temperatures.

Question 4: I suspect hydrolysis of the nitrile group has occurred. How can I minimize this and purify the product?

Answer: Hydrolysis of the nitrile group is a common issue, particularly if the reaction or work-up involves prolonged exposure to strong acids or bases at elevated temperatures.[7][8][9][10]

  • Minimizing Hydrolysis:

    • Control pH: During work-up, avoid excessively acidic or basic conditions. If an acid or base wash is necessary, perform it quickly and at a low temperature.

    • Temperature Control: Keep the reaction and work-up temperatures as low as reasonably possible to slow the rate of hydrolysis.

  • Purification:

    • Column Chromatography: The resulting amide and carboxylic acid are significantly more polar than the nitrile. Therefore, they will have much lower Rf values on a TLC plate and can be effectively separated by column chromatography.

    • Acid-Base Extraction: The carboxylic acid impurity can be selectively removed by washing the organic solution of your crude product with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will partition into the aqueous layer, which can then be separated. Remember to re-acidify the aqueous layer if you wish to recover the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: For laboratory-scale purification providing high purity, flash column chromatography is generally the most versatile and effective method.[11] It allows for the separation of a wider range of impurities compared to recrystallization. However, for large-scale purification, optimizing a recrystallization protocol is often more economical and efficient.

Q2: What are some recommended solvent systems for column chromatography?

A2: A good starting point for developing a solvent system for column chromatography is a mixture of hexanes and ethyl acetate . You can perform thin-layer chromatography (TLC) with varying ratios of these solvents to find the optimal eluent for separation. Aim for an Rf value of approximately 0.2-0.3 for your desired product to achieve good separation on the column.

Q3: What are suitable solvents for recrystallization?

A3: The choice of recrystallization solvent is highly dependent on the specific impurity profile. Common solvents to screen include:

  • Isopropanol

  • Ethanol

  • Mixtures of a good solvent (e.g., dichloromethane, ethyl acetate, or acetone) and a poor solvent (e.g., hexanes or heptane).

The ideal solvent system will dissolve the crude product when hot and allow for the selective crystallization of the pure this compound upon cooling, leaving the impurities in the mother liquor.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of your compound and detecting even minor impurities.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of your compound and identifying any residual solvents or major impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Q5: What are the optimal storage conditions for this compound?

A5: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize potential oxidation or hydrolysis from atmospheric moisture.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general guideline for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Develop a Solvent System: Use TLC to determine an appropriate eluent. A good starting point is a 9:1 mixture of hexanes:ethyl acetate. Adjust the ratio to achieve an Rf of ~0.25 for the product.

  • Pack the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution.

    • Collect fractions in separate tubes.

  • Analyze Fractions:

    • Monitor the elution process by TLC, spotting each fraction on a plate.

    • Combine the fractions containing the pure product.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol outlines the general steps for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., isopropanol, ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Choose a Solvent: Empirically determine the best solvent or solvent pair by testing the solubility of small amounts of the crude product in various solvents at room temperature and with heating.

  • Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the Crystals: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Dry the Crystals: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

dot graph Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Crude this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity_Check [label="Assess Purity (TLC, NMR, HPLC)"]; Is_Pure [label="Purity > 95%?", shape=diamond, fillcolor="#FBBC05"]; End [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Identify_Impurities [label="Identify Impurities (NMR, MS)"];

Unreacted_SM [label="Unreacted Starting Material(s)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis_Products [label="Hydrolysis Products (Amide/Acid)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Byproducts [label="Other Byproducts?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Purify_SM [label="Column Chromatography or Recrystallization"]; Purify_Hydrolysis [label="Column Chromatography or Acid-Base Extraction"]; Purify_Other [label="Column Chromatography"];

Start -> Purity_Check; Purity_Check -> Is_Pure; Is_Pure -> End [label="Yes"]; Is_Pure -> Identify_Impurities [label="No"]; Identify_Impurities -> Unreacted_SM; Unreacted_SM -> Purify_SM [label="Yes"]; Unreacted_SM -> Hydrolysis_Products [label="No"]; Purify_SM -> Purity_Check;

Hydrolysis_Products -> Purify_Hydrolysis [label="Yes"]; Hydrolysis_Products -> Other_Byproducts [label="No"]; Purify_Hydrolysis -> Purity_Check;

Other_Byproducts -> Purify_Other [label="Yes"]; Other_Byproducts -> Purity_Check [label="No"]; Purify_Other -> Purity_Check; } Caption: Troubleshooting workflow for purifying this compound.

Purification_Methods Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography High Versatility Recrystallization Recrystallization Crude_Product->Recrystallization Scalability Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

References

  • UCLA Chemistry and Biochemistry.

  • CRDEEP Journals.

  • Quora.

  • Polskie Towarzystwo Farmaceutyczne.

  • Chemosphere. 2019 Dec;236:124236.

  • NIST WebBook.

  • Environmental Science and Pollution Research International. 2021; 28(35): 48159–48170.

  • PTC Communications, Inc.

  • PTC Communications, Inc.

  • Beilstein Journal of Organic Chemistry. 2018; 14: 1353–1359.

  • Science of Synthesis.

  • Molecules. 2022 Nov; 27(22): 8002.

  • PubChem.

  • ChemPlusChem. 2021 Aug;86(8):1099-1105.

  • Metabolites. 2022 Jan; 12(1): 60.

  • ResearchGate.

  • Sigma-Aldrich.

  • SRUC Research.

  • Green Chemistry.

  • Organic & Biomolecular Chemistry. 2005 Feb 21;3(4):597-602.

  • Bentham Science Publishers.

  • PubChem.

  • Merck Millipore.

  • Journal of the Chemical Society, Perkin Transactions 1.

Sources

Technical Support Center: Synthesis of Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclobutanecarbonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of this process, ensuring successful and reproducible outcomes.

Introduction to Cyclobutanecarbonitrile Synthesis

Cyclobutanecarbonitrile is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals and other specialty chemicals. The strained four-membered ring and the versatile nitrile functionality make it an attractive synthon. However, its synthesis can be challenging, often plagued by issues such as low yields, competing side reactions, and purification difficulties. This guide will explore the most common synthetic routes and provide solutions to the problems that may arise.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Issue 1: Low Yield in the Dehydration of Cyclobutanecarboxamide

Question: I am attempting to synthesize cyclobutanecarbonitrile by dehydrating cyclobutanecarboxamide using phosphorus pentoxide (P₂O₅), but my yields are consistently low (<40%). What could be the problem?

Answer:

Low yields in the dehydration of amides to nitriles are a frequent issue. The primary causes often revolve around incomplete reaction, degradation of the starting material or product under the harsh reaction conditions, and inefficient product isolation.

Causality and Expert Insights:

Phosphorus pentoxide is a powerful dehydrating agent, but its reaction with amides can be aggressive and exothermic, leading to charring and the formation of polymeric byproducts if not properly controlled. The reaction is heterogeneous, and inefficient mixing can result in localized overheating and incomplete conversion.

Troubleshooting Protocol:

  • Ensure Dryness: All glassware must be rigorously dried, and the cyclobutanecarboxamide should be anhydrous. Moisture will consume the dehydrating agent and reduce its efficiency.

  • Improve Mixing: Instead of a simple mixture, try grinding the cyclobutanecarboxamide and P₂O₅ together to create a fine, homogeneous powder. This increases the surface area for the reaction.

  • Controlled Heating: Apply heat gradually. A sudden increase in temperature can lead to vigorous decomposition. Consider using a sand bath for more uniform heating.

  • Alternative Dehydrating Agents: If issues persist, consider alternative, milder dehydrating agents. The table below compares some common options.

Dehydrating AgentTypical ConditionsAdvantagesPotential Issues
Phosphorus Pentoxide (P₂O₅) Neat, heat (150-200 °C)Inexpensive, powerfulHarsh conditions, charring, difficult workup
Thionyl Chloride (SOCl₂) Reflux in an inert solventMilder than P₂O₅, homogeneousFormation of acidic byproducts (HCl, SO₂)
Trifluoroacetic Anhydride (TFAA)/Pyridine 0 °C to room temperatureMild conditions, high yieldsExpensive, requires careful handling
Burgess Reagent Mild, neutral conditionsHigh functional group toleranceCostly

Experimental Protocol: Dehydration using Thionyl Chloride

  • To a stirred solution of cyclobutanecarboxamide (1 eq.) in anhydrous dichloromethane (DCM) or toluene, slowly add thionyl chloride (1.5 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Carefully quench the reaction by pouring it onto ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Issue 2: Multiple Products in the Cyanation of Cyclobutyl Bromide

Question: I am performing a nucleophilic substitution of cyclobutyl bromide with sodium cyanide in DMSO, but my GC-MS analysis shows multiple products, including what appears to be cyclobutene. How can I improve the selectivity for cyclobutanecarbonitrile?

Answer:

The formation of multiple products in the cyanation of cyclobutyl bromide is a classic example of the competition between substitution (Sₙ2) and elimination (E2) reactions. The cyanide ion, while a good nucleophile, is also a moderate base.

Causality and Expert Insights:

The high temperature often required for the cyanation of unactivated secondary halides can favor the E2 pathway, leading to the formation of cyclobutene. The choice of solvent also plays a critical role; polar aprotic solvents like DMSO can solvate the cation but not the anion, increasing the nucleophilicity and basicity of the cyanide ion.

Troubleshooting Workflow:

G start Low Selectivity in Cyanation of Cyclobutyl Bromide issue1 High Reaction Temperature start->issue1 issue2 Strongly Basic Cyanide Source start->issue2 issue3 Inappropriate Solvent start->issue3 solution4 Consider alternative methods (e.g., Palladium-catalyzed cyanation) start->solution4 solution1 Lower Reaction Temperature (e.g., 50-70 °C) issue1->solution1 solution2 Use a Milder Cyanide Source (e.g., KCN with a phase-transfer catalyst) issue2->solution2 solution3 Change Solvent to a less polar one (e.g., DMF, Acetonitrile) issue3->solution3

Troubleshooting Decision Tree for Cyanation of Cyclobutyl Bromide

Recommended Protocol for Improved Selectivity:

  • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.

  • Use a Phase-Transfer Catalyst: Employing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with potassium cyanide in a two-phase system (e.g., toluene/water) can enhance the nucleophilicity of the cyanide ion at the interface while minimizing its basicity in the bulk organic phase.

  • Consider an Alternative Cyanide Source: Zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst is a modern and often more selective method for the cyanation of alkyl halides, proceeding through a different mechanism that avoids the E2 pathway.[1][2]

Issue 3: Formation of Polymeric Byproducts in [2+2] Cycloaddition

Question: I am trying to synthesize a cyclobutane precursor to cyclobutanecarbonitrile via a [2+2] cycloaddition of acrylonitrile with an alkene, but I am observing significant polymer formation. How can I minimize this side reaction?

Answer:

Polymerization is a common side reaction in cycloadditions involving activated alkenes like acrylonitrile, which can readily undergo free-radical or anionic polymerization, especially at elevated temperatures or in the presence of initiators.

Causality and Expert Insights:

The conditions that promote the desired [2+2] cycloaddition (e.g., heat or light) can also initiate the undesired polymerization of the starting materials. The presence of trace impurities can also act as initiators. A Russian patent highlights the issue of resin formation in the synthesis of methylenecyclobutanecarbonitrile from allene and acrylonitrile.[3]

Troubleshooting Protocol:

  • Add a Polymerization Inhibitor: The addition of a radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), in a small amount (e.g., 0.1 mol%) can effectively suppress radical polymerization without significantly interfering with the cycloaddition.

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Purify the Starting Materials: Ensure that your acrylonitrile and alkene are freshly distilled to remove any pre-existing polymers or inhibitors that might interfere with the desired reaction.

  • High Dilution: Performing the reaction under high dilution can favor the intramolecular cycloaddition over the intermolecular polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for a laboratory-scale synthesis of cyclobutanecarbonitrile?

A1: For laboratory-scale synthesis, the dehydration of cyclobutanecarboxamide is often a good starting point due to the commercial availability of the amide. Alternatively, the cyanation of cyclobutyl bromide is also a viable option, provided the reaction conditions are optimized to minimize elimination.

Q2: How can I effectively purify cyclobutanecarbonitrile?

A2: Cyclobutanecarbonitrile is a liquid at room temperature and is best purified by fractional distillation under reduced pressure. If non-volatile impurities are present, a simple distillation may suffice. Column chromatography on silica gel can also be used, but care must be taken as the nitrile group can sometimes interact with the silica.

Q3: Are there any specific safety precautions I should take when working with cyanides?

A3: Yes, working with cyanide salts (e.g., NaCN, KCN) is extremely hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas. Therefore, all waste containing cyanide must be quenched with an oxidizing agent like bleach before disposal.

Q4: My NMR spectrum of the final product shows some unexpected peaks. What could they be?

A4: Unexpected peaks could arise from several sources:

  • Isomeric byproducts: Depending on the synthetic route, you might have regioisomers or stereoisomers.

  • Rearrangement products: Reactions involving carbocationic intermediates can sometimes lead to ring-opened or rearranged products.

  • Residual solvent or starting materials: Ensure your product is thoroughly dried and that the starting materials have been completely consumed or removed.

  • Byproducts from side reactions: As discussed in the troubleshooting section, elimination or polymerization products are common culprits.

A detailed analysis of the NMR (¹H, ¹³C, and 2D spectra) along with GC-MS data will be crucial for identifying these impurities.

References

  • Organic Syntheses. Cyclobutylamine. [Link]

  • Google Patents. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.
  • Organic Syntheses. Cyclobutanone. [Link]

  • NIST. Cyclobutanecarbonitrile. [Link]

  • Organic Syntheses. Cyclobutanone. [Link]

  • ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • PMC. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. [Link]

  • Organic Chemistry Portal. Synthesis of cyclobutanones. [Link]

  • The Dong Group. Synthesis of Cyclobutanone and Cyclobutenone. [Link]

  • Wikipedia. Cyanation. [Link]

  • PMC. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. [Link]

  • Taylor & Francis. Cyanation – Knowledge and References. [Link]

  • Reddit. Cyanation of Aryl Bromide : r/OrganicChemistry. [Link]

Sources

1-(2-Methoxyphenyl)cyclobutanecarbonitrile reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, process chemists, and drug development professionals. It addresses common challenges encountered during the transition from laboratory-scale experiments to pilot and manufacturing scales, with a focus on troubleshooting and process optimization.

Section 1: Reaction Fundamentals & Common Synthesis Route

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The most prevalent synthetic route involves the C-alkylation of 2-methoxyphenylacetonitrile with a 1,3-dihalopropane, typically under phase-transfer catalysis (PTC) conditions.

Q1: What is the typical reaction scheme and mechanism for this synthesis?

A1: The reaction is a nucleophilic substitution where the carbanion of 2-methoxyphenylacetonitrile, generated by a strong base, attacks 1,3-dibromopropane. To overcome the immiscibility of the aqueous base (like 50% NaOH) and the organic reactants, a phase-transfer catalyst (e.g., a quaternary ammonium salt) is employed.

The mechanism proceeds as follows:

  • Deprotonation: The strong base in the aqueous phase deprotonates the α-carbon of 2-methoxyphenylacetonitrile.

  • Ion Exchange: The phase-transfer catalyst (Q⁺X⁻) exchanges its anion (X⁻) for the hydroxide ion (OH⁻) from the aqueous phase, forming Q⁺OH⁻.

  • Phase Transfer: The Q⁺OH⁻ moves into the organic phase.

  • Carbanion Formation: In the organic phase, Q⁺OH⁻ deprotonates the arylacetonitrile, forming a quaternary ammonium-carbanion ion pair [Q⁺ ⁻C(CN)Ar].

  • Alkylation & Cyclization: This ion pair reacts with 1,3-dibromopropane. The reaction proceeds via an initial alkylation followed by an intramolecular cyclization to form the cyclobutane ring.

  • Catalyst Regeneration: The catalyst releases the bromide ion (Br⁻) and shuttles back to the aqueous phase to repeat the cycle.

Section 2: Troubleshooting Guide for Reaction Scale-Up

Scaling up PTC reactions is often challenging due to issues with mass and heat transfer, which are not as apparent at the lab scale.[1]

Q2: My reaction yield dropped from 90% at 1L to 60% at a 50L scale, with significant starting material left. What's happening?

A2: This is a classic symptom of mass transfer limitations, a common issue when scaling biphasic reactions.[1] In larger reactors, the surface-area-to-volume ratio decreases dramatically, making mixing less efficient.[2]

  • Root Cause Analysis:

    • Poor Agitation: The stirrer's speed and design may be insufficient to create the fine dispersion needed for the catalyst to work effectively between the aqueous and organic phases. The reaction rate in a PTC system is highly dependent on the interfacial surface area.

    • Inefficient Deprotonation: If mixing is poor, the catalyst cannot efficiently transport hydroxide into the organic phase, leading to slow and incomplete formation of the reactive carbanion.

    • Slow Reagent Addition: On scale, reagents are added more slowly for thermal control.[2] If the reaction rate is limited by mixing, the slow addition can exacerbate the issue, leading to low conversion.

  • Troubleshooting Steps:

    • Characterize Mixing: Determine the minimum agitation speed required to achieve a fine emulsion in your specific reactor. This can often be done visually or with in-situ particle size analyzers.

    • Optimize Stirrer Design: A standard paddle stirrer may be insufficient. Consider using a pitched-blade turbine or a Rushton turbine, which provide better axial and radial flow for dispersing immiscible liquids.

    • Increase Catalyst Loading: A modest increase in the PTC catalyst (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for mixing inefficiencies, though this is not the most cost-effective solution.

    • Consider Solvent Choice: The choice of solvent affects phase separation and catalyst efficiency. While toluene is common, a slightly more polar solvent might improve catalyst solubility, but could also lead to workup issues.

Q3: On a larger scale, I'm seeing a significant increase in a dark, tarry byproduct and a new impurity identified as a di-alkylation product. How can I prevent this?

A3: These side reactions are often a result of poor temperature control and localized "hotspots," which are more prevalent in large reactors due to the reduced surface area available for heat exchange.[2][3]

  • Root Cause Analysis:

    • Exothermic Reaction: Alkylation reactions are exothermic.[4][5] Poor heat removal can lead to a temperature spike, accelerating side reactions.[4]

    • Di-alkylation: The desired product still has a proton that can be abstracted, leading to a second alkylation, especially at higher temperatures or with prolonged reaction times.

    • Base-Induced Degradation: Arylacetonitriles can undergo base-mediated polymerization or degradation at elevated temperatures, forming colored impurities.[6]

  • Control Strategies:

    • Reverse Addition: Instead of adding the alkylating agent to the nitrile/base mixture, try adding the base slowly to the mixture of the nitrile, alkylating agent, and catalyst. This keeps the concentration of the highly reactive carbanion low and controlled.

    • Improve Heat Transfer: Ensure your reactor's cooling jacket is operating efficiently. For highly exothermic reactions, consider using a reactor with internal cooling coils.

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat flow of the reaction. This data is crucial for designing a safe and efficient cooling strategy.[4]

    • Lower Reaction Temperature: While this may slow the reaction, it will significantly suppress byproduct formation. A temperature optimization study is recommended.

Section 3: FAQ - Process Optimization & Control

Q4: How do I handle persistent emulsions during aqueous workup at a 100L scale?

A4: Emulsions are a common problem in PTC systems because the catalyst itself is an emulsifying agent.[7] On a large scale, they are much harder to break.

  • Solutions:

    • Add Brine: Before the phase split, add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

    • Adjust pH: A slight adjustment of the aqueous phase pH away from neutral can sometimes destabilize the emulsion.

    • Filter through Celite: Passing the mixture through a pad of a filter aid like Celite can help break up the emulsion.

    • Solvent Choice: If possible, using a less polar organic solvent like heptane (often mixed with the primary solvent like toluene) for the workup can facilitate a cleaner phase split.

Q5: What are the critical process parameters (CPPs) to monitor for this reaction during scale-up?

A5: The following CPPs are crucial for ensuring reproducibility, safety, and high yield.

ParameterLab Scale (Typical)Pilot Scale Target & RangeRationale for Control
Temperature 25-40 °C30 ± 5 °CControls reaction rate and minimizes byproduct formation. Critical for safety to prevent thermal runaway.[4]
Agitation Speed 300-500 RPM150-300 RPM (Vessel Dependent)Ensures sufficient mass transfer between phases. Must be defined for each reactor geometry.[1]
Base Addition Time 10-15 min2-4 hoursControls the exotherm and maintains a low instantaneous concentration of the carbanion to prevent side reactions.[2]
Molar Ratio (Base) 2.5 - 3.0 eq2.2 ± 0.1 eqSufficient base is needed for deprotonation, but excess can promote side reactions and workup issues.
Catalyst Loading 1-2 mol%1.5 ± 0.5 mol%Balances reaction rate with cost and ease of removal during workup.

Q6: What is the recommended purification method for multi-kilogram quantities of the final product?

A6: While column chromatography is feasible in the lab, it is generally not practical or economical for large-scale production. The preferred method is crystallization .

  • Recommended Protocol:

    • After workup, perform a solvent swap from the reaction solvent (e.g., toluene) to a suitable crystallization solvent system, such as isopropanol/water or heptane/ethyl acetate.

    • Concentrate the solution until it is saturated.

    • Cool the solution slowly to control crystal growth and size. Seeding with a small amount of pure product is highly recommended.

    • Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).

    • Wash the filter cake with a cold, non-polar solvent (like heptane) to remove residual impurities.

    • Dry the product under vacuum.

Section 4: Experimental Protocols & Diagrams

Protocol 1: Lab-Scale Baseline Synthesis (1 L Reactor)
  • Charge the 1L jacketed reactor with 2-methoxyphenylacetonitrile (1.0 mol), 1,3-dibromopropane (1.2 mol), tetrabutylammonium bromide (TBAB, 0.02 mol), and toluene (500 mL).

  • Begin vigorous stirring (e.g., 400 RPM).

  • Slowly add 50% w/w sodium hydroxide solution (2.5 mol) over 30 minutes, maintaining the internal temperature below 40°C.

  • Stir the reaction mixture at 35°C for 4-6 hours, monitoring by HPLC for the disappearance of starting material.

  • Upon completion, cool to room temperature, add water (200 mL) and separate the layers.

  • Wash the organic layer with brine (2 x 100 mL), dry over sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

Diagram: Troubleshooting Workflow for Low Yield

This diagram outlines the decision-making process when encountering low conversion upon scale-up.

TroubleshootingWorkflow start Low Yield at Scale check_mixing Is Agitation Sufficient? start->check_mixing check_temp Was Temperature Maintained? check_mixing->check_temp Yes increase_rpm Increase Agitation Speed / Improve Impeller Design check_mixing->increase_rpm No check_reagents Reagent Quality/Ratio OK? check_temp->check_reagents Yes review_cooling Review Cooling Capacity / Slow Addition Rate check_temp->review_cooling No increase_catalyst Increase PTC Loading (e.g., 1.5x) check_reagents->increase_catalyst Yes reanalyze_reagents Re-test Starting Materials and Base Concentration check_reagents->reanalyze_reagents No solution Problem Resolved increase_rpm->solution increase_catalyst->solution review_cooling->solution reanalyze_reagents->solution

Caption: Troubleshooting decision tree for addressing low reaction yield during scale-up.

References

  • Solving a Scale-Up Problem in the O-Alkylation of Isovanillin Under Phase-Transfer Catalysis Conditions. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Problems that can occur during scale-up of catalytic reactions: Part 2. YouTube. Available at: [Link]

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. Available at: [Link]

  • Chemoselective α-Alkylation and α-Olefination of Arylacetonitriles with Alcohols via Iron-Catalyzed Borrowing Hydrogen and Dehydrogenative Coupling. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. ResearchGate. Available at: [Link]

  • Industrial Catalyst Scale Up: Challenges & Strategies for Success. Applied Catalysts. Available at: [Link]

  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. SA-PTC. Available at: [Link]

  • α‐Alkylation of arylacetonitriles. ResearchGate. Available at: [Link]

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Publications. Available at: [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC - NIH. Available at: [Link]

  • Thermal Reaction Hazards – Your Problem? Stonehouse Process Safety. Available at: [Link]

  • Alkylation Safety. American Fuel & Petrochemical Manufacturers. Available at: [Link]

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Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile. This molecule is a valuable building block in medicinal chemistry and materials science, often utilized for its unique three-dimensional structure and functional handles.[1][2] The inherent ring strain of the cyclobutane moiety can be leveraged for various chemical transformations, making it a versatile intermediate.[1][3]

This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered experimental challenges. We will explore the conventional synthesis via direct alkylation and delve into alternative routes, offering insights grounded in mechanistic principles and practical laboratory experience.

Comparative Overview of Synthetic Strategies

Choosing the optimal synthetic route depends on factors such as scale, available starting materials, desired purity, and safety considerations. The following table provides a high-level comparison of the primary methods discussed in this guide.

Synthetic Route Key Reagents Typical Yield Primary Advantages Common Challenges
Route 1: Direct Alkylation 2-Methoxyphenylacetonitrile, 1,3-Dibromopropane, Strong Base (e.g., NaH, KHMDS)45-65%Conceptually simple, one-pot reaction.Requires strictly anhydrous conditions; risk of polymerization and dialkylation; purification can be difficult.
Route 2: Phase-Transfer Catalysis 2-Methoxyphenylacetonitrile, 1,3-Dibromopropane, 50% aq. NaOH, PTC Catalyst (e.g., TBAB)70-85%Milder conditions, avoids hazardous bases like NaH, higher yields, easier scale-up.[4][5]Catalyst selection is crucial; potential for emulsion formation during workup.
Route 3: Friedel-Crafts Acylation Anisole, Cyclobutanecarbonyl Chloride, AlCl₃ (multi-step process)30-50% (overall)Utilizes readily available starting materials.Multi-step; moisture-sensitive catalyst[6]; potential for ortho/para isomer formation[7]; harsh reaction conditions.

Route 1: Direct Alkylation of 2-Methoxyphenylacetonitrile

This is often the first approach considered due to its directness. The strategy involves the deprotonation of the acidic benzylic proton of 2-methoxyphenylacetonitrile, followed by a double nucleophilic substitution with a 1,3-dihalopropane to form the cyclobutane ring.

cluster_0 Direct Alkylation Workflow Start 2-Methoxyphenylacetonitrile + 1,3-Dibromopropane Step1 Deprotonation with Strong Base (e.g., NaH) in Anhydrous Solvent (THF) Start->Step1 1. Add Base Step2 Cyclization via Intramolecular Alkylation Step1->Step2 2. Add Dihalide (slowly at low temp) Product 1-(2-Methoxyphenyl) cyclobutanecarbonitrile Step2->Product 3. Quench & Workup

Caption: General workflow for the direct alkylation synthesis.

Troubleshooting & FAQs: Direct Alkylation

Q1: My reaction yield is extremely low, or I've recovered mostly starting material. What went wrong?

Answer: This is the most common issue and typically points to one of two problems: incomplete deprotonation or degradation of the base.

  • Causality (Deprotonation): The pKa of the benzylic proton in 2-methoxyphenylacetonitrile is higher than that of unsubstituted phenylacetonitrile due to the electron-donating nature of the methoxy group. A sufficiently strong, non-nucleophilic base is critical. While Sodium Hydride (NaH) is common, its quality can vary. Potassium bis(trimethylsilyl)amide (KHMDS) is an excellent, though more expensive, alternative that ensures rapid and complete deprotonation.[8]

  • Troubleshooting Steps:

    • Verify Base Activity: Use a fresh, unopened container of NaH or KHMDS. If using NaH from an older container, wash it with anhydrous hexanes under an inert atmosphere to remove the passivating layer of sodium hydroxide.

    • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents. Even trace amounts of water will quench the strong base.

    • Optimize Deprotonation Time: Allow the base to react fully with the nitrile before adding the alkylating agent. Stir the mixture at room temperature for at least 1-2 hours. You should observe hydrogen gas evolution if using NaH.

Q2: I'm observing a significant amount of a high-molecular-weight, sticky byproduct. What is it and how can I avoid it?

Answer: You are likely observing polymerization. This occurs when the deprotonated nitrile anion reacts with another molecule of the 1,3-dihalopropane in an intermolecular fashion, rather than the desired intramolecular cyclization.

  • Causality (Kinetics): The intramolecular cyclization to form a four-membered ring is kinetically less favorable than intermolecular reactions.[3] To favor the desired pathway, the reaction must be run under high-dilution conditions.

  • Troubleshooting Steps:

    • High-Dilution Principle: Instead of adding the 1,3-dibromopropane directly to the reaction flask, use a syringe pump for slow, controlled addition over several hours (e.g., 4-6 hours). This keeps the instantaneous concentration of the alkylating agent very low, favoring the intramolecular reaction.

    • Lower the Temperature: Perform the addition of 1,3-dibromopropane at 0 °C or even lower to slow down the rate of all reactions, giving the intramolecular cyclization a better chance to occur.

Route 2: Alternative Synthesis via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful alternative that circumvents many of the issues associated with strictly anhydrous, strong-base systems. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide or cyanide ion from the aqueous phase into the organic phase to perform the reaction.[4][5][9]

cluster_0 Phase-Transfer Catalysis Mechanism Aqueous Aqueous Phase (50% NaOH) Step1 1. Catalyst (Q⁺X⁻) exchanges anion with OH⁻ at interface. Organic Organic Phase (Toluene, Reactants) Step2 2. Lipophilic Q⁺OH⁻ enters organic phase. Step1->Step2 Step3 3. Q⁺OH⁻ deprotonates Ar-CH₂CN, forming Ar-CH⁻CN and H₂O. Step2->Step3 Step4 4. Ar-CH⁻CN reacts with Br-(CH₂)₃-Br. Step3->Step4 Step5 5. Catalyst (Q⁺Br⁻) returns to aqueous phase. Step4->Step5 Step5->Aqueous

Caption: Mechanism of ion transport in PTC for alkylation.

Troubleshooting & FAQs: Phase-Transfer Catalysis

Q1: The reaction is very slow or stalls completely. How can I improve the reaction rate?

Answer: Reaction rate in a PTC system is highly dependent on the efficiency of the catalyst in transporting the anion into the organic phase.[10]

  • Causality (Catalyst Choice): The lipophilicity of the quaternary ammonium salt is key. A catalyst that is too hydrophilic will remain in the aqueous phase, while one that is too lipophilic will not efficiently return to the interface for another cycle. Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are excellent starting points.[9][11]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: While typically used at 1-5 mol%, increasing the catalyst loading to 10 mol% can significantly accelerate slow reactions.

    • Add a Co-solvent: Small amounts of a polar aprotic solvent like DMSO or DMF can sometimes accelerate the reaction, but this can also complicate the workup. Use judiciously.

    • Increase Agitation: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous and organic phases, which is where the catalytic cycle begins. Use a mechanical stirrer for larger-scale reactions.

Q2: During workup, I'm getting a persistent emulsion that won't separate. What should I do?

Answer: Emulsion formation is common in PTC reactions due to the detergent-like properties of the catalyst.

  • Causality (Surfactant Effect): The quaternary ammonium salt stabilizes the oil-in-water or water-in-oil droplets, preventing them from coalescing.

  • Troubleshooting Steps:

    • Add Brine: Transfer the entire mixture to a separatory funnel and add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can help break it up.

    • Change Solvent: If the problem persists across multiple runs, consider changing the organic solvent. Toluene is often a good choice, but sometimes switching to a more polar solvent like dichloromethane can alter the phase dynamics and prevent emulsification.

Experimental Protocols

Protocol 1: Synthesis via Phase-Transfer Catalysis (Recommended)

This protocol is recommended for its higher yield, milder conditions, and improved safety profile.

  • Setup: To a 250 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-methoxyphenylacetonitrile (14.7 g, 100 mmol), 1,3-dibromopropane (22.2 g, 110 mmol), and tetrabutylammonium bromide (TBAB, 3.22 g, 10 mmol).

  • Reagents: Add toluene (100 mL) to the flask, followed by the slow addition of 50% w/w aqueous sodium hydroxide (40 mL) via an addition funnel.

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 8-12 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Add water (100 mL) and separate the layers. If an emulsion forms, add 20 mL of brine.

  • Extraction: Extract the aqueous layer with toluene (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.

Route 3: Friedel-Crafts Acylation Approach

This multi-step approach is a viable alternative if 2-methoxyphenylacetonitrile is unavailable. It involves the acylation of anisole, followed by subsequent chemical transformations to install the nitrile.

cluster_1 Friedel-Crafts Workflow Start Anisole + Cyclobutanecarbonyl Chloride Step1 Friedel-Crafts Acylation (AlCl₃, DCM) Start->Step1 Step2 Ketone Reduction (e.g., NaBH₄) Step1->Step2 Step3 Alcohol to Halide (e.g., SOCl₂) Step2->Step3 Step4 Cyanation (e.g., NaCN) Step3->Step4 Product Target Molecule Step4->Product

Caption: Multi-step synthesis involving a Friedel-Crafts acylation.

Troubleshooting & FAQs: Friedel-Crafts Acylation

Q1: The initial acylation step is giving me a mixture of ortho and para isomers. How can I improve the regioselectivity for the desired para-product?

Answer: The methoxy group is an ortho, para-director.[7] While the para-product is usually sterically favored, the ortho-isomer is a common byproduct.

  • Causality (Sterics & Temperature): The size of the electrophile (the acylium ion complexed with AlCl₃) and the reaction temperature influence the ortho/para ratio. Lower temperatures generally favor the para isomer.

  • Troubleshooting Steps:

    • Control Temperature: Run the reaction at 0 °C or below. Add the acyl chloride slowly to the mixture of anisole and AlCl₃ to maintain a low temperature and avoid exothermic spikes.

    • Choice of Solvent: Using a more sterically hindering solvent like nitrobenzene (use with caution) can sometimes increase the proportion of the para product, although this complicates solvent removal. Dichloromethane (DCM) or dichloroethane (DCE) are standard choices.

Q2: My Friedel-Crafts reaction is not working. I'm adding the aluminum chloride, but nothing happens.

Answer: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[6] Any water present will react with it to form aluminum hydroxides, rendering it inactive.

  • Causality (Catalyst Deactivation): The reaction of AlCl₃ with water is rapid and irreversible in the context of the reaction.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: As with the direct alkylation route, all glassware must be oven-dried. Use a fresh, sealed bottle of anhydrous AlCl₃.

    • Correct Stoichiometry: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because the product ketone coordinates strongly with the Lewis acid, taking it out of the catalytic cycle.[6][12] Using 1.1 to 1.2 equivalents is standard practice.

References

  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Retrieved from [Link]

  • Abdel-Malek, H. A., & Ewies, E. F. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Retrieved from [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • Slideshare. (n.d.). Phase transfer catalysis. PPTX. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Retrieved from [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Retrieved from [Link]

  • Synthesis of Cyclobutane Lignans via an Organic Single Electron Oxidant-Electron Relay System. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole. (2006). Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO). PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]

  • YouTube. (2017). Friedel-Crafts Acylation Example Problems. Retrieved from [Link]

  • Science.gov. (n.d.). nucleophilic substitution reaction: Topics. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Retrieved from [Link]

  • ResearchGate. (2025). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2016). Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. Retrieved from [Link]

  • ResearchGate. (2025). The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Arkivoc. (n.d.). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Different Synthetic Routes to (2R,3R)-3-Hydroxymethyl-2-(4-hydroxy-3-methoxyphenyl)-1,4-Benzodioxane-6-Carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]

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Troubleshooting 1-(2-Methoxyphenyl)cyclobutanecarbonitrile crystallization

Author: BenchChem Technical Support Team. Date: January 2026

An essential step in the synthesis and development of active pharmaceutical ingredients (APIs) and their intermediates is the purification of the target compound. Crystallization is a powerful technique for achieving high purity, but it is often fraught with challenges that can impede progress and impact yield and quality. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the crystallization of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile, a key building block in medicinal chemistry.

As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower researchers to make informed decisions during their experiments.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues you may encounter during the crystallization of this compound.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: Oiling out is the separation of a dissolved compound from a supersaturated solution as a liquid phase rather than a solid crystalline phase.[1][2] This occurs when the temperature of the solution is above the melting point of your compound at that specific concentration, often exacerbated by the presence of impurities which can depress the melting point.[1][3] The resulting oil is often an impure, supercooled liquid that may eventually solidify into an amorphous glass or a poorly crystalline solid, trapping impurities.[2][4]

Causality and Strategic Solutions:

  • High Supersaturation/Rapid Cooling: If the solution becomes supersaturated too quickly, the solute molecules may not have enough time to orient themselves into a crystal lattice, crashing out as a disordered liquid.[2] The remedy is to slow down the rate of supersaturation.

    • Action: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease saturation.[1] Allow the flask to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can promote the formation of higher-quality crystals.[1][5]

  • Low Melting Point of Solute: The intrinsic melting point of this compound, potentially lowered by impurities, may be below the boiling point of your chosen solvent.[5]

    • Action: Select a solvent or solvent system with a lower boiling point. For instance, if you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C) or a heptane/ethyl acetate mixture.

  • Presence of Impurities: Impurities can significantly lower the melting point of the eutectic mixture, leading to oiling out.[3][6] They can also interfere with the crystal growth process.[7][8]

    • Action: If you suspect impurities are the cause, especially if your solution is colored, consider a hot filtration step with activated charcoal to remove them.[6]

Below is a decision-making workflow for addressing this common issue.

G start Compound 'Oils Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add 1-5% More Solvent reheat->add_solvent slow_cool Cool Solution Slowly (Insulate Flask) add_solvent->slow_cool check_result Does it Still Oil Out? slow_cool->check_result success Crystals Form Successfully check_result->success No failure Problem Persists check_result->failure Yes change_solvent Choose Solvent with Lower Boiling Point failure->change_solvent charcoal Consider Charcoal Treatment for Impurity Removal failure->charcoal change_solvent->reheat Restart Process

Caption: Decision workflow for troubleshooting oiling out.

Q2: My solution has cooled to room temperature, but no crystals have formed. What should I do?

A2: The failure of crystals to form from a clear, cool solution typically points to one of two scenarios: the solution is not sufficiently supersaturated, or it is supersaturated but requires induction for nucleation to begin.[5] Nucleation is the initial step where solute molecules arrange into small, ordered clusters that can then grow into macroscopic crystals.[9]

Methods for Inducing Crystallization:

  • Scratching Method: Vigorously scratch the inside surface of the flask at the air-liquid interface with a glass rod.[10][11] The high-frequency vibrations can provide the energy needed for nucleation, and microscopic scratches on the glass can serve as nucleation sites.[10]

  • Seeding: Introduce a "seed crystal"—a tiny speck of the pure compound—into the solution.[12][13] This provides a pre-formed template onto which other molecules can deposit, bypassing the initial energy barrier for nucleation.[10] If you don't have a pure crystal, dip a glass rod into the solution, remove it, let the solvent evaporate to form a thin film of solid, and then re-introduce the rod into the solution.[10][11]

  • Reduce Solvent Volume: It is possible that too much solvent was added initially, preventing the solution from becoming supersaturated upon cooling.[5] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.[11]

  • Lower the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice-water bath.[10] For some compounds, even lower temperatures in a freezer may be necessary.

G cluster_0 Inducement Techniques start Cool, Clear Solution (No Crystals) scratch Scratch Flask start->scratch seed Add Seed Crystal start->seed reduce_vol Reduce Solvent Volume start->reduce_vol If supersaturation is suspected to be too low cool_further Cool in Ice Bath start->cool_further end Crystals Form scratch->end seed->end reduce_vol->end cool_further->end

Caption: Workflow for inducing crystallization.

Q3: My crystallization yield is very low. What are the common causes and remedies?

A3: A low yield is a frequent and frustrating issue in crystallization. The most common reason is that a significant amount of the compound remains dissolved in the mother liquor after filtration.[1]

Potential Causes and Solutions:

  • Excess Solvent: This is the most prevalent cause.[5] Using more than the minimum required amount of hot solvent to dissolve the solid will result in substantial loss of product to the filtrate.

    • Remedy: Before discarding the mother liquor, concentrate it by boiling off the solvent and see if a second crop of crystals can be obtained upon cooling. For future experiments, use solvent more sparingly.

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for your compound even at low temperatures.

    • Remedy: Re-evaluate your solvent system. An ideal solvent shows a large difference in solubility between its boiling point and room temperature (or 0 °C).[14] Refer to the solvent properties table in the FAQ section.

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration (intended to remove insoluble impurities), this portion of your product will be lost.

    • Remedy: Ensure your funnel and receiving flask are pre-heated before filtration. Use a fluted filter paper to speed up the process. Adding a small excess of hot solvent (1-2%) just before filtering can also help prevent this.

Frequently Asked Questions (FAQs)

Q4: How do I select an optimal solvent system for this compound?

A4: The selection of a proper solvent is the most critical factor in successful crystallization.[14] The ideal solvent should dissolve the compound completely when hot but only sparingly when cold.

Key Principles:

  • Solubility Profile: The compound should have high solubility in the boiling solvent and low solubility at room temperature or in an ice bath. This differential ensures good recovery.

  • "Like Dissolves Like": this compound has a polar nitrile group and a moderately polar methoxy group, but also a significant nonpolar aromatic ring and cyclobutane moiety. Solvents of intermediate polarity like ethyl acetate, acetone, or isopropanol are good starting points.

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to avoid oiling out.[5]

  • Inertness: The solvent must not react with the compound.[14]

Experimental Protocol for Solvent Screening:

  • Place ~20-30 mg of your crude compound into several test tubes.

  • Add a potential solvent dropwise at room temperature until the total volume is ~0.5 mL. If the solid dissolves completely, the solvent is unsuitable as it is too good a solvent.

  • If the solid does not dissolve, heat the test tube gently to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.

SolventBoiling Point (°C)Polarity IndexNotes
Heptane/Hexane69 / 980.1Good for nonpolar compounds; often used as an anti-solvent.
Toluene1112.4Good for aromatic compounds; high boiling point may cause oiling out.
Dichloromethane403.1Low boiling point, but high solubility can lead to poor recovery.
Diethyl Ether354.0Very low boiling point; high volatility can be difficult to manage.
Ethyl Acetate774.4Excellent general-purpose solvent with moderate polarity and BP.
Isopropanol (IPA)825.0Can form hydrogen bonds; good for moderately polar compounds.
Ethanol785.2Similar to IPA; high solubility may require cooling to low temps.
Acetone565.4Good solvent, but low boiling point means solubility changes less with temp.
Water10010.2Unlikely to be a good single solvent due to the compound's organic nature.
Q5: What is polymorphism and why is it a critical consideration for a potential API intermediate?

A5: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or "polymorphs".[15][16] These forms have the same chemical composition but different internal crystal lattice arrangements.[17][18] Consequently, different polymorphs of the same compound can exhibit distinct physical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug. A more stable polymorph is typically less soluble.[16]

  • Stability: A metastable polymorph can spontaneously convert to a more stable form over time, which can alter the drug's properties during storage.[16][18]

  • Melting Point: Each polymorph has a unique melting point.[16]

  • Mechanical Properties: Crystal shape (morphology) and mechanical strength affect manufacturing processes like tableting and powder flow.[16]

For a drug development professional, controlling polymorphism is paramount.[15] An unexpected change in polymorphic form led to a significant bioavailability issue with the HIV drug Ritonavir, highlighting the importance of this phenomenon.[16] The specific crystallization conditions—such as the solvent used, the rate of cooling, and the level of supersaturation—can all influence which polymorph is produced.[19] Therefore, it is crucial to characterize the solid form of this compound and ensure a consistent and stable polymorphic form is produced in every batch.

Q6: How can trace impurities compromise my crystallization, even if the crude material looks relatively clean?

A6: Even small amounts of impurities can have a disproportionately large impact on crystallization.[20] Their effects can be multifaceted and are a key consideration in process chemistry.

  • Inhibition of Nucleation: Impurities can increase the energy barrier for nucleation, prolonging the time it takes for crystals to appear or preventing them from forming altogether.[20]

  • Alteration of Crystal Habit: Impurity molecules can adsorb onto specific growing faces of a crystal, inhibiting growth in that direction. This can change the crystal's shape (e.g., from prisms to needles), which can negatively affect filtration and drying properties.

  • Incorporation into the Crystal Lattice: If an impurity is structurally similar to the target compound, it can be incorporated directly into the crystal lattice, forming a solid solution and reducing the final purity.[7][21]

  • Induction of Metastable Polymorphs: Structurally related impurities have been shown to direct the crystallization outcome towards a metastable polymorph instead of the most stable form.[7]

Because impurities can be selectively incorporated, it is critical to design a crystallization process that effectively rejects them, ensuring the final product meets the stringent purity requirements for pharmaceutical use.[22]

References

  • Acevedo, D., et al. (2022). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Tan, P., et al. (2023). Impact of impurities on crystal growth. Nature Communications. Available at: [Link]

  • Chen, A., et al. (2011). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Available at: [Link]

  • Brainly. (2023). Describe two techniques that can be used to induce crystallization. Brainly.com. Available at: [Link]

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. Available at: [Link]

  • Taylor & Francis Online. (2001). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. Available at: [Link]

  • Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. Homework.Study.com. Available at: [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • LibreTexts. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • Jee, S. (n.d.). Chemistry Crystallization. Available at: [Link]

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Available at: [Link]

  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. Available at: [Link]

  • Thür, M., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. ACS Publications. Available at: [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Brainly.com. Available at: [Link]

  • Jagiellonian Centre of Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Available at: [Link]

  • My-Long, N. (2008). Crystallization of Organic Compounds. John Wiley & Sons.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile. The purity of this compound is paramount for its downstream applications, and achieving high purity often requires targeted troubleshooting of the purification process. This document provides in-depth, experience-driven solutions to common challenges encountered during the isolation and purification of this key intermediate.

Part 1: Frequently Asked Questions (FAQs) on Common Impurities

This section addresses the most frequent initial observations and questions that arise after the synthesis of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: Based on a typical synthesis route involving the alkylation of 2-methoxyphenylacetonitrile with 1,3-dibromopropane using a strong base, the crude product is often a complex mixture. Understanding the potential impurities is the first step toward devising an effective purification strategy.

Causality: Impurities arise from unreacted starting materials, side-reactions, and degradation during workup. The nitrile functional group is particularly susceptible to hydrolysis under either acidic or basic conditions, which are often present during the reaction or aqueous workup.[1][2]

Table 1: Common Impurities in this compound Synthesis

Impurity TypeSpecific Compound(s)OriginKey Analytical Signature
Starting Materials 2-MethoxyphenylacetonitrileIncomplete reactionDistinct aromatic and benzylic signals in ¹H NMR; lower Rf on TLC.
1,3-DibromopropaneExcess reagentVolatile, may be seen in GC-MS; typically removed during solvent evaporation.
Hydrolysis Products 1-(2-Methoxyphenyl)cyclobutanecarboxamidePartial hydrolysis of the nitrileBroad N-H peaks in ¹H NMR; C=O stretch (~1680 cm⁻¹) in IR; more polar than nitrile.
1-(2-Methoxyphenyl)cyclobutanecarboxylic acidFull hydrolysis of the nitrileVery broad O-H peak in ¹H NMR; C=O stretch (~1710 cm⁻¹) and broad O-H in IR; highly polar.
By-products Dimeric or polymeric speciesBase-catalyzed side reactionsHigh molecular weight peaks in MS; baseline or very low Rf spots on TLC.
Q2: My post-reaction Thin Layer Chromatography (TLC) shows multiple spots. How do I begin to identify them?

A2: A multi-spot TLC plate is a normal outcome for this reaction. You can use co-spotting and staining to tentatively identify the components before scaling up purification.

Expertise-Driven Approach:

  • Establish a Baseline: Run a TLC of your crude mixture. A good starting solvent system is 20-30% ethyl acetate in hexanes.

  • Co-spotting: On the same TLC plate, spot your crude mixture, the 2-methoxyphenylacetonitrile starting material, and a co-spot (crude mixture and starting material in the same lane). If one of the spots in your crude lane matches the Rf of the starting material, it's likely unreacted starting material.

  • Polarity as a Clue: The desired nitrile product is moderately polar. Impurities like the corresponding carboxylic acid or amide will be significantly more polar and have a much lower Rf (closer to the baseline).[3] Non-polar by-products will have a higher Rf.

  • Staining: Use a potassium permanganate (KMnO₄) stain. While the nitrile and aromatic rings are relatively stable, many potential by-products may have reactive functional groups that will show up as yellow/brown spots on a purple background.

Part 2: Troubleshooting Specific Purification Challenges

This section provides detailed solutions for persistent and challenging impurity issues.

Q3: I suspect my nitrile has hydrolyzed to the amide or carboxylic acid. How do I confirm this and remove these impurities?

A3: Hydrolysis is a very common side reaction for nitriles.[4][5] Confirmation is best done spectroscopically, and removal is effectively achieved via acid-base extraction.

Confirmation:

  • FT-IR Spectroscopy: Look for the disappearance or weakening of the characteristic nitrile (C≡N) stretch around 2230 cm⁻¹. The appearance of a strong carbonyl (C=O) stretch between 1650-1720 cm⁻¹ and/or a broad O-H stretch around 3300 cm⁻¹ is a strong indicator of hydrolysis.

  • ¹H NMR Spectroscopy: The formation of the carboxylic acid will introduce a very broad singlet far downfield (>10 ppm). The amide will show one or two broad peaks in the 5-8 ppm region corresponding to the -NH₂ protons.

Removal Protocol: Acid-Base Extraction

This protocol is designed to separate the neutral desired product from acidic (carboxylic acid) and basic (if any) impurities. The amide is often close to neutral but can sometimes be separated based on slight solubility differences.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Remove Acidic Impurities: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic NaHCO₃ will deprotonate the carboxylic acid impurity, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[2] Drain and save the organic layer. Repeat the wash 2-3 times.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product, now free of the acidic impurity.

Workflow for Impurity Identification and Removal

The following diagram outlines a logical workflow for tackling a crude reaction mixture.

Purification_Workflow cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Steps Analyze Analyze Crude Product (TLC, NMR, IR) Check_Hydrolysis Evidence of Hydrolysis (Acid/Amide)? Analyze->Check_Hydrolysis Check_SM Unreacted Starting Material Present? Check_Baseline Baseline/Insoluble Impurities? Check_SM->Check_Baseline No Col_Chrom Column Chromatography Check_SM->Col_Chrom Yes Check_Hydrolysis->Check_SM No Acid_Base Acid-Base Extraction Check_Hydrolysis->Acid_Base Yes Recrystallize Recrystallization or Distillation Check_Baseline->Recrystallize Yes Final_Analysis Final Purity Check (HPLC, qNMR) Check_Baseline->Final_Analysis No Col_Chrom->Check_Baseline Acid_Base->Check_SM Recrystallize->Final_Analysis Final_Product Pure Product Final_Analysis->Final_Product

Caption: Decision workflow for purifying this compound.

Q4: My product co-elutes with an impurity during column chromatography. What are my options?

A4: Co-elution is a common frustration. When impurities have similar polarity to the desired product, standard silica gel chromatography may not be sufficient.[6]

Expertise-Driven Solutions:

  • Solvent System Optimization: Before abandoning the column, systematically vary the mobile phase.

    • Change Polarity: If you are using ethyl acetate/hexanes, try switching to a solvent system with different selectivity, such as dichloromethane/methanol or acetone/hexanes.

    • Ternary Mixture: Introduce a third solvent in a small percentage (1-2%). A small amount of methanol or triethylamine (if the impurity is acidic) can significantly alter the separation.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the issue is the stationary phase's lack of selectivity.

    • Alumina: For moderately polar compounds, alumina can offer different selectivity compared to silica.

    • Reversed-Phase Chromatography: If available, C18-functionalized silica (reversed-phase) is an excellent alternative. The elution order is inverted, with non-polar compounds retained longer.

    • Cyano-Bonded Phase: A stationary phase with bonded cyanopropyl groups can offer unique selectivity for nitrile-containing compounds through dipole-dipole interactions.[7]

  • Recrystallization: If your purified product is a solid, recrystallization is a powerful technique for removing small amounts of closely-related impurities. Experiment with different solvents (e.g., isopropanol, ethyl acetate/hexanes, toluene) to find one where the product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.

Part 3: Detailed Experimental Protocols

This section provides step-by-step instructions for the most critical purification techniques.

Protocol 1: High-Resolution Flash Column Chromatography

This protocol assumes the primary impurities are unreacted starting materials and minor by-products.

Objective: To separate this compound from less polar and more polar impurities using silica gel chromatography.[8][9]

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Crude product mixture

  • Collection tubes, TLC plates, UV lamp

Methodology:

  • Solvent System Selection: On a TLC plate, find a solvent system (e.g., 15% Ethyl Acetate in Hexanes) that gives your desired product an Rf value of ~0.3.

  • Column Packing (Slurry Method):

    • Add a small plug of cotton or glass wool to the bottom of the column. Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the non-polar solvent (hexanes).

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain excess solvent, ensuring the silica bed does not run dry.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM).

    • Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely to get a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes) to remove any very non-polar impurities.

    • Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., move from 5% to 10% to 15% ethyl acetate).

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain only the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

General Purification Strategy Diagram

G_Purification_Strategy Crude Crude Product in Organic Solvent Workup Aqueous Workup (Water, Brine) Crude->Workup Concentrate1 Concentrate (Rotovap) Workup->Concentrate1 Purify Primary Purification (e.g., Column Chromatography) Concentrate1->Purify Concentrate2 Concentrate Fractions Purify->Concentrate2 Final Final Polish (Recrystallization or Distillation) Concentrate2->Final Pure Pure Product Final->Pure

Sources

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on the critical role of temperature in this synthesis. Our goal is to equip you with the scientific understanding to navigate experimental challenges and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound and why is temperature a critical parameter?

A1: The synthesis of this compound typically proceeds via a nucleophilic addition of a cyanide anion to 2-methoxyphenyl cyclobutyl ketone. This reaction is a form of cyanohydrin formation.[1][2][3]

Temperature is a critical parameter for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of cyanohydrin formation is temperature-dependent. Higher temperatures generally increase the reaction rate.

  • Equilibrium Position: Cyanohydrin formation is a reversible reaction.[2][3] The position of the equilibrium is influenced by temperature. While often exothermic, the thermodynamics of this specific reaction will dictate the optimal temperature to favor product formation.

  • Side Reactions and Decomposition: Elevated temperatures can promote undesirable side reactions, such as the decomposition of the starting material or product. The strained cyclobutane ring, in particular, can be susceptible to thermal decomposition.[4][5][6]

Q2: I am observing low yields of this compound. Could temperature be the cause?

A2: Yes, suboptimal temperature is a common reason for low yields.

  • Temperature Too Low: If the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion of the starting material within your allotted reaction time.

  • Temperature Too High: Conversely, if the temperature is too high, you might be pushing the equilibrium back towards the starting materials. More critically, high temperatures can lead to the thermal decomposition of the product or starting materials, directly reducing your isolated yield. Some syntheses of related compounds are conducted at temperatures ranging from room temperature up to 100°C, indicating a broad but sensitive range.[7][8]

Q3: What are some common side products I should look for, and how are they related to temperature?

A3: The formation of side products is often exacerbated by improper temperature control.

  • Aldol Condensation Products: If your ketone starting material has enolizable protons, elevated temperatures can favor self-condensation reactions.

  • Decomposition Products: As mentioned, the cyclobutane ring is strained. At high temperatures, ring-opening or fragmentation reactions can occur. The thermal decomposition of cyclobutanone, for instance, yields ethylene and ketene, or cyclopropane and carbon monoxide.[6] While the methoxyphenyl group will influence the decomposition pathway, the potential for ring fragmentation at high temperatures is a significant concern.

  • Products from Impurities: At higher temperatures, impurities in your starting materials or solvent may become more reactive, leading to unexpected side products.

Q4: How do I determine the optimal temperature for my synthesis?

A4: The optimal temperature should be determined empirically for your specific reaction conditions (e.g., solvent, catalyst, concentration). A systematic approach is recommended:

  • Literature Review: Start by reviewing any available literature for the synthesis of structurally similar compounds to establish a reasonable starting temperature range.

  • Small-Scale Screening: Run a series of small-scale reactions at different temperatures (e.g., 0°C, room temperature (20-25°C), 40°C, 60°C).

  • In-Process Monitoring: Monitor the progress of each reaction using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). This will help you assess both the rate of product formation and the emergence of any side products.

  • Yield and Purity Analysis: Upon completion, carefully determine the yield and purity of the this compound in each reaction.

The optimal temperature will be the one that provides the best balance of reaction rate, yield, and purity.

II. Troubleshooting Guide

Scenario 1: The reaction is very slow or has not gone to completion.
Potential Cause Troubleshooting Steps Scientific Rationale
Reaction temperature is too low. 1. Gradually increase the reaction temperature in 5-10°C increments. 2. Monitor the reaction progress at each new temperature. 3. Be cautious not to overshoot the optimal temperature, which could lead to decomposition.The rate of chemical reactions generally increases with temperature due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions.
Insufficient activation of the cyanide source. 1. Ensure that if you are using a salt like KCN or NaCN, the conditions are sufficiently basic to generate the free cyanide nucleophile.[1][2] 2. Consider the use of a phase-transfer catalyst if you are working in a biphasic system.The cyanide ion (CN⁻) is the active nucleophile. In situ generation or ensuring its availability is crucial for the reaction to proceed.
Scenario 2: The reaction mixture is dark, and the yield is low, with multiple unidentified spots on the TLC plate.
Potential Cause Troubleshooting Steps Scientific Rationale
Reaction temperature is too high, causing decomposition. 1. Lower the reaction temperature significantly (e.g., start at 0°C or room temperature). 2. If the reaction is exothermic, ensure you have adequate cooling to maintain a stable temperature. 3. Consider a more dilute reaction mixture to help dissipate heat.High temperatures can provide the activation energy for undesired decomposition pathways. The cyclobutane ring is thermodynamically strained and can undergo ring-opening reactions at elevated temperatures.[4][5]
Oxygen sensitivity at elevated temperatures. 1. Degas your solvent before use. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Some organic molecules can be susceptible to oxidation at higher temperatures, leading to complex mixtures of degradation products.

III. Experimental Protocols & Data Presentation

Protocol: Temperature Optimization for the Synthesis of this compound

This protocol outlines a general procedure for optimizing the reaction temperature.

1. Reaction Setup:

  • In a series of identical reaction vessels equipped with magnetic stirrers and temperature probes, dissolve 2-methoxyphenyl cyclobutyl ketone in a suitable solvent (e.g., methanol, ethanol).

  • Place each vessel in a temperature-controlled bath (e.g., an ice-water bath for 0°C, a water bath for room temperature and above).

  • Under stirring, add the cyanide source (e.g., a solution of KCN or NaCN, or trimethylsilyl cyanide).

2. Temperature Screening:

  • Set the temperature for each reaction vessel to a different value (e.g., 0°C, 25°C, 40°C, 60°C).

  • Allow the reactions to proceed for a set amount of time (e.g., 6 hours).

3. Analysis:

  • At regular intervals, take a small aliquot from each reaction and quench it appropriately.

  • Analyze the aliquots by a suitable chromatographic method (e.g., GC-MS or LC-MS) to determine the relative amounts of starting material, product, and any major byproducts.

  • After the total reaction time, work up each reaction mixture and isolate the crude product.

  • Determine the yield and purity of the this compound from each reaction.

Data Summary Table (Hypothetical Results)
Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Product (%)Purity of Product (%)Major Byproducts Observed
063530>98None
2568582>95Trace amounts of unknown impurity
406>989092Increased amount of unknown impurity, slight darkening of solution
606>987580Significant byproduct formation, dark brown solution

IV. Visualizations

Reaction Pathway

Reaction_Pathway SM 2-Methoxyphenyl cyclobutyl ketone Int Tetrahedral Intermediate SM->Int Nucleophilic Attack CN Cyanide Source (e.g., KCN) CN->Int Prod This compound Int->Prod Protonation

Caption: Nucleophilic addition of cyanide to the ketone.

Troubleshooting Workflow for Temperature Issues

Troubleshooting_Workflow Start Low Yield or Purity Check_Temp Is the reaction temperature within the expected range? Start->Check_Temp Low_Temp Indication: Low Conversion Action: Increase temperature in small increments. Check_Temp->Low_Temp No (Too Low) High_Temp Indication: Byproducts, Decomposition Action: Decrease temperature. Consider inert atmosphere. Check_Temp->High_Temp No (Too High) Other_Issue Problem likely not temperature-related. Investigate other parameters (reagent purity, stoichiometry, etc.). Check_Temp->Other_Issue Yes

Caption: Decision tree for troubleshooting temperature problems.

V. References

  • Beilstein Journals. (n.d.). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Retrieved from [Link]

  • PubMed Central. (n.d.). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. Retrieved from [Link]

  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Retrieved from

  • SciSpace. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). CYCLOBUTANONE. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Retrieved from [Link]

  • OpenStax. (2023). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • PubMed. (1952). The Thermal Decomposition of Cyclobutane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thermal Decomposition of 2-Cyclopentenone. Retrieved from [Link]

  • National Institutes of Health. (1952). The Thermal Decomposition of Cyclobutane. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the thermal decomposition of cyclobutanone. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for 1-(2-Methoxyphenyl)cyclobutanecarbonitrile Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the underlying principles that govern this challenging synthesis, empowering you to troubleshoot effectively and achieve optimal results.

The synthesis of this compound, a key intermediate in various pharmaceutical pathways, often involves the alkylation of 2-methoxyphenylacetonitrile with 1-bromo-3-chloropropane followed by an intramolecular cyclization. The efficiency of this process is critically dependent on the choice of catalyst and reaction conditions. This guide will address common issues encountered during this synthesis, with a focus on Phase Transfer Catalysis (PTC), a powerful and green chemistry technique for this transformation.[1][2]

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low. What is the most likely cause related to catalysis?

A1: Low yield in the synthesis of this compound via Phase Transfer Catalysis is most often linked to an inefficient catalyst or suboptimal reaction conditions that fail to effectively bring the reactants together across the phase boundary.

In-depth Explanation:

The reaction involves an aqueous phase, typically containing an inorganic base (like NaOH) and a cyanide source, and an organic phase containing your starting material, 2-methoxyphenylacetonitrile.[3] The phase transfer catalyst, usually a quaternary ammonium salt, acts as a "ferry" to transport the cyanide anion (CN-) from the aqueous phase into the organic phase where it can react.[2][3]

Several factors related to the catalyst can lead to low yields:

  • Inappropriate Catalyst Structure: The structure of the quaternary ammonium salt is crucial. Its lipophilicity (affinity for the organic phase) must be balanced to ensure it can both pick up the anion from the aqueous phase and release it in the organic phase.[1]

  • Catalyst Poisoning: Certain leaving groups, like iodide or tosylate, can pair strongly with the quaternary ammonium cation, effectively "poisoning" the catalyst and preventing it from transporting the desired nucleophile.[1]

  • Poor Mass Transfer: Insufficient agitation can limit the interfacial area between the two phases, hindering the catalyst's ability to move between them.[4]

Q2: I'm observing significant byproduct formation. How can catalyst selection mitigate this?

A2: Byproduct formation, such as dialkylation or hydrolysis of the nitrile, can often be controlled by optimizing the catalyst and reaction conditions to favor the desired intramolecular cyclization.

In-depth Explanation:

The primary side reaction is often the dialkylation of the 2-methoxyphenylacetonitrile, where two molecules of the alkylating agent react. This can be influenced by the rate of the initial alkylation versus the subsequent cyclization. A well-chosen catalyst can enhance the rate of the desired reaction.

  • Steric Hindrance: Choosing a bulkier phase transfer catalyst can sometimes create a steric environment that disfavors the approach of a second alkylating agent, thus reducing dialkylation.

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity, as the activation energy for the desired reaction may be lower than that of the side reactions. Phase transfer catalysis often allows for reactions to be run at lower temperatures.[5]

  • Base Concentration: The concentration of the aqueous base (e.g., NaOH) is critical. Too high a concentration can lead to hydrolysis of the nitrile group to a carboxylic acid. A phase transfer catalyst allows for the use of less harsh inorganic bases.[1]

Q3: How do I choose the right phase transfer catalyst for my reaction?

A3: Selecting the optimal phase transfer catalyst involves considering the specific reactants and reaction type. For the synthesis of this compound, which is a C-alkylation, certain empirical parameters can guide your choice.[6]

In-depth Explanation:

Two key parameters for characterizing quaternary ammonium salt catalysts are the C# and the q-value .[1]

  • C# (Total Number of Carbons): This value indicates the catalyst's organophilicity. For reactions where the rate-determining step is in the organic phase (termed "I-Reactions"), such as many nucleophilic substitutions, a C# in the range of 16 to 32 is often desirable. This ensures the catalyst and its associated anion spend more time in the organic phase where the reaction occurs.[1]

  • q-value (Accessibility Parameter): This parameter is more relevant when the rate-determining step is the mass transfer of the anion from the aqueous to the organic phase ("T-Reactions"). This is often the case for reactions involving deprotonation of substrates with a pKa between 16 and 23, which includes methylene groups activated by nitriles.[6] For T-reactions, catalysts with q-values between 1 and 2, and often optimally between 1.5 and 1.75, are recommended.[1]

Catalyst Selection Workflow:

Caption: Workflow for selecting a phase transfer catalyst.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Explanation
No Reaction or Very Slow Reaction 1. Ineffective Catalyst- Verify Catalyst Structure: Ensure you are using an appropriate quaternary ammonium salt. For this C-alkylation, a catalyst like Tetrabutylammonium Bromide (TBAB) or Aliquat 336 is a good starting point.[5] - Check Catalyst Loading: Typically, 1-5 mol% of the catalyst is sufficient. Too little will result in a slow reaction.
2. Poor Mass Transfer- Increase Agitation: The reaction rate is often dependent on the interfacial area between the phases.[4] Ensure vigorous stirring to create a fine emulsion. - Consider Solvent: While PTC reduces the need for polar aprotic solvents, the choice of organic solvent (e.g., toluene, MTBE) can still influence the reaction.[1]
3. Inactive Cyanide Source- Check Cyanide Solubility: The cyanide salt must have some solubility in the aqueous phase to be transported by the catalyst. Using KCN instead of NaCN can be beneficial due to its higher solubility.[7]
Low Yield of Cyclized Product 1. Inefficient Intramolecular Cyclization- Adjust Base Concentration: The cyclization step is base-mediated. Ensure the aqueous base concentration is sufficient to deprotonate the initially alkylated intermediate, facilitating the ring closure.
2. Catalyst Poisoning- Choice of Leaving Group: If using a dihaloalkane with different halogens (e.g., 1-bromo-3-chloropropane), the more reactive halide will react first. If iodide is present as a leaving group, it can poison the catalyst. Consider using bromides or mesylates instead of iodides or tosylates.[1]
Formation of Dialkylated Byproduct 1. Reaction Conditions Favoring Intermolecular Reaction- Control Reactant Addition: Add the alkylating agent (1-bromo-3-chloropropane) slowly to the reaction mixture. This keeps its concentration low and favors the intramolecular cyclization of the mono-alkylated intermediate over a second intermolecular alkylation. - Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the desired product.
Hydrolysis of Nitrile Group 1. Excessively Harsh Basic Conditions- Moderate Base Concentration: Use a lower concentration of NaOH (e.g., 20-30% w/w) or consider a weaker base like potassium carbonate.[1] - Control Temperature: Higher temperatures can accelerate the rate of nitrile hydrolysis.

Experimental Protocols

Protocol 1: Catalyst Screening for Optimal Performance

This protocol outlines a systematic approach to screen for the most effective phase transfer catalyst.

Materials:

  • 2-Methoxyphenylacetonitrile

  • 1-Bromo-3-chloropropane

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Toluene

  • Candidate Phase Transfer Catalysts (e.g., Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydrogen Sulfate (TBAHS), Aliquat 336, Methyltributylammonium Chloride)

  • Internal Standard (e.g., Dodecane) for GC analysis

Procedure:

  • Reaction Setup: In a series of parallel reaction vials, charge each with 2-methoxyphenylacetonitrile (1.0 eq), toluene (5 mL/mmol of substrate), and the internal standard.

  • Catalyst Addition: To each vial, add a different phase transfer catalyst (2 mol%).

  • Reagent Addition: Add the 50% NaOH solution (3.0 eq) to each vial.

  • Initiation: Begin vigorous stirring and add 1-bromo-3-chloropropane (1.1 eq) to each vial.

  • Monitoring: Maintain the reaction temperature at 60 °C and take aliquots from the organic phase at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Analysis: Quench the aliquots with a weak acid (e.g., dilute HCl) and analyze by GC or HPLC to determine the conversion of starting material and the formation of the desired product and any byproducts.

  • Evaluation: Compare the performance of each catalyst based on reaction rate and final yield of this compound.

Data Presentation:

CatalystC#q-valueConversion at 4h (%)Yield at 24h (%)
TBAB161.007585
Aliquat 336251.138292
TBAHS161.007080
MTBC131.756578

Note: The data in this table is illustrative and will vary based on specific experimental conditions.

Protocol 2: Optimization of Reaction Conditions

Once the optimal catalyst is identified (e.g., Aliquat 336), further optimization of reaction parameters is recommended.

Workflow for Reaction Optimization:

Optimization_Workflow Start Select Best Catalyst (from Protocol 1) Temp_Opt Temperature Optimization (e.g., 40, 60, 80 °C) Start->Temp_Opt Base_Opt Base Concentration Optimization (e.g., 20%, 35%, 50% NaOH) Temp_Opt->Base_Opt Solvent_Opt Solvent Screening (e.g., Toluene, Xylene, MTBE) Base_Opt->Solvent_Opt Final_Protocol Final Optimized Protocol Solvent_Opt->Final_Protocol

Caption: Stepwise optimization of reaction parameters.

Conclusion

The successful synthesis of this compound is a multifactorial challenge where the catalyst plays a pivotal role. By understanding the principles of Phase Transfer Catalysis and systematically troubleshooting common issues, researchers can significantly improve reaction efficiency, yield, and purity. This guide provides the foundational knowledge and practical protocols to navigate the complexities of this synthesis, enabling the development of robust and scalable processes.

References

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group Meeting. [Link]

  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). OperaChem. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. ijirset.com. [Link]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
  • Makosza, M. (1969). Reactions of organic anions. Part XXVII. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(52), 4659-4662.
  • Halpern, M. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics. [Link]

  • ResearchGate. (2025). New aspects of alkylation of arylacetonitriles under phase-transfer catalysis conditions | Request PDF. ResearchGate. [Link]

  • Chen, J., & Xiao, W. (2020). Visible-light-induced triple catalysis for a ring-opening cyanation of cyclopropyl ketones. Chemical Communications, 56(77), 11508-11511. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Organic Chemistry Portal. [Link]

  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 35, 78. [Link]

  • Google Patents. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • PubMed. (2006). Kinetics and mechanisms of the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines. PubMed. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile, a molecule of interest in medicinal chemistry. In the absence of a publicly available, fully assigned spectrum, we will leverage a predictive approach grounded in first principles and draw robust comparisons with structurally related analogs to forecast its spectral features. This comparative methodology not only allows for a confident prediction of the spectrum but also offers deeper insights into the subtle interplay of electronic and steric effects on proton chemical environments.

The Target Molecule: this compound

This compound (CAS No. 74205-10-0) presents a fascinating case for ¹H NMR analysis.[1] Its structure combines a puckered cyclobutane ring, an electron-donating methoxy group, a deshielding cyano group, and a substituted aromatic ring. Each of these features imparts distinct electronic and anisotropic effects that will be reflected in the chemical shifts and coupling patterns of the molecule's protons.

cluster_molecule This compound C1 C C2 C C1->C2 C_aryl C C1->C_aryl CN C≡N C1->CN C3 C C2->C3 C4 C C3->C4 C4->C1 O O C_aryl->O ortho C_aryl_1 C_aryl_1 C_aryl->C_aryl_1 CH3 CH3 O->CH3 C_aryl_2 CH C_aryl_3 CH C_aryl_2->C_aryl_3 C_aryl_4 C C_aryl_3->C_aryl_4 C_aryl_4->O C_aryl_5 CH C_aryl_4->C_aryl_5 C_aryl_5->C_aryl C_aryl_1->C_aryl_2

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum of this compound

The prediction of the ¹H NMR spectrum is based on the additive effects of substituents on chemical shifts and the expected coupling patterns arising from the rigid, puckered conformation of the cyclobutane ring.[2][3] The cyclobutane ring is not planar and exists in a dynamic equilibrium between two puckered conformations, which can lead to complex splitting patterns.[2]

Aromatic Protons (4H):

  • The four protons on the 2-methoxyphenyl group will appear in the aromatic region, typically between 6.8 and 7.5 ppm.

  • The methoxy group at the C2 position is an ortho, para-director and electron-donating, which will shield the ortho and para protons.

  • We can expect complex multiplets due to ortho, meta, and para couplings. The proton ortho to the methoxy group and meta to the cyclobutyl group will likely be the most shielded.

Methoxy Protons (3H):

  • The three protons of the methoxy group will appear as a sharp singlet.

  • Due to the attachment to an oxygen atom on an aromatic ring, their chemical shift is expected to be around 3.8-3.9 ppm.[4]

Cyclobutane Protons (6H):

  • The six protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal couplings.

  • The puckered nature of the cyclobutane ring results in non-equivalent axial and equatorial protons, further complicating the spectrum.[2]

  • Protons on the carbons adjacent to the quaternary carbon (C2 and C4) will likely appear as two distinct multiplets, each integrating to 2H. These protons are deshielded by the adjacent aromatic ring and cyano group.

  • The protons on the carbon opposite the substitution (C3) will also appear as a multiplet, integrating to 2H, and will likely be the most shielded of the cyclobutane protons.

Predicted ¹H NMR Data for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Prediction
Aromatic Protons6.8 - 7.5Multiplet4HTypical range for aromatic protons, with shifts influenced by the electron-donating methoxy group.
Methoxy Protons~3.85Singlet3HCharacteristic shift for an aryl methoxy group.[4]
Cyclobutane Protons (H2, H4)2.5 - 3.0Multiplet4HDeshielded by the adjacent quaternary carbon bearing the aromatic and cyano groups.
Cyclobutane Protons (H3)2.0 - 2.5Multiplet2HMore shielded protons on the cyclobutane ring, further from the deshielding substituents.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectrum with the known ¹H NMR data of three key analogs: 1-Phenylcyclobutanecarbonitrile, (2-Methoxyphenyl)acetonitrile, and Cyclobutanecarbonitrile. This comparative approach is a powerful tool for validating spectral assignments.

Target This compound (Predicted Spectrum) Analog1 1-Phenylcyclobutanecarbonitrile (Known Spectrum) Target->Analog1 Isolates effect of 2-methoxy group Analog2 (2-Methoxyphenyl)acetonitrile (Known Spectrum) Target->Analog2 Isolates effect of cyclobutane ring Analog3 Cyclobutanecarbonitrile (Known Spectrum) Target->Analog3 Isolates effect of 2-methoxyphenyl group

Caption: Workflow for the comparative ¹H NMR analysis.

Comparative Spectral Data
Compound Aromatic Protons (δ, ppm) Methoxy Protons (δ, ppm) Cyclobutane Protons (δ, ppm) Other Protons (δ, ppm)
This compound (Predicted) 6.8 - 7.5 (m, 4H)~3.85 (s, 3H)2.5 - 3.0 (m, 4H), 2.0 - 2.5 (m, 2H)-
1-Phenylcyclobutanecarbonitrile [5][6][7]~7.3 - 7.5 (m, 5H)-~2.5 - 2.8 (m, 4H), ~2.1 - 2.4 (m, 2H)-
(2-Methoxyphenyl)acetonitrile [8][9][10]~6.8 - 7.4 (m, 4H)~3.8 (s, 3H)-~3.7 (s, 2H, -CH₂CN)
Cyclobutanecarbonitrile [11][12]--~3.2 (p, 1H), ~2.4 (m, 4H), ~2.1 (m, 2H)-
Discussion of Comparative Data
  • Aromatic Region: The predicted aromatic region for our target molecule (6.8 - 7.5 ppm) is consistent with that of (2-Methoxyphenyl)acetonitrile (6.8 - 7.4 ppm).[8][9][10] The presence of the electron-donating methoxy group in both compounds results in a slight upfield shift compared to the aromatic protons of 1-Phenylcyclobutanecarbonitrile (~7.3 - 7.5 ppm).[5][6][7]

  • Methoxy Region: The predicted singlet at ~3.85 ppm for the methoxy protons is strongly supported by the observed singlet at ~3.8 ppm in (2-Methoxyphenyl)acetonitrile.[8][9][10]

  • Cyclobutane Region: The predicted chemical shifts for the cyclobutane protons in our target molecule are very similar to those observed for 1-Phenylcyclobutanecarbonitrile.[5][6][7] This suggests that the primary deshielding effect on these protons comes from the adjacent quaternary carbon with its attached aromatic ring and cyano group, and the addition of a methoxy group on the aromatic ring has a minimal long-range effect on the cyclobutane proton chemical shifts. In contrast, the protons of unsubstituted cyclobutane resonate at a much higher field (~1.96 ppm).[2][13] The deshielding effect of the cyano group is evident when comparing with cyclobutanecarbonitrile, where the methine proton is significantly downfield (~3.2 ppm).[11][12]

Experimental Protocol for ¹H NMR Acquisition

For researchers seeking to acquire a ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds. A residual solvent peak will be observed at approximately 7.26 ppm.[14]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp peaks and resolving fine coupling patterns.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds will ensure good resolution.

    • Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the expected range of chemical shifts.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicities) and coupling constants (J-values) to deduce the connectivity of the protons.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By leveraging fundamental NMR principles and making rigorous comparisons with structurally related analogs, we have constructed a reliable forecast of its spectral features. This approach underscores the power of comparative analysis in structural elucidation, particularly when dealing with novel compounds. The provided experimental protocol offers a robust starting point for the empirical validation of these predictions. This in-depth guide serves as a valuable resource for researchers in organic chemistry and drug development, enabling a more profound understanding of the structural nuances of this and similar molecules.

References

  • 1-Phenylcyclobutanecarbonitrile | C11H11N | CID 84400 - PubChem. (n.d.). Retrieved January 12, 2024, from [Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. (n.d.). Retrieved January 12, 2024, from [Link]

  • (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem. (n.d.). Retrieved January 12, 2024, from [Link]

  • CDCl3 1HNMR peak : r/OrganicChemistry - Reddit. (2023, May 25). Retrieved January 12, 2024, from [Link]

  • 1-Phenylcyclopentanecarbonitrile | C12H13N | CID 66168 - PubChem. (n.d.). Retrieved January 12, 2024, from [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 12, 2024, from [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). Retrieved January 12, 2024, from [Link]

  • Supporting Information. (n.d.). Retrieved January 12, 2024, from [Link]

  • 1-Phenylcyclobutanecarbonitrile - SpectraBase. (n.d.). Retrieved January 12, 2024, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved January 12, 2024, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 12, 2024, from [Link]

  • Number of NMR signals in cyclic compounds - eGPAT. (2017, December 6). Retrieved January 12, 2024, from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2024, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 12, 2024, from [Link]

  • ¹H-NMR spectrum of 1 in CDCl3. The signals for residue solvents and the internal standard TMS are denoted as X. - ResearchGate. (n.d.). Retrieved January 12, 2024, from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Retrieved January 12, 2024, from [Link]

  • 1H NMR Spectrum (PHY0051793) - PhytoBank. (n.d.). Retrieved January 12, 2024, from [Link]

  • (2-Methoxyphenyl)acetonitrile - the NIST WebBook. (n.d.). Retrieved January 12, 2024, from [Link]

  • 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO) - PubChemLite. (n.d.). Retrieved January 12, 2024, from [Link]

  • 1H NMR - Chemical Shift List. (n.d.). Retrieved January 12, 2024, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 12, 2024, from [Link]

  • Cyclobutanecarbonitrile - the NIST WebBook. (n.d.). Retrieved January 12, 2024, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.). Retrieved January 12, 2024, from [Link]

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  • (2-Methoxyphenyl)acetonitrile - the NIST WebBook. (n.d.). Retrieved January 12, 2024, from [Link]

  • Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2024, from [Link]

  • Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- - the NIST WebBook. (n.d.). Retrieved January 12, 2024, from [Link]

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A Senior Application Scientist's Guide to the 13C NMR Analysis of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, we will leverage predictive methodologies and compare the expected spectral features with those of structurally related, experimentally characterized compounds. This approach not only allows for a robust structural confirmation but also serves as an instructive example of spectral interpretation in modern chemical research.

The Foundational Principles of 13C NMR in Structural Elucidation

13C NMR spectroscopy detects the nuclear spin transitions of the ¹³C isotope. The chemical environment of each carbon atom influences its resonance frequency, resulting in a spectrum where each unique carbon atom produces a distinct signal. The position of this signal, known as the chemical shift (δ), is highly informative. Electronegative atoms, double and triple bonds, and aromatic rings all exert predictable effects on the chemical shifts of nearby carbon atoms. For instance, carbons in aromatic rings typically resonate in the downfield region (100-150 ppm), while sp³-hybridized carbons of alkyl chains are found in the upfield region (10-50 ppm).[1][2][3][4] The nitrile carbon has a characteristic chemical shift in the range of 115-120 ppm.[1]

Predicted 13C NMR Spectral Data for this compound

Based on established chemical shift increments and data from analogous structures, a predicted 13C NMR spectrum for this compound has been generated. This prediction provides a valuable benchmark for structural verification.

Carbon Atom Predicted Chemical Shift (ppm) Rationale for Prediction
C1 (Quaternary, cyclobutane)40-50Attached to the aromatic ring and the nitrile group, leading to a downfield shift compared to an unsubstituted cyclobutane.
C2/C4 (CH₂, cyclobutane)30-40Methylene carbons of the cyclobutane ring, adjacent to the substituted carbon.
C3 (CH₂, cyclobutane)15-25The methylene carbon of the cyclobutane ring furthest from the substituents.
C1' (Aromatic, attached to cyclobutane)135-145Quaternary aromatic carbon, deshielded by the cyclobutane substituent.
C2' (Aromatic, attached to OCH₃)155-160Aromatic carbon bearing the electron-donating methoxy group, resulting in a significant downfield shift.
C3' (Aromatic, CH)110-120Ortho to the methoxy group, shielded by its electron-donating effect.
C4' (Aromatic, CH)125-135Para to the methoxy group, experiencing moderate shielding.
C5' (Aromatic, CH)120-130Meta to the methoxy group, with less significant shielding.
C6' (Aromatic, CH)120-130Ortho to the cyclobutane substituent and meta to the methoxy group.
CN (Nitrile)118-125Characteristic chemical shift for a nitrile carbon.[1]
OCH₃ (Methoxy)55-60Typical chemical shift for a methoxy group attached to an aromatic ring.[5]

Comparative Analysis with Structurally Related Compounds

To substantiate our predicted spectrum, we will compare it with the experimental 13C NMR data of two key structural analogues: 1-phenylcyclobutanecarbonitrile and 2-methoxyphenylacetonitrile.

Compound Carbon Atom Experimental Chemical Shift (ppm)
1-Phenylcyclobutanecarbonitrile C1 (Quaternary, cyclobutane)45.2
C2/C4 (CH₂, cyclobutane)35.5
C3 (CH₂, cyclobutane)16.8
C1' (Aromatic, attached to cyclobutane)140.1
C2'/C6' (Aromatic, CH)126.5
C3'/C5' (Aromatic, CH)128.9
C4' (Aromatic, CH)128.0
CN (Nitrile)122.5
2-Methoxyphenylacetonitrile CH₂ (Benzylic)22.9
C1' (Aromatic, attached to CH₂CN)125.8
C2' (Aromatic, attached to OCH₃)157.4
C3' (Aromatic, CH)111.1
C4' (Aromatic, CH)129.2
C5' (Aromatic, CH)121.0
C6' (Aromatic, CH)128.2
CN (Nitrile)117.8
OCH₃ (Methoxy)55.4

Note: Experimental data for 1-phenylcyclobutanecarbonitrile is sourced from publicly available spectral databases.[6] Data for 2-methoxyphenylacetonitrile is also from established spectral databases.[7]

The experimental data from these analogues strongly support our predictions. The quaternary carbon of the cyclobutane ring in 1-phenylcyclobutanecarbonitrile at 45.2 ppm aligns well with our predicted range of 40-50 ppm for the target molecule. Similarly, the chemical shifts of the aromatic carbons and the methoxy group in 2-methoxyphenylacetonitrile provide a solid foundation for our assignments in the methoxyphenyl moiety of our target compound.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 20-50 mg of the solid compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Tune and match the probe for the ¹³C frequency.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons.

    • Number of Scans: 1024 to 4096, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Perform baseline correction.

Visualizing the Molecular Structure and Predicted Chemical Shifts

The following diagram illustrates the structure of this compound with the predicted 13C NMR chemical shifts for each carbon atom.

Figure 1. Molecular structure of this compound with predicted 13C NMR chemical shifts.

Causality Behind Experimental Choices and Expected Outcomes

The choice of CDCl₃ as the solvent is standard for many organic compounds due to its excellent dissolving power and the convenient location of its residual solvent peak. The use of TMS as an internal standard is a universally accepted practice that allows for accurate and reproducible chemical shift referencing.[1] The proton-decoupled experiment simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom. This is crucial for avoiding spectral complexity and facilitating straightforward interpretation.

The expected outcome of this experiment is a 13C NMR spectrum displaying eleven distinct signals, corresponding to the eleven unique carbon environments in this compound. The chemical shifts of these signals are anticipated to fall within the ranges predicted in the table above, providing strong evidence for the proposed structure. Any significant deviation from these predictions would warrant further investigation and potentially suggest an alternative structure or the presence of impurities.

Conclusion

This guide has provided a comprehensive framework for the 13C NMR analysis of this compound. By combining predictive methods with comparative analysis of structurally related compounds, we have established a robust set of expected spectral data. The detailed experimental protocol and the rationale behind the analytical choices offer a self-validating system for researchers to confidently acquire and interpret the 13C NMR spectrum of this and similar novel compounds. This approach underscores the indispensable role of 13C NMR spectroscopy in modern chemical research for the rigorous and unambiguous determination of molecular structure.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C... Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Science and Fun. (n.d.). 13C NMR chemical shifts. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylcyclobutanecarbonitrile. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Chemicate. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental protocols, fragmentation patterns, and a comparative analysis with alternative analytical techniques. Our approach is grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction

This compound is a small organic molecule with a molecular formula of C₁₂H₁₃NO and a monoisotopic mass of approximately 187.10 g/mol [1]. The structural complexity, featuring a methoxyphenyl group, a cyclobutane ring, and a nitrile functional group, suggests a rich fragmentation pattern under mass spectrometric analysis. Understanding this pattern is crucial for its unequivocal identification in various matrices, from synthetic reaction mixtures to biological samples. This guide will illuminate the expected mass spectrum of this compound and compare the utility of mass spectrometry with other analytical methods.

Mass Spectrometry Analysis: An Experimental and Interpretive Guide

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The process involves ionizing a compound and then separating the resulting ions based on their mass-to-charge ratio to produce a mass spectrum. For a molecule like this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a highly suitable method.

Experimental Protocol: GC-MS

A detailed, step-by-step methodology for the GC-MS analysis is as follows:

  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate[2].

  • Gas Chromatography (GC) Separation:

    • Injection: 1 µL of the prepared sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is effective for separating the analyte from any impurities.

    • Oven Program: A temperature gradient is employed to ensure good chromatographic resolution. For instance, the oven temperature could start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for a final 5 minutes.

  • Mass Spectrometry (MS) Detection:

    • Interface: The GC column is interfaced with the mass spectrometer, with the transfer line heated (e.g., 280°C) to prevent sample condensation.

    • Ionization: Electron ionization (EI) at a standard energy of 70 eV is used to induce fragmentation[3].

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions.

    • Detection: The detector records the abundance of each ion as a function of its mass-to-charge ratio (m/z).

The following diagram illustrates the logical workflow for the GC-MS analysis:

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection & Volatilization Column Chromatographic Separation Injector->Column Carrier Gas (He) IonSource Electron Ionization (70 eV) Column->IonSource Transfer Line MassAnalyzer Mass Analysis (Quadrupole/TOF) IonSource->MassAnalyzer Detector Ion Detection MassAnalyzer->Detector DataSystem Data System & Spectrum Generation Detector->DataSystem Data Acquisition caption GC-MS Experimental Workflow

Caption: GC-MS Experimental Workflow

Predicted Mass Spectrum and Fragmentation Analysis

The electron ionization of this compound will produce a molecular ion ([M]⁺•) with an m/z of 187. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses. The aromatic ring and the nitrile group are relatively stable, while the cyclobutane ring is prone to cleavage.

Key Fragmentation Pathways:

  • Molecular Ion: The molecular ion peak at m/z 187 is expected to be observed, corresponding to the intact molecule minus one electron [C₁₂H₁₃NO]⁺•.

  • Loss of a Methyl Radical: A common fragmentation for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 172.

  • Loss of CO: Following the loss of the methyl radical, the resulting ion can lose carbon monoxide (CO) to form a fragment at m/z 144.

  • Cleavage of the Cyclobutane Ring: The strained cyclobutane ring can undergo fragmentation. A retro [2+2] cycloaddition is a plausible pathway, leading to the formation of ethene (C₂H₄) and a radical cation at m/z 159. Another possibility is the loss of C₂H₃N (acetonitrile fragment) to give a radical cation at m/z 146.

  • Formation of a Tropylium-like Ion: Rearrangement and cleavage can lead to the formation of a stable methoxy-tropylium or related aromatic cation. For instance, cleavage of the bond between the cyclobutane ring and the phenyl ring could lead to a methoxyphenyl cation at m/z 107.

The proposed fragmentation pathways are illustrated in the following diagram:

Fragmentation_Pathway M [M]⁺• m/z = 187 F172 [M - CH₃]⁺ m/z = 172 M->F172 - •CH₃ F159 [M - C₂H₄]⁺• m/z = 159 M->F159 - C₂H₄ F146 [M - C₂H₃N]⁺• m/z = 146 M->F146 - C₂H₃N F107 [C₇H₇O]⁺ m/z = 107 M->F107 Rearrangement & Cleavage F144 [M - CH₃ - CO]⁺ m/z = 144 F172->F144 - CO caption Proposed Fragmentation Pathway

Caption: Proposed Fragmentation Pathway

Summary of Expected Key Fragments:

m/zProposed Fragment IonNeutral Loss
187[C₁₂H₁₃NO]⁺• (Molecular Ion)-
172[C₁₁H₁₀NO]⁺•CH₃
159[C₁₀H₉NO]⁺•C₂H₄
146[C₁₀H₁₀O]⁺•C₂H₃N
144[C₁₀H₁₀N]⁺CH₃, CO
107[C₇H₇O]⁺C₅H₆N

Comparative Analysis with Alternative Techniques

While mass spectrometry is a primary tool for structural elucidation and identification, other spectroscopic techniques provide complementary information. A comparison with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is presented below.

TechniqueAdvantagesDisadvantagesInformation Provided for this compound
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation pattern for structural elucidation.[3]Destructive technique, isomers may have similar fragmentation patterns.Provides the exact mass (187.10 g/mol ) and a unique fragmentation fingerprint for identification.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Non-destructive, provides detailed information about the carbon-hydrogen framework and connectivity.[3]Lower sensitivity than MS, requires larger sample amounts.Would confirm the presence and connectivity of the methoxy group, the aromatic protons, and the distinct protons of the cyclobutane ring.
Infrared (IR) Spectroscopy Non-destructive, provides information about the functional groups present.[2]Provides limited information about the overall molecular structure.Would show characteristic absorption bands for the C≡N stretch of the nitrile, the C-O stretch of the ether, and the C-H stretches of the aromatic and aliphatic portions.

Conclusion

The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, offers a robust method for its identification and structural characterization. The predicted fragmentation pattern, characterized by the loss of a methyl radical, cleavage of the cyclobutane ring, and the formation of stable aromatic cations, provides a unique fingerprint for this molecule. While NMR and IR spectroscopy offer valuable complementary data on the molecular structure and functional groups, mass spectrometry excels in its sensitivity and its ability to provide definitive molecular weight information. The combined use of these techniques will afford the most comprehensive characterization of this compound for researchers and drug development professionals.

References

  • PubChem. (n.d.). 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). (4-methoxyphenyl)methanol. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Chromatography Online. (2013). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved from [Link]

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Deconstructing the Vibrational Fingerprint: An FT-IR Comparison Guide to 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and molecular synthesis, the precise characterization of novel chemical entities is paramount. For researchers and drug development professionals, spectroscopic techniques serve as the bedrock of structural elucidation. Among these, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative snapshot of a molecule's functional groups. This guide offers an in-depth analysis of the expected FT-IR spectrum of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide will leverage established spectroscopic principles and comparative data from analogous structures to predict and interpret its vibrational fingerprint. This predictive approach underscores the power of FT-IR spectroscopy as both a confirmatory and an investigatory tool.

We will dissect the anticipated spectral features of this compound by comparing them with structurally related molecules. This comparative analysis will not only illuminate the characteristic absorption bands of the target molecule but also provide a framework for distinguishing it from potential synthetic precursors or isomers.

Predicted FT-IR Spectrum Analysis of this compound

The structure of this compound incorporates several key functional groups that will give rise to distinct absorption bands in the mid-infrared region. These include the nitrile group (-C≡N), the methoxy-substituted aromatic ring (anisole moiety), and the cyclobutane ring.

A detailed breakdown of the expected vibrational modes is as follows:

  • Nitrile (C≡N) Stretching: The carbon-nitrogen triple bond of the nitrile group is expected to produce a sharp and intense absorption band. For aromatic nitriles, this peak typically appears in the range of 2240-2220 cm⁻¹[1]. The conjugation with the aromatic ring weakens the C≡N bond, leading to a lower stretching frequency compared to saturated nitriles (2260-2240 cm⁻¹)[1]. The intensity of this peak is a result of the large change in dipole moment during the stretching vibration[1].

  • Aromatic C-H Stretching: The C-H stretching vibrations of the benzene ring are anticipated to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region[2][3]. These bands are generally of medium intensity.

  • Aliphatic C-H Stretching: The C-H bonds of the cyclobutane ring will exhibit stretching vibrations in the 3000-2850 cm⁻¹ range[3][4]. Due to the ring strain in cyclobutane, these frequencies might be slightly higher than in acyclic alkanes[4].

  • Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretching vibrations of the phenyl group will result in a series of absorptions in the 1600-1450 cm⁻¹ region[2][3]. Typically, two prominent bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹[2].

  • Ether (C-O) Stretching: The anisole moiety contains an aromatic ether linkage. This will give rise to two characteristic C-O stretching bands. An asymmetrical C-O-C stretch is expected around 1250 cm⁻¹, which is typically strong due to resonance, and a symmetrical stretch is anticipated near 1040 cm⁻¹[5].

  • C-H Bending Vibrations: The out-of-plane C-H bending vibrations of the substituted benzene ring are highly diagnostic of the substitution pattern. For an ortho-disubstituted ring, a strong absorption is expected in the 770-735 cm⁻¹ range. In-plane bending vibrations and methylene scissoring of the cyclobutane ring will appear in the fingerprint region (1470-1450 cm⁻¹)[3][4].

Comparative Spectral Analysis

To provide a clearer context for the predicted spectrum, we will compare it with the known spectral features of three related compounds: (2-Methoxyphenyl)acetonitrile, benzonitrile, and cyclobutanecarbonitrile.

Functional Group VibrationThis compound (Predicted)(2-Methoxyphenyl)acetonitrile[6]BenzonitrileCyclobutanecarbonitrile[7]
Aromatic C-H Stretch ~3100-3000 cm⁻¹ (medium)PresentPresentAbsent
Aliphatic C-H Stretch ~3000-2850 cm⁻¹ (strong)Present (CH₂)AbsentPresent
Nitrile (C≡N) Stretch ~2230 cm⁻¹ (sharp, strong)~2250 cm⁻¹~2230 cm⁻¹~2250 cm⁻¹
Aromatic C=C Stretch ~1600-1450 cm⁻¹ (multiple, medium-strong)PresentPresentAbsent
Asymmetric C-O Stretch ~1250 cm⁻¹ (strong)PresentAbsentAbsent
Symmetric C-O Stretch ~1040 cm⁻¹ (medium)PresentAbsentAbsent
Aromatic C-H Out-of-Plane Bend ~750 cm⁻¹ (strong)PresentPresentAbsent

This comparative table highlights the key distinguishing features. The presence of both aromatic and aliphatic C-H stretching bands, along with the characteristic ether and nitrile absorptions, will create a unique fingerprint for this compound.

Experimental Protocol: Acquiring an FT-IR Spectrum

The following protocol outlines the standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Clean with isopropanol and a soft, lint-free tissue and allow to dry completely.

    • Acquire a background spectrum. This is a crucial step to ratio out the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument's optical bench.

  • Sample Preparation and Loading:

    • Place a small amount (typically a few milligrams) of the solid sample directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution is generally set to 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction and an ATR correction if necessary. The ATR correction accounts for the wavelength-dependent depth of penetration of the evanescent wave.

Visualizing the Workflow

The process of FT-IR analysis can be summarized in the following workflow diagram:

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Clean_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background Ensures no contaminants Load_Sample Load Sample on Crystal Acquire_Background->Load_Sample Reference for sample analysis Acquire_Sample Acquire Sample Spectrum Load_Sample->Acquire_Sample Apply pressure for good contact Process_Data Process Data (Baseline & ATR Correction) Acquire_Sample->Process_Data Improve S/N ratio Final_Spectrum Final FT-IR Spectrum Process_Data->Final_Spectrum Generate interpretable spectrum

Caption: Workflow for obtaining an FT-IR spectrum using an ATR accessory.

Conclusion

References

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

  • Suydam, I. T., & Boxer, S. G. (2003). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Biochemistry, 42(41), 12050–12055. Retrieved from [Link]

  • Xin, J., Xu, J., Li, Y.-K., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G.-L. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]

  • ResearchGate. (n.d.). Linear IR absorbance spectra of the CC mode of anisole. Retrieved from [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands. Retrieved from [Link]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile. Retrieved from [Link]

  • NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • ResearchGate. (n.d.). FTIR spectra of the samples. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

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A Senior Application Scientist's Guide to 1-(Methoxyphenyl)cyclobutanecarbonitriles: A Comparative Analysis of Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise arrangement of functional groups on a scaffold can dramatically alter molecular properties and biological activity. Positional isomers, while sharing the same molecular formula, often exhibit vastly different behaviors.[1] This guide offers an in-depth comparison of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile and its meta- and para-isomers, providing the technical insights and experimental frameworks necessary for their differentiation and strategic application in research.

The core structure, featuring a quaternary carbon linking a cyclobutane, a nitrile, and a methoxyphenyl group, is a compelling scaffold in medicinal chemistry. The nitrile can act as a hydrogen bond acceptor or be hydrolyzed to other functional groups, while the methoxy-substituted phenyl ring's properties are finely tuned by the position of the methoxy group. Understanding these nuances is critical for rational drug design.

Physicochemical Properties: A Foundation for Differentiation

The initial step in characterizing these isomers involves an assessment of their fundamental physicochemical properties. While experimental data for all properties is not exhaustively available in public literature, we can compile known data and predicted values to form a comparative baseline. The position of the methoxy group influences the molecule's dipole moment and crystal packing, which in turn affects properties like boiling point and density.

Property1-(2-Methoxyphenyl) cyclobutanecarbonitrile (ortho)1-(3-Methoxyphenyl) cyclobutanecarbonitrile (meta)1-(4-Methoxyphenyl) cyclobutanecarbonitrile (para)
Molecular Formula C₁₂H₁₃NOC₁₂H₁₃NOC₁₂H₁₃NO
Molecular Weight 187.24 g/mol [2]187.24 g/mol [3]187.24 g/mol [4]
CAS Number 74205-10-0[2]74205-15-5[3]29786-45-6[4]
Topological Polar Surface Area 33.0 Ų[2]Data not availableData not available
XLogP3 2.4[2]Data not availableData not available

Strategic Synthesis of Isomeric Scaffolds

The synthesis of these target molecules can be achieved through the alkylation of the corresponding methoxyphenylacetonitrile precursor. This common synthetic route relies on the deprotonation of the acidic benzylic proton of the acetonitrile derivative, followed by nucleophilic attack on an appropriate cyclobutyl precursor, typically 1,3-dibromopropane.

The choice of base and reaction conditions is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to generate the carbanion. The subsequent intramolecular cyclization is a key step, forming the cyclobutane ring. The causality behind this approach is the enhanced acidity of the α-protons of the acetonitrile, which allows for the formation of a stable carbanion that can readily participate in C-C bond formation.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product Start1 Methoxyphenylacetonitrile (ortho, meta, or para isomer) Step1 Step 1: Deprotonation Formation of Carbanion Start1->Step1 Inert Solvent (e.g., THF) Start2 1,3-Dibromopropane Step2 Step 2: Dialkylation Reaction with 1,3-Dibromopropane Start2->Step2 Start3 Strong Base (e.g., NaH) Start3->Step1 Inert Solvent (e.g., THF) Step1->Step2 End1 1-(Methoxyphenyl)cyclobutanecarbonitrile (Corresponding isomer) Step2->End1 Intramolecular Cyclization G cluster_workflow Isomer Differentiation Workflow Sample Sample Preparation Dissolve ~10 mg in 0.6 mL CDCl₃ Add TMS as internal standard NMR NMR Acquisition Acquire ¹H Spectrum Acquire ¹³C Spectrum Acquire 2D-NMR (COSY, HSQC) if needed Sample->NMR Instrumental Analysis Analysis Data Analysis Analyze aromatic region (δ 6.5-8.0 ppm) Count ¹³C aromatic signals Compare splitting patterns and J-couplings NMR->Analysis Spectral Processing ID Isomer Identification ortho: 4 complex signals meta: 4 distinct signals para: 2 symmetric doublets Analysis->ID Structural Elucidation

Fig 2. A logical workflow for the definitive differentiation of methoxyphenylcyclobutanecarbonitrile isomers using NMR spectroscopy.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomer differentiation.

Materials:

  • Sample of 1-(Methoxyphenyl)cyclobutanecarbonitrile isomer (~10-15 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6 mL of CDCl₃ with TMS to the NMR tube.

  • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock and shim the instrument according to standard operating procedures to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: Spectral width ~12 ppm, number of scans = 16, relaxation delay (d1) = 2.0 s.

    • Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: Spectral width ~220 ppm, number of scans = 1024, relaxation delay (d1) = 2.0 s.

    • Process and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Data Analysis (Self-Validation):

    • Confirm the presence of the TMS internal standard at 0.00 ppm in the ¹H spectrum.

    • Analyze the aromatic region (splitting patterns, number of protons) and the number of signals in the ¹³C spectrum to assign the isomeric structure as described previously.

    • For ambiguous cases, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be performed to confirm assignments. [1]

Protocol 2: HPLC Method for Isomer Separation

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the three positional isomers.

Rationale: Reversed-phase HPLC is an ideal technique for separating compounds with slight differences in polarity. The ortho, meta, and para isomers will have different dipole moments and hydrophobicities, allowing for differential retention on a C18 column.

Materials:

  • Isomer mixture or individual isomer standards

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a stock solution of the isomer mixture (or individual standards) at 1 mg/mL in Acetonitrile. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 30 °C

    • Gradient Program:

      • Start at 40% B, hold for 2 min.

      • Increase to 80% B over 15 min.

      • Hold at 80% B for 3 min.

      • Return to 40% B over 1 min and re-equilibrate for 4 min.

  • Method Validation:

    • Inject a blank (mobile phase) to ensure no system peaks interfere.

    • Inject individual isomer standards to determine their respective retention times.

    • Inject the mixture to confirm baseline separation. The resolution between adjacent peaks should be >1.5 for quantitative analysis.

    • The expected elution order would typically be ortho, then meta, then para, due to increasing polarity, but this must be confirmed experimentally.

Reactivity and Potential Applications

The electronic nature of the methoxy group, which varies by position, is a key determinant of the molecule's reactivity and potential biological interactions.

  • Ortho and Para Isomers: The methoxy group exerts a strong electron-donating effect through resonance (+R effect) and a weaker electron-withdrawing inductive effect (-I effect). The resonance effect dominates, activating the ring towards electrophilic substitution. This can be a key consideration for further derivatization.

  • Meta Isomer: At the meta position, the resonance effect is absent, and only the electron-withdrawing inductive effect operates. This deactivates the ring slightly compared to benzene but directs electrophiles to the ortho and para positions relative to the methoxy group.

These electronic differences can influence how the molecules dock into the active sites of enzymes or receptors. The varied positioning of the methoxy group, a potential hydrogen bond acceptor, provides three distinct vectors for interaction within a binding pocket. Derivatives of methoxyphenyl compounds have shown a wide range of pharmacological activities, including antioxidant and anticancer properties, highlighting the potential of these scaffolds in drug discovery programs. [5]

Conclusion

The differentiation of this compound from its meta and para isomers is a critical task that is reliably achieved through a systematic analytical approach, primarily centered on NMR spectroscopy. The distinct electronic environments created by the methoxy group's position provide clear spectroscopic signatures, particularly in the aromatic region of the ¹H NMR spectrum and in the carbon signal count from ¹³C NMR. Understanding these differences, along with their synthetic accessibility and potential for differential reactivity, empowers researchers to select the specific isomer that best fits their strategic goals in chemical synthesis and drug development.

References

  • BenchChem. (2025). Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide.
  • Molbase. (2024). 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile.
  • Google Patents. (n.d.). KR20120086556A - Method of distinguishing position isomer of aromatic compounds by using cucurbituril.
  • Science.gov. (n.d.). aromatic positional isomers: Topics by Science.gov.
  • PubMed Central. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry.
  • Quora. (2023). What spectral technique is used to distinguish between structural isomers?.
  • PubChemLite. (2025). 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO).
  • BenchChem. (2025). A Comparative Guide to 3-Methoxyphenylacetonitrile and Its Alternatives in Organic Synthesis.
  • Royal Society of Chemistry. (2013). Synthesis of Cyclobutane Lignans via an Organic Single Electron Oxidant-Electron Relay System.
  • BLD Pharm. (n.d.). 1-(3-Methoxyphenyl)cyclobutanecarbonitrile.
  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • Sigma-Aldrich. (n.d.). 4-Methoxyphenylacetonitrile.
  • NIST. (n.d.). Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-.
  • SciSpace. (2013). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system.
  • BLD Pharm. (n.d.). 1-(4-Methoxyphenyl)cyclobutanecarbonitrile.

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A Comparative Guide to the Biological Activity of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile and Other Nitrile-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Structure, Function, and Therapeutic Potential

This guide offers an in-depth comparison of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile, a unique synthetic intermediate, against other classes of nitrile-containing compounds. While direct biological data on this specific molecule is limited in public literature, its distinct structural features—a methoxyphenyl group, a cyclobutane ring, and an α-aryl nitrile—allow for a robust, hypothesis-driven analysis of its potential pharmacological activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced roles of nitrile-containing scaffolds in modern therapeutics.

Introduction: The Strategic Importance of the Nitrile Pharmacophore

The nitrile or cyano group (C≡N) is a small, linear, and highly polar functional group that has become an indispensable tool in drug design.[1][2] Its unique electronic properties and steric profile enable it to serve multiple roles: as a potent hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and a modulator of a molecule's pharmacokinetic profile.[3] Compounds containing a nitrile group are often more metabolically stable and can exhibit enhanced binding affinity and selectivity for their biological targets.[2]

This compound presents a fascinating case study. It combines the nitrile pharmacophore with three other critical structural motifs:

  • An α-Aryl Acetonitrile Structure: The nitrile group is attached to a quaternary carbon, a feature known to prevent metabolic cleavage and the potential release of toxic cyanide.[3]

  • A Cyclobutane Ring: This strained four-membered ring introduces significant conformational rigidity, locking the orientation of the phenyl ring and nitrile group, which can be crucial for precise receptor fitting.[4]

  • A 2-Methoxyphenyl Moiety: The methoxy group is a common feature in ligands for various receptors, particularly serotonin (5-HT) and adrenergic receptors, where it can act as a key hydrogen bond acceptor or influence ligand orientation.[5][6]

This guide will deconstruct these features to infer the potential biological activity of this compound and compare it to well-characterized classes of therapeutic nitriles.

The Nitrile Moiety: More Than a Simple Functional Group

The versatility of the nitrile group stems from its distinct physicochemical properties. Its strong dipole moment and ability to accept hydrogen bonds allow it to mimic the interactions of other functional groups, such as ketones, within enzyme active sites or receptor binding pockets.[1][3] This is exemplified in non-steroidal aromatase inhibitors like letrozole and anastrozole, where the nitrile nitrogen forms a critical hydrogen bond with the heme iron of the aromatase enzyme, mimicking the function of a carbonyl group in the natural substrate.[3]

Furthermore, the metabolic stability of the nitrile group is a significant advantage.[2] Unlike esters or amides, it is resistant to hydrolysis. When placed on a quaternary carbon, as in this compound, it is protected from oxidative metabolism that could otherwise lead to cyanide release.[3]

Caption: Key properties and functions of the nitrile pharmacophore in drug design.

Comparative Analysis of Nitrile Scaffolds

The biological activity of a nitrile-containing molecule is profoundly influenced by the scaffold to which it is attached. Below, we compare the structural class of this compound with other major classes of nitrile pharmaceuticals.

FeatureThis compound (Inferred)α-Aryl Acetonitriles (e.g., Verapamil)Benzonitriles (e.g., Letrozole)Acrylonitriles (e.g., Neratinib)
Nitrile Position Quaternary Carbon (α-position)Quaternary Carbon (α-position)Directly on Aromatic Ringsp² Carbon (vinyl)
Key Structural Motif Cyclobutane ring, 2-methoxy groupVaries, often flexible side chainsAromatic ring is coreQuinazoline, other heterocycles
Primary Biological Role of Nitrile H-bond acceptor, dipole interactions, metabolic stabilityMetabolic stability, dipole interactionsH-bond acceptor, enzyme inhibition, ring polarizationDirect H-bond to target residue (e.g., threonine)
Inferred/Known Targets CNS receptors (e.g., Serotonin, Dopamine)Ion channels (e.g., Calcium channels)Enzymes (e.g., Aromatase)Kinases (e.g., EGFR)
Key Advantage Conformational rigidity from cyclobutane may enhance selectivity.[4]Proven metabolic stability prevents cyanide release.[3]Strong electronic effects for potent enzyme inhibition.[3]Optimized for direct, strong interaction in narrow binding clefts.[3]
Example Compound N/A (Synthetic Intermediate)Verapamil (Calcium Channel Blocker)Letrozole (Aromatase Inhibitor)Neratinib (Kinase Inhibitor)

Inferred Activity of this compound

Based on its structure, this compound is likely to exhibit activity at central nervous system (CNS) targets. The 1-(2-methoxyphenyl)piperazine moiety is a well-established pharmacophore for 5-HT₁ₐ receptor antagonists.[6] The combination of the methoxyphenyl group and the rigid cyclobutane scaffold suggests that this molecule could be a selective ligand for G-protein coupled receptors (GPCRs), where precise orientation is key for high-affinity binding. Its structural similarity to intermediates used in the synthesis of antidepressants like Venlafaxine further supports a potential role in modulating monoamine transporter activity.[7]

Standardized Protocols for Biological Characterization

To validate the hypothesized activities of this compound, a series of standardized in vitro assays would be required. The following protocols represent the gold standard for initial characterization.

Experimental Protocol 1: GPCR Radioligand Binding Assay (e.g., for 5-HT₁ₐ Receptor)

Causality: This assay directly measures the affinity of a test compound for a specific receptor target. By competing with a known radiolabeled ligand, we can determine the compound's binding constant (Ki), a primary indicator of potency.

Methodology:

  • Membrane Preparation: Obtain cell membranes from a cell line recombinantly expressing the human 5-HT₁ₐ receptor (e.g., HEK293 cells). Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer

    • Test compound (this compound) at 10-12 serial dilutions.

    • Radioligand (e.g., [³H]8-OH-DPAT) at a concentration near its Kd.

    • Receptor-containing membranes.

  • Controls:

    • Total Binding: All components except the test compound.

    • Non-Specific Binding (NSB): All components plus a high concentration of a known non-labeled antagonist (e.g., WAY-100635) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash filters with ice-cold buffer.

  • Quantification: Place filter discs in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate Specific Binding = Total Binding - NSB. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

Caption: Workflow for a standard radioligand receptor binding assay.

Experimental Protocol 2: In Vitro Metabolic Stability Assay

Causality: This assay assesses the susceptibility of a compound to metabolism by key drug-metabolizing enzymes, typically from the Cytochrome P450 (CYP) family. A stable compound will have a longer half-life in vivo. The α-aryl acetonitrile structure predicts high stability.

Methodology:

  • Reagents: Human Liver Microsomes (HLM), NADPH (cofactor), test compound, and control compounds (one high-turnover, one low-turnover).

  • Incubation: Prepare a master mix of HLM in phosphate buffer (pH 7.4). Pre-warm to 37°C.

  • Initiate Reaction: Add the test compound (at a final concentration of ~1 µM) to the HLM mix. Split into two sets of tubes: one set receives NADPH to start the metabolic reaction, the other receives buffer (negative control).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Conclusion and Future Directions

While this compound is primarily documented as a synthetic intermediate, a thorough analysis of its structural components provides a strong basis for predicting its biological activity. The combination of a metabolically robust α-aryl nitrile, a conformationally rigid cyclobutane ring, and a CNS-active methoxyphenyl moiety suggests high potential as a selective ligand for GPCRs or monoamine transporters.[3][4][6] Its profile stands in contrast to other nitrile classes, such as the flexible α-aryl acetonitriles used as channel blockers or the planar benzonitriles optimized for enzyme inhibition.

The true pharmacological profile of this compound remains to be elucidated through direct experimental testing. The protocols outlined in this guide provide a clear and validated roadmap for such an investigation. Future work should focus on screening this molecule against a panel of CNS receptors, followed by functional assays to determine agonist versus antagonist activity and subsequent evaluation of its pharmacokinetic properties. Such studies will be critical in determining if this compound can transition from a chemical curiosity to a valuable lead compound in neuroscience drug discovery.

References

  • Current time inform
  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis. PubMed.
  • Relationships between toxicity and structure of aliph
  • Synthesis of Cyclobutane Lignans via an Organic Single Electron Oxidant-Electron Relay System. University of Minnesota.
  • 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO). PubChemLite.
  • Cyclopropyl and Cyclobutyl Analogs of Phenyl-Substituted Medicinal Agents. Journal of Medicinal Chemistry.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry.
  • Shop for this compound. Sigma-Aldrich.
  • Biological Activity and Stability of Aeruginosamides
  • Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. NIH.
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  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC.
  • Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PubMed - NIH.
  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH.
  • Cyanide vs Nitrile; Wh
  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. PubMed.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal.
  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Ph.
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  • O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones. American Chemical Society.
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A Crystallographer's Guide to 1-(2-Methoxyphenyl)cyclobutanecarbonitrile Derivatives: Structure, Synthesis, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the X-ray crystallography of 1-(2-methoxyphenyl)cyclobutanecarbonitrile derivatives. While crystallographic data for the parent compound is not publicly available, this document leverages a structurally related analogue, Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, as a case study. This allows for a detailed exploration of the synthetic methodologies, crystallographic analysis, and potential structural variations within this class of compounds, which are of significant interest in medicinal chemistry.

The Significance of the Cyclobutane Motif in Drug Discovery

The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif that has gained considerable attention in modern drug design. Its inherent ring strain and unique three-dimensional geometry offer a scaffold that can impart favorable pharmacological properties. Unlike flat aromatic systems, the puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets. The incorporation of a 2-methoxyphenyl group and a carbonitrile moiety further enhances the potential for diverse chemical interactions, including hydrogen bonding and dipolar interactions, which are crucial for molecular recognition by proteins.

A Case Study: X-ray Crystallography of Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate

To illustrate the crystallographic features of a molecule bearing both the methoxyphenyl and cyclobutane moieties, we will examine the crystal structure of Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate. This compound, formed via photodimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate, provides valuable insights into the solid-state conformation and intermolecular interactions that can be expected from this family of molecules.[1][2]

Crystallographic Data

The single-crystal X-ray diffraction data for Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate reveals key structural parameters that govern its solid-state architecture.

Parameter Value
Chemical FormulaC₂₂H₂₄O₈
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.8535
b (Å)5.5167
c (Å)13.9943
β (°)100.4104
Volume (ų)825.9
Z2
Density (calculated) (g/cm³)1.35
R-factor0.098
(Data obtained from publicly available crystallographic information)
Molecular and Crystal Structure Analysis

The crystal structure of Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate shows that the cyclobutane ring adopts a slightly puckered conformation.[1][2] The molecule is centrosymmetric, with the center of inversion located at the center of the cyclobutane ring. The two 3,4-dimethoxyphenyl groups and the two methyl carboxylate groups are in a trans configuration with respect to the cyclobutane ring.

The crystal packing is stabilized by a network of weak intermolecular interactions, including C-H···O hydrogen bonds and van der Waals forces. These interactions dictate the overall three-dimensional arrangement of the molecules in the crystal lattice. Understanding these packing motifs is crucial for predicting and controlling the solid-state properties of new derivatives, such as solubility and stability.

Experimental Protocols

Synthesis of the Precursor: Methyl 3-(3,4-dimethoxyphenyl)acrylate

The synthesis of the cyclobutane derivative in our case study is achieved through a [2+2] photodimerization of the corresponding cinnamate precursor.[1][2] A general procedure for the synthesis of this precursor is outlined below.

Objective: To synthesize methyl 3-(3,4-dimethoxyphenyl)acrylate via Fischer esterification of 3,4-dimethoxycinnamic acid.

Materials:

  • 3,4-dimethoxycinnamic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxycinnamic acid in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-(3,4-dimethoxyphenyl)acrylate.

[2+2] Photodimerization to Yield the Cyclobutane Derivative

Objective: To synthesize Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate via solid-state photodimerization.

Materials:

  • Methyl 3-(3,4-dimethoxyphenyl)acrylate

  • Suitable solvent for crystallization (e.g., methanol, ethanol)

  • UV photoreactor (λ > 300 nm)

Procedure:

  • Crystallize the methyl 3-(3,4-dimethoxyphenyl)acrylate from a suitable solvent to obtain well-formed crystals. The quality of the crystals is crucial for an efficient solid-state reaction.

  • Spread the crystals in a thin layer in a petri dish or on a watch glass.

  • Irradiate the crystals with UV light (λ > 300 nm) in a photoreactor for an extended period (24-72 hours), monitoring the reaction progress by dissolving a small sample and analyzing it by TLC or NMR.

  • The photodimer is typically less soluble than the starting material, so the reaction progress can sometimes be observed visually as the crystals become opaque.

  • After the reaction is complete, the resulting solid can be washed with a solvent in which the starting material is soluble to remove any unreacted monomer.

Single-Crystal X-ray Diffraction Analysis

Objective: To determine the three-dimensional structure of the synthesized cyclobutane derivative.

Procedure:

  • Crystal Selection and Mounting: Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm) under a microscope. Mount the crystal on a goniometer head using a suitable cryoprotectant if necessary.

  • Data Collection: Mount the goniometer head on the X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, which minimizes thermal vibrations and can improve the quality of the diffraction data. The diffractometer directs a monochromatic X-ray beam at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

Comparative Analysis and The Impact of Structural Modifications

While we have focused on a specific case study, it is valuable to consider how structural modifications to the this compound scaffold could influence its crystallographic properties.

  • Substitution on the Phenyl Ring: The position and nature of substituents on the 2-methoxyphenyl ring will significantly impact intermolecular interactions. Electron-withdrawing or -donating groups, as well as groups capable of hydrogen bonding, will alter the crystal packing. For example, a hydroxyl or amino group could introduce strong hydrogen bonding networks, leading to a more densely packed and stable crystal structure.

  • Stereochemistry of the Cyclobutane Ring: The relative stereochemistry of the substituents on the cyclobutane ring (cis vs. trans) will have a profound effect on the overall molecular shape and how the molecules pack in the solid state. This can lead to the formation of different polymorphs with distinct physical properties.

  • Modification of the Carbonitrile Group: The carbonitrile group is a strong hydrogen bond acceptor. Its replacement with other functional groups, such as a carboxylic acid or an amide, would introduce different types of intermolecular interactions and likely lead to entirely different crystal packing arrangements.

Conclusion

The X-ray crystallographic analysis of this compound derivatives is a powerful tool for elucidating their three-dimensional structure and understanding the forces that govern their solid-state assembly. Although direct crystallographic data for the parent compound is not yet available, the analysis of structurally related compounds provides a solid foundation for future research in this area. The synthetic and analytical protocols detailed in this guide offer a roadmap for researchers to synthesize and characterize novel derivatives, paving the way for the development of new therapeutic agents with tailored properties.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Start 3,4-Dimethoxycinnamic Acid Esterification Fischer Esterification (Methanol, H₂SO₄) Start->Esterification Precursor Methyl 3-(3,4-dimethoxyphenyl)acrylate Esterification->Precursor Photodimerization [2+2] Photodimerization (UV light, solid state) Precursor->Photodimerization Product Dimethyl 2,4-bis(3,4-dimethoxyphenyl) cyclobutane-1,3-dicarboxylate Photodimerization->Product

Caption: Synthetic workflow for the case study compound.

Crystallography_Workflow Crystal Single Crystal Selection Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: General workflow for single-crystal X-ray analysis.

References

  • On the Planarity of the Cyclobutane Ring in the Crystal of Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate: A Natural Bond Orbital and Hirshfeld Surface Analysis Study. New Journal of Chemistry. [Link]

  • On the planarity of the cyclobutane ring in the crystal of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate: a natural bond orbital and Hirshfeld surface analysis study. ResearchGate. [Link]

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A Comparative Guide to Analytical Standards for 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. 1-(2-Methoxyphenyl)cyclobutanecarbonitrile, a compound of interest in medicinal chemistry, necessitates rigorous analytical control to ensure the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical standards and methodologies for the characterization of this compound, offering insights into best practices for its quality control.

The Critical Role of Analytical Standards

An analytical standard is a highly purified and well-characterized substance used as a reference point for the qualitative and quantitative analysis of a sample. For this compound, the use of a certified reference standard is the bedrock of any analytical method development and validation. It allows for the unambiguous identification of the compound, the accurate determination of its purity, and the quantification of any potential impurities.

Comparison of Commercially Available Analytical Standards

While a specific, universally recognized primary reference standard for this compound from a pharmacopeia may not yet be established, several commercial suppliers offer materials of varying purity grades. When selecting a standard, it is crucial to scrutinize the Certificate of Analysis (CoA) for the following key parameters:

Parameter Typical Specification Significance
Purity (by HPLC or GC) ≥98%Ensures the standard is free from significant impurities that could interfere with analysis.
Identity Confirmation Conforms to structure by ¹H NMR, ¹³C NMR, and MSVerifies the chemical structure of the compound.
Appearance White to off-white solidA basic physical characterization.
Residual Solvents Specified limits (e.g., per ICH Q3C)Important for safety and to avoid interference in certain analytical techniques.
Water Content (by Karl Fischer) ≤0.5%Water can affect the stability and accurate weighing of the standard.
Residue on Ignition ≤0.1%Indicates the level of inorganic impurities.

Supplier Example:

  • Sigma-Aldrich: Offers 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile with CAS Number 74205-10-0 and a molecular weight of 187.24. Researchers should request a lot-specific CoA to assess its suitability for their intended application.

Analytical Methodologies: A Comparative Overview

The selection of an appropriate analytical method is contingent on the specific objective, whether it be routine purity testing, stability studies, or the identification of trace impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and commonly employed techniques for the analysis of compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power.[1][2] A well-developed HPLC method can separate the main compound from its process-related impurities and degradation products.

Workflow for HPLC Method Development and Validation

Caption: Workflow for HPLC method development and validation.

Experimental Protocol: Proposed HPLC Method

This protocol is a starting point and should be optimized and validated for the specific analytical needs.

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice.[3]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.[4] A typical gradient might be:

    Time (min) % Mobile Phase B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Based on the UV spectrum of the methoxyphenyl chromophore, a wavelength around 275 nm is likely to be suitable. A DAD can be used to identify the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Data Analysis and Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides both retention time information for separation and a mass spectrum for structural elucidation.[5] For this compound, GC-MS can be particularly useful for identifying and quantifying volatile impurities and for confirming the identity of the main component.

Workflow for GC-MS Analysis

Caption: General workflow for GC-MS analysis.

Experimental Protocol: Proposed GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Expected Fragmentation Pattern: Aromatic nitriles typically show a prominent molecular ion peak (M+).[6][7] Key fragmentation pathways for this compound would likely involve:

  • Loss of the methoxy group (-OCH₃).

  • Cleavage of the cyclobutane ring.

  • Formation of a tropylium ion (m/z 91) if a benzyl-like rearrangement occurs.[6]

  • Loss of HCN (M-27).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[8] Both ¹H and ¹³C NMR should be used to confirm the identity of the this compound standard.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons of the methoxyphenyl group, the singlet for the methoxy protons, and the multiplets for the cyclobutane protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR: Resonances for the quaternary carbon of the nitrile, the carbons of the cyclobutane ring, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the methoxy carbon. The chemical shift of the methoxy carbon can be indicative of its position on the aromatic ring.[9]

Potential Impurities and Their Control

The synthesis of this compound may introduce several process-related impurities. A potential synthetic route could involve the reaction of (2-methoxyphenyl)acetonitrile with 1,3-dibromopropane in the presence of a base.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted (2-methoxyphenyl)acetonitrile and 1,3-dibromopropane.

  • By-products: Dimerization or polymerization products.

  • Isomers: Positional isomers such as 1-(3-methoxyphenyl)cyclobutanecarbonitrile or 1-(4-methoxyphenyl)cyclobutanecarbonitrile if the starting material is not pure.

The developed analytical methods (HPLC and GC-MS) should be capable of separating and detecting these potential impurities.

Conclusion

The establishment of robust analytical methods and the use of well-characterized analytical standards are fundamental to the successful development of pharmaceuticals and other chemical entities. For this compound, a multi-faceted approach employing HPLC for purity and assay, GC-MS for identification and volatile impurities, and NMR for definitive structural confirmation is recommended. By carefully selecting analytical standards and developing and validating appropriate methods, researchers can ensure the quality and integrity of their scientific work.

References

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.
  • GCMS Section 6.18. (n.d.). Whitman College. Retrieved January 16, 2026, from [Link]

  • Fragmentation pathway involving the nitrile form of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

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  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research.
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  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. (n.d.). Google Patents.
  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF NITRITE AND ITS APPLICATION IN THE BIOLOGICAL FLUIDS OF PATIENTS | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Mass Spectrometry - Fragmentation P
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. (2021). International Journal of Pharmaceutical Sciences Review and Research.
  • Development and validation of HPLC method for the simultaneous determination of aspirin. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Analysis of Cyclobutane and Cyclopropane Carbonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, strained ring systems offer a unique gateway to novel molecular architectures and reactivity profiles. Among these, cyclobutane and cyclopropane scaffolds appended with a nitrile functionality present intriguing building blocks for drug discovery and the synthesis of complex organic molecules. This guide provides an in-depth comparative analysis of cyclobutane carbonitrile and cyclopropane carbonitrile, focusing on their intrinsic properties, reactivity, and spectroscopic signatures to aid researchers in their synthetic endeavors.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical properties of these two molecules is paramount for their effective handling, purification, and application in synthetic protocols. The following table summarizes their key physicochemical characteristics.

PropertyCyclobutane CarbonitrileCyclopropane CarbonitrileReference(s)
Molecular Formula C₅H₇NC₄H₅N[1][2]
Molecular Weight 81.12 g/mol 67.09 g/mol [1][2]
Boiling Point 144-146 °C133-135 °C[1][2]
Density 0.868 g/cm³0.911 g/mL at 25 °C[1][2]
Refractive Index 1.43251.421[1][2]
Solubility in Water Slightly solubleMiscible[1][2]

The higher boiling point and lower density of cyclobutane carbonitrile are consistent with its larger molecular weight and less compact structure compared to its three-membered ring counterpart. The notable difference in water solubility, with cyclopropane carbonitrile being miscible, can be attributed to its smaller hydrophobic carbocyclic ring, allowing for more favorable interactions with water molecules.

The Decisive Factor: Ring Strain and Its Implications on Reactivity

The divergent chemical behavior of cyclobutane and cyclopropane carbonitriles is fundamentally rooted in their inherent ring strain. This strain arises from the deviation of bond angles from the ideal sp³ hybridized carbon angle of 109.5°, coupled with torsional strain from eclipsing interactions of ring substituents.

  • Cyclopropane: Possesses a significantly higher ring strain (approximately 27.5 kcal/mol) due to its acute 60° internal bond angles.[3] This high degree of strain weakens the C-C bonds, rendering the cyclopropane ring susceptible to a variety of ring-opening reactions.[4]

  • Cyclobutane: Exhibits a lower ring strain (approximately 26.3 kcal/mol) with internal bond angles of about 90°. While still considerable, this reduced strain makes the cyclobutane ring more stable and less prone to ring-opening compared to cyclopropane.[3]

This fundamental difference in ring strain dictates that cyclopropane carbonitrile will generally be more reactive towards reagents that can relieve this strain through ring cleavage.

Caption: Relationship between ring strain and reactivity.

Comparative Reactivity: A Tale of Two Rings

The nitrile group, with its electrophilic carbon and lone pair on the nitrogen, is a versatile functional handle. However, its reactivity in these small-ring systems is often overshadowed or influenced by the stability of the adjacent carbocycle.

Acid-Catalyzed Hydrolysis

Experimental Protocol: Acid-Catalyzed Hydrolysis of Cycloalkanecarbonitriles

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cycloalkanecarbonitrile (1.0 eq.) in a 1:1 mixture of water and a suitable acid (e.g., 6 M HCl or H₂SO₄).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting carboxylic acid can be further purified by recrystallization or chromatography.

Caption: Generalized mechanism for acid-catalyzed nitrile hydrolysis.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

The reduction of nitriles to primary amines using a powerful reducing agent like LiAlH₄ is a robust and widely used transformation.[6][7] Both cyclobutane and cyclopropane carbonitriles are expected to undergo this reduction. Given that the reaction is typically performed under anhydrous and non-acidic conditions, the integrity of both the cyclobutane and cyclopropane rings is expected to be maintained.

Experimental Protocol: LiAlH₄ Reduction of Cycloalkanecarbonitriles

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous diethyl ether or THF.

  • Addition: Cool the suspension to 0 °C and add a solution of the cycloalkanecarbonitrile (1.0 eq.) in the same anhydrous solvent dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.

  • Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the primary amine, which can be further purified by distillation or chromatography.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile. As a matter of scientific integrity, it must be noted that a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found. Therefore, the following procedures are synthesized from the established best practices for handling related aromatic and nitrile-containing compounds, and are grounded in the authoritative standards set by major regulatory bodies. The core principle is to treat this compound as hazardous until proven otherwise, a fundamental tenet of laboratory safety.

The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance, adhering to the standards mandated by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Part 1: Hazard Characterization and Regulatory Framework

Inferred Hazard Profile

Based on the chemical structure—an aromatic ring, a nitrile group (-C≡N), and a cyclobutane moiety—we must anticipate several potential hazards common to this chemical class. Structurally similar compounds, such as (3-Methoxyphenyl)acetonitrile, are classified as toxic if swallowed and can cause significant skin and eye irritation.[1][2] Upon combustion, nitrile-containing compounds may release highly toxic gases, including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[1][3]

Therefore, this compound must be handled as a hazardous substance. This approach aligns with the OSHA Laboratory Standard, which requires that substances of unknown toxicity be treated as hazardous.[4]

Governing Regulations

All handling and disposal activities must comply with federal and local regulations. The two primary regulatory frameworks in the United States are:

  • OSHA 29 CFR 1910.1450 - "Occupational Exposure to Hazardous Chemicals in Laboratories" : This standard, often called the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP) .[4][5][6] Your institution's CHP is the primary document that should be consulted for specific procedures. It requires employers to provide safety training, establish safe operating procedures, and ensure the availability of personal protective equipment.[6]

  • Environmental Protection Agency (EPA) - Resource Conservation and Recovery Act (RCRA) : RCRA governs the management of hazardous waste from "cradle-to-grave."[7] This means the generator of the waste is responsible for its safe management until its final, compliant disposal.[7][8] Proper identification, segregation, and documentation of hazardous waste are key requirements under RCRA.[9][10][11]

Part 2: Standard Operating Procedure for Disposal

The following step-by-step protocol outlines the primary and recommended path for the disposal of this compound. The safest and most compliant method is always through a licensed professional waste management service.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE to mitigate risks of exposure.

  • Hand Protection : Wear chemically resistant, impervious gloves. Nitrile gloves are suitable for incidental contact, but for direct handling or in case of a spill, heavier-duty gloves should be used.[12] Always consult the glove manufacturer's compatibility chart.

  • Eye and Face Protection : Use chemical safety goggles that provide a complete seal around the eyes. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Body Protection : A flame-resistant laboratory coat should be worn at all times and must be buttoned.[12]

Step 2: Waste Segregation and Containment

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Container : Use a dedicated, chemically compatible container for this compound waste. The container must be in good condition, with a tightly sealing lid.

  • Avoid Mixing Waste : Never mix this compound with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, or strong bases, which could trigger a hazardous reaction.[1][3]

  • Labeling : Clearly label the waste container with an official hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant")

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation. Use secondary containment (such as a larger, chemically resistant tub) to prevent the spread of material in case of a leak.[13] Keep the container closed at all times except when adding waste.

Step 3: Arrange for Professional Disposal

Engaging a licensed hazardous waste disposal contractor is the mandatory and safest method for final disposition.

  • Contact EHS : Follow your institution's established procedure, which typically involves contacting the Environmental Health and Safety (EHS) office. EHS will coordinate the pickup with a licensed contractor.

  • Documentation (Manifest) : For off-site transport, a hazardous waste manifest is required.[10][11] This is a legal document that tracks the waste from your laboratory to its final disposal facility. Your EHS department will typically manage this paperwork.

Table 1: Hazard Profile Example for a Related Compound, (3-Methoxyphenyl)acetonitrile

Since specific quantitative data for the target compound is unavailable, this table summarizes the GHS classification for a structurally similar chemical to underscore the necessary precautions.

Hazard ClassGHS CategoryHazard Statement (H-code)
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Data sourced from representative Safety Data Sheets for (3-Methoxyphenyl)acetonitrile.[1][2]

Part 3: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert and Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a chemical fume hood, keep the hood running.

  • Secure the Area : Prevent entry into the spill zone.

  • Don PPE : Wear, at a minimum, double nitrile gloves, safety goggles, a face shield, and a lab coat. For a large spill, a respirator may be necessary.

  • Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect Waste : Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose : Seal, label, and dispose of the spill cleanup waste through your institution's EHS office.[14][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_emergency Emergency Protocol start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize as Hazardous Waste (Assume Toxic & Irritant) ppe->characterize segregate Step 3: Segregate in a Labeled, Sealed, Compatible Container characterize->segregate spill Spill Occurs characterize->spill If Spilled store Step 4: Store in Satellite Accumulation Area with Secondary Containment segregate->store ehs Step 5: Contact Institutional EHS Office for Waste Pickup store->ehs Primary Disposal Route contractor Step 6: EHS Engages Licensed Hazardous Waste Contractor ehs->contractor manifest Step 7: Complete Hazardous Waste Manifest (Managed by EHS) contractor->manifest transport Step 8: Compliant Off-Site Transport and Final Disposal manifest->transport spill_proc Follow Spill Management Protocol: Alert, Ventilate, Contain, Collect spill->spill_proc spill_dispose Dispose of Cleanup Debris as Hazardous Waste via EHS spill_proc->spill_dispose

Caption: Disposal Decision Workflow

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards for Biological Laboratories . ASPR TRACIE. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet General Information . [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Criteria for a Recommended Standard: Occupational Exposure to Nitriles . Centers for Disease Control and Prevention (CDC). [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

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  • PubChem Entry for this compound . National Center for Biotechnology Information (NCBI). [Link]

  • PubChem Entry for a related compound . National Center for Biotechnology Information (NCBI). [Link]

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Essential Safety and Operational Guide for Handling 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 1-(2-Methoxyphenyl)cyclobutanecarbonitrile (CAS No. 74205-10-0). The procedural guidance herein is synthesized from established safety protocols for analogous nitrile and cyanophenyl compounds, providing a robust framework for risk mitigation in the laboratory.

Immediate Hazard Assessment and Core Safety Principles

Before any handling of this compound, a thorough understanding of its potential hazards is paramount. Based on analogous compounds, we must assume it is toxic upon ingestion and potentially through dermal contact or inhalation.[2][3] The nitrile functional group can, under certain conditions (e.g., reaction with strong acids), release highly toxic hydrogen cyanide gas.[2][4]

Core Safety Principles:

  • Work in a Controlled Environment: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[4][5]

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[1][6]

  • Know Emergency Procedures: Ensure immediate access to an eyewash station and safety shower. All personnel must be familiar with the facility's emergency response plan for chemical exposures.[4][7]

  • No Solo Work: Never work alone when handling this and other potentially hazardous compounds.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are your primary defense against chemical exposure. A comprehensive PPE strategy is non-negotiable.

Mandatory PPE Ensemble:

PPE ComponentSpecificationRationale and Field Insight
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Nitrile offers excellent resistance to a wide range of chemicals, including solvents that may be used with this compound.[8][9][10] Double-gloving is strongly recommended to provide an additional barrier and to allow for safe removal of the outer glove if contamination occurs.
Eye Protection Chemical safety gogglesGoggles provide a complete seal around the eyes, protecting against splashes from all angles. A face shield should be worn over the goggles during procedures with a heightened risk of splashing.[5]
Body Protection Flame-resistant lab coatA lab coat is the minimum requirement to protect skin and personal clothing. Ensure it is fully buttoned. For larger scale operations, a chemically resistant apron is advisable.[5]
Respiratory Protection Work within a chemical fume hoodA properly functioning chemical fume hood is the primary means of respiratory protection. If work must be performed outside of a hood (which is strongly discouraged), a NIOSH-approved respirator with organic vapor and particulate cartridges is mandatory.[2][11]
Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Inner Pair) Don2->Don3 Don4 4. Gloves (Outer Pair) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 End Exit Lab Doff4->End Start Enter Lab Start->Don1

Caption: PPE Donning and Doffing Sequence.

Operational Plan: From Benchtop to Disposal

A clear, step-by-step plan ensures that this compound is handled safely and effectively throughout its lifecycle in your lab.

Step 1: Preparation and Weighing
  • Designate a Workspace: Cordon off a specific area within the chemical fume hood for handling this compound.

  • Pre-label Glassware: Ensure all flasks and vials are clearly labeled before introducing the chemical.

  • Weighing: Use an analytical balance inside the fume hood. If this is not possible, a balance with a draft shield in a low-traffic area is the next best option, with appropriate respiratory protection. Use a disposable weigh boat.

  • Tared Equipment: After dispensing, carefully clean the spatula and any other equipment with a solvent-moistened cloth (e.g., ethanol or isopropanol), treating the cloth as contaminated waste.

Step 2: Solution Preparation
  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Dissolution: If sonication or heating is required, ensure the vessel is sealed or capped to prevent the release of aerosols or vapors.

Step 3: Emergency Procedures in Case of Exposure

In the event of an accidental exposure, immediate and decisive action is critical.

Exposure TypeImmediate Action Protocol
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS of an analogous compound if available.[1][2]

Disposal Plan: A Cradle-to-Grave Responsibility

All waste generated from handling this compound is to be considered hazardous.[4]

Waste Segregation and Collection

Waste_Management cluster_waste_streams Waste Generation at the Bench cluster_containers Designated Hazardous Waste Containers Solid_Waste Solid Waste (Contaminated gloves, weigh boats, paper towels) Solid_Container Labeled Solid Cyanide Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Unused solutions, reaction mixtures) Liquid_Container Labeled Liquid Cyanide Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Contaminated needles, Pasteur pipettes) Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container Disposal_Pickup EHS Hazardous Waste Pickup Solid_Container->Disposal_Pickup Liquid_Container->Disposal_Pickup Sharps_Container->Disposal_Pickup

Caption: Hazardous Waste Segregation Workflow.

Key Disposal Protocols:

  • Dedicated Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste containing this compound. These containers should be designated for "Cyanide-Containing Waste."[4]

  • Solid Waste: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be placed in the solid hazardous waste container.[4]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed liquid waste container. Do not mix with acidic waste.

  • Decontamination: Decontaminate glassware by rinsing with an appropriate solvent. The initial rinsate must be collected as hazardous liquid waste.

  • Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[12]

By adhering to these stringent safety and operational protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). MCR Safety. Retrieved January 16, 2026, from [Link]

  • Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American. Retrieved January 16, 2026, from [Link]

  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved January 16, 2026, from [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved January 16, 2026, from [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). Centers for Disease Control and Prevention. Retrieved January 16, 2026, from [Link]

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  • Safety Data Sheet. (2020, August 18). Retrieved January 16, 2026, from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved January 16, 2026, from [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved January 16, 2026, from [Link]

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  • EH40/2005 Workplace exposure limits. (n.d.). Health and Safety Executive. Retrieved January 16, 2026, from [Link]

  • Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-2. (n.d.). Occupational Safety and Health Administration. Retrieved January 16, 2026, from [Link]

  • Cyanide Disposal Service For Businesses. (n.d.). Collect and Recycle. Retrieved January 16, 2026, from [Link]

  • Table of exposure limits for chemical and biological substances. (2025, August 20). WorkSafeBC. Retrieved January 16, 2026, from [Link]

  • Occupational (Workplace) Exposure Standards/Guidelines/Approaches. (n.d.). Toxicology MSDT. Retrieved January 16, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.